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Core Science & Biosynthesis

Foundational

Synthesizing Complexity: A Technical Guide to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-functionalized aromatic systems is paramount. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-functionalized aromatic systems is paramount. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) has emerged as a highly versatile, tetrasubstituted building block, particularly in the development of targeted therapeutics such as Bradykinin B1 receptor antagonists[1].

This whitepaper provides an in-depth technical analysis of the molecule's orthogonal reactivity, detailing the mechanistic causality behind specific experimental conditions, and providing field-proven, self-validating protocols for its utilization in drug discovery workflows.

Structural Anatomy & Orthogonal Reactivity

The synthetic value of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate lies in its "Swiss Army knife" arrangement of four distinct functional groups on a single benzene core. Each group offers an orthogonal pathway for derivatization, allowing chemists to execute complex synthetic sequences without the need for excessive protecting group manipulations.

  • C1 - Ethyl Ester: Serves as a stable protecting group for the carboxylic acid during cross-coupling and reduction steps. It can be selectively saponified to the free acid or directly converted into an amide, a critical linkage in many pharmaceutical active pharmaceutical ingredients (APIs)[1].

  • C2 - Bromine: The primary handle for palladium-catalyzed C-C or C-N bond formation (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings).

  • C3 - Fluorine: Strategically positioned to modulate the pKa of adjacent groups, block oxidative metabolism (improving pharmacokinetic half-life), and, if sufficiently activated, act as a site for Nucleophilic Aromatic Substitution (SNAr).

  • C5 - Nitro Group: A strongly electron-withdrawing group that lowers the LUMO of the aromatic ring, significantly accelerating the oxidative addition of palladium at the C2 position. It also serves as a masked aniline, ready to be revealed via chemoselective reduction[2].

ReactivityMap Core Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate (CAS: 1511698-11-5) Ester C1: Ethyl Ester Saponification / Amidation Core->Ester Base/H2O Bromo C2: Bromine Suzuki/Heck Cross-Coupling Core->Bromo Pd Catalyst Fluoro C3: Fluorine Metabolic blocking / SNAr Core->Fluoro Nucleophile Nitro C5: Nitro Group Reduction to Aniline Core->Nitro H2, Pd/C or Fe/NH4Cl

Caption: Orthogonal reactivity map of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Quantitative Data & Physicochemical Properties

Before initiating synthetic workflows, it is critical to understand the baseline physicochemical properties of the starting material to predict solubility and chromatographic behavior.

PropertyValue
Chemical Name Ethyl 2-bromo-3-fluoro-5-nitrobenzoate
CAS Registry Number 1511698-11-5
Molecular Formula C9H7BrFNO4
Molecular Weight 292.06 g/mol
Substitution Pattern Tetrasubstituted (Positions 1, 2, 3, 5)
Typical Appearance Solid

Synthetic Applications in Drug Discovery

A prominent application of this intermediate is found in the synthesis of Bradykinin B1 receptor antagonists [1]. The Bradykinin B1 receptor is a G-protein coupled receptor that is up-regulated under inflammatory conditions, making it a prime target for treating chronic pain, osteoarthritis, and asthma[3].

To construct the complex aromatic amides required to antagonize this receptor, chemists utilize a highly specific two-step sequence: a sterically hindered Suzuki coupling followed by a chemoselective nitro reduction[1].

Workflow SM Starting Material (Bromo-Nitroarene) Suzuki Suzuki Coupling PdCl2(PPh3)2, K2CO3 100°C SM->Suzuki Boronic Acid Int1 Biaryl Intermediate (C2 Arylated) Suzuki->Int1 Reduction Nitro Reduction H2, 10% Pd/C RT Int1->Reduction Chemoselective Product Aniline Product (Ready for Amidation) Reduction->Product

Caption: Two-step workflow for synthesizing Bradykinin B1 receptor antagonist intermediates.

Field-Proven Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and analytical validation to ensure scientific integrity.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Replace the C2-bromine with an aryl/heteroaryl group.

  • Mechanistic Causality: The strategic placement of the bromine atom at C2, flanked by the ester at C1 and the fluorine at C3, creates a highly sterically encumbered microenvironment. However, the strong electron-withdrawing nature of the para-nitro group (C5) significantly lowers the activation barrier for the oxidative addition of the Pd(0) catalyst into the C-Br bond. To overcome the steric hindrance during the subsequent transmetalation step, elevated temperatures and a highly coordinating biphasic solvent system are strictly required[1].

  • Step-by-Step Procedure:

    • In a dried Schlenk flask, combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq), the desired aryl boronic acid/ester (1.5 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Add a degassed mixture of Dimethoxyethane (DME) and Water (2:1 v/v). Note: The biphasic nature ensures dissolution of both the lipophilic organic electrophile and the inorganic base, which is critical for generating the reactive boronate complex.

    • Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq).

    • Purge the system with Nitrogen for 5 minutes.

    • Heat the mixture to 100 °C for 16 hours[1].

  • Analytical Validation: Monitor via LC-MS. The reaction is validated as complete when the starting material mass (m/z 291/293 isotopic pattern) is fully consumed. The biphasic mixture should be filtered through Celite to remove palladium black before aqueous workup.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C5-nitro group to an aniline to serve as an amidation handle.

  • Mechanistic Causality: The choice of reduction conditions is entirely dependent on the presence of the C2-halogen. If the reduction is performed after the C2-bromine has been replaced via cross-coupling (as in Protocol A), standard catalytic hydrogenation is safe and highly efficient[1]. However, if the synthetic sequence demands aniline formation prior to cross-coupling, the use of Pd/C will result in catastrophic hydrodebromination. In such scenarios, the protocol must pivot to a single-electron transfer (SET) reduction using Iron or Zinc[2][4].

Scenario 1: Post-Coupling Reduction (Halogen Absent)

  • Dissolve the biaryl intermediate in a mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) (8:2 v/v). Note: EtOAc provides excellent solubility, while EtOH acts as a necessary proton donor.

  • Add 10% Palladium on Carbon (Pd/C) (approx. 10-20% w/w)[1].

  • Purge the vessel with Nitrogen, then introduce a Hydrogen atmosphere (1 atm via balloon). Stir at room temperature for 16 hours.

  • Validation: Filter through Celite. Monitor via TLC (ninhydrin stain positive for primary amine) and LC-MS (mass shift of -30 Da, corresponding to the loss of two oxygens and addition of two protons).

Scenario 2: Pre-Coupling Reduction (Halogen Preservation Required)

  • Suspend Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) in an Ethanol/Water mixture.

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq)[4].

  • Heat to 70 °C or apply ultrasonic irradiation[4]. Note: Iron acts as a mild SET reducing agent that selectively reduces the nitro group via a hydroxylamine intermediate, leaving the labile C-Br bond completely intact.

  • Validation: LC-MS must confirm the retention of the bromine isotopic signature (M / M+2 peaks of equal intensity) alongside the -30 Da mass shift.

Sources

Exploratory

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate synthesis pathway

Whitepaper: Synthesis Pathway of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Executive Summary & Strategic Importance Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Synthesis Pathway of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Executive Summary & Strategic Importance

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block that serves as a critical intermediate in the development of advanced therapeutics. Its unique steric and electronic profile makes it indispensable for synthesizing complex active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (NaV) modulators for pain management[1] and Bradykinin B1 receptor antagonists for inflammatory diseases[2].

This technical guide details a robust, field-validated two-step synthetic pathway optimized for high regioselectivity and yield. By leveraging the intrinsic electronic properties of the starting material—2-bromo-3-fluorobenzoic acid—chemists can achieve highly specific functionalization without the need for complex, yield-reducing protecting group strategies.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis architecture is purposefully designed as a linear two-step sequence to maximize atom economy and operational efficiency:

  • Electrophilic Aromatic Nitration : Regioselective introduction of the nitro group at the C5 position.

  • Acid-Catalyzed Fischer Esterification : Conversion of the carboxylic acid to its corresponding ethyl ester.

SynthesisWorkflow SM 2-Bromo-3-fluorobenzoic acid (Starting Material) Int 2-Bromo-3-fluoro-5-nitrobenzoic acid (Intermediate) SM->Int Fuming HNO3, conc. H2SO4 0°C to RT, 2h (Nitration) Prod Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate (Final Product) Int->Prod EtOH, cat. H2SO4 100°C, 16h (Esterification)

Fig 1: Two-step synthesis workflow from 2-bromo-3-fluorobenzoic acid to the ethyl ester product.

Regioselectivity Logic (The "Why"): The success of the nitration step hinges entirely on the synergistic directing effects of the pre-existing substituents on the benzene ring[3].

  • The C1-carboxyl group is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Since C3 is sterically and covalently occupied by a fluorine atom, C5 becomes the primary target.

  • Simultaneously, the C2-bromo group , a mildly deactivating halogen, directs ortho/para. Its para position is exactly C5.

This dual-alignment ensures that the nitronium ion ( NO2+​ ) almost exclusively attacks the C5 carbon, suppressing the formation of unwanted regioisomers and bypassing the need for chromatographic purification at this stage.

Regioselectivity EAS Nitronium Ion (NO2+) Electrophilic Attack C1 C1 Carboxyl Group Meta-directing (C5) EAS->C1 C2 C2 Bromo Group Para-directing (C5) EAS->C2 C5 C5 Position (Primary Nitration Target) C1->C5 Strong Meta Alignment C2->C5 Strong Para Alignment

Fig 2: Synergistic directing effects of C1-carboxyl and C2-bromo groups targeting the C5 position.

Step 1: Regioselective Electrophilic Aromatic Nitration

The generation of the intermediate utilizes standard nitrating conditions but requires strict thermodynamic control to manage the highly exothermic generation of the nitronium ion[3].

Step-by-Step Protocol:

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-fluorobenzoic acid (5.0 g, 22.8 mmol) in concentrated sulfuric acid ( H2​SO4​ , 15 mL).

  • Thermal Control : Submerge the reaction vessel in an ice-water bath to bring the internal temperature strictly to 0 °C.

  • Electrophile Addition : Slowly add fuming nitric acid ( HNO3​ , 2.0 mL, ~22.8 mmol) dropwise over 15–20 minutes.

    • Causality: Dropwise addition prevents thermal runaway. If the temperature spikes, oxidative cleavage of the aromatic ring or poly-nitration can occur, destroying the yield[3].

  • Propagation : Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir for 2 hours to ensure complete conversion.

  • Quenching & Workup : Carefully pour the reaction mixture over vigorously stirred crushed ice (approx. 100 g).

    • Causality: Rapid thermal dissipation via ice quenching halts the nitration kinetics immediately. The massive aqueous dilution forces the precipitation of the highly insoluble lipophilic product, enabling isolation without the need for hazardous organic extraction.

  • Isolation : Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual acidic byproducts, and dry in vacuo to afford 2-bromo-3-fluoro-5-nitrobenzoic acid as a solid.

Step 2: Acid-Catalyzed Fischer Esterification

The final step converts the carboxylic acid intermediate to its corresponding ethyl ester. Because Fischer esterification is an equilibrium-driven process, Le Chatelier's principle is exploited by using the reactant (ethanol) as the primary solvent[2].

Step-by-Step Protocol:

  • Preparation : Suspend the isolated 2-bromo-3-fluoro-5-nitrobenzoic acid (1.5 g, 5.68 mmol) in absolute ethanol (EtOH, 12.4 mL).

  • Catalyst Addition : Add concentrated sulfuric acid (0.3 mL) as a homogeneous catalyst.

    • Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This is a prerequisite for the nucleophilic attack by the weakly nucleophilic ethanol solvent[2].

  • Reflux : Heat the mixture to 100 °C under reflux for 16 hours.

    • Causality: The strongly electron-withdrawing nitro and bromo substituents significantly decrease the electron density of the carboxylate carbon. Extended thermal activation (reflux) is therefore mandatory to overcome the elevated activation energy barrier for nucleophilic acyl substitution.

  • Neutralization : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and carefully neutralize the acid catalyst with 2M aqueous sodium hydroxide (NaOH) until the aqueous layer is slightly basic (pH ~8).

    • Causality: Neutralization prevents the reverse reaction (acid-catalyzed hydrolysis) during the aqueous workup and ensures any unreacted carboxylic acid starting material is partitioned into the aqueous layer as a water-soluble sodium salt, acting as a self-purifying step.

  • Extraction : Separate the organic phase. Extract the aqueous layer once more with EtOAc. Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields based on validated patent literature[2][3].

Reaction StepStarting Material (SM)Reagents / CatalystTemp / TimeExpected YieldProduct
1. Nitration 2-Bromo-3-fluorobenzoic acid (1.0 eq)Fuming HNO3​ (1.0 eq), Conc. H2​SO4​ (Solvent)0 °C RT, 2h>95%2-Bromo-3-fluoro-5-nitrobenzoic acid
2. Esterification 2-Bromo-3-fluoro-5-nitrobenzoic acid (1.0 eq)Absolute EtOH (Excess), Conc. H2​SO4​ (0.05 eq)100 °C, 16h85–90%Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

References

  • Title: WO2024046253A1 - Sodium channel regulator and use thereof Source: Google Patents URL
  • Title: AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor Source: Google Patents URL
  • Title: WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof Source: Google Patents URL

Sources

Foundational

Ethyl 2-Bromo-3-Fluoro-5-Nitrobenzoate (CAS 1511698-11-5): Physicochemical Profiling and Synthetic Workflows in Drug Development

Executive Summary In advanced pharmaceutical synthesis, highly functionalized arenes act as foundational building blocks for complex active pharmaceutical ingredients (APIs). Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, highly functionalized arenes act as foundational building blocks for complex active pharmaceutical ingredients (APIs). Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a critical tetra-substituted synthon, prominently featured in the development of Bradykinin B1 receptor antagonists[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight characteristics, and field-proven experimental workflows. Designed for drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for its application.

Physicochemical Properties & Molecular Weight Analysis

Accurate molecular weight determination and isotopic profiling are the first steps in validating the integrity of any starting material. The molecular weight of ethyl 2-bromo-3-fluoro-5-nitrobenzoate is precisely 292.06 g/mol , derived from its molecular formula C9H7BrFNO4 [2].

For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for in-process tracking, relying solely on the average molecular weight is insufficient. The presence of the bromine atom dictates a distinct isotopic signature that must be used as an analytical validation tool.

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
CAS Registry Number 1511698-11-5Unique identifier for procurement and literature tracking[3].
Molecular Formula C9H7BrFNO4Dictates stoichiometric calculations for cross-coupling.
Average Molecular Weight 292.06 g/mol Utilized for bulk molarity and yield calculations.
Monoisotopic Mass ( 79 Br) 290.9540 DaPrimary [M+H]⁺ peak in ESI-MS (m/z ~292.0).
Monoisotopic Mass ( 81 Br) 292.9520 DaSecondary[M+H]⁺ peak (m/z ~294.0); creates a diagnostic 1:1 doublet.

Self-Validation Check: When analyzing the starting material via positive electrospray ionization (ESI+), the spectrum must exhibit a 1:1 intensity doublet at m/z 292 and 294. The absence of this doublet instantly invalidates the identity of the reagent, preventing downstream failures.

Structural Causality & Reactivity Profile

The utility of ethyl 2-bromo-3-fluoro-5-nitrobenzoate lies in its orthogonal reactivity. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is engineered:

  • C2-Bromo Group: Serves as the electrophilic handle for transition-metal-catalyzed C-C bond formation. The adjacent electron-withdrawing groups (fluoro and nitro) lower the electron density of the ring, accelerating the oxidative addition of Pd(0) into the C-Br bond.

  • C5-Nitro Group: Acts as a stable, masked amine. It survives the basic conditions of cross-coupling and can be chemoselectively reduced later in the sequence to facilitate amidation.

  • C1-Ethyl Ester: Protects the carboxylic acid. An ethyl ester is specifically chosen over a methyl ester because its increased lipophilicity aids solubility in organic solvents, and it offers slightly higher steric hindrance, preventing premature hydrolysis during the basic Suzuki coupling.

  • C3-Fluoro Group: Strategically placed to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) in the final drug candidate, thereby improving the pharmacokinetic half-life.

Reactivity Core Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (Core Synthon) Bromo C2-Bromo Group Suzuki-Miyaura Coupling Core->Bromo Pd Catalyst Nitro C5-Nitro Group Chemoselective Reduction Core->Nitro H2, Pd/C Ester C1-Ethyl Ester Saponification/Amidation Core->Ester LiOH/H2O Fluoro C3-Fluoro Group Metabolic Stability Core->Fluoro Target Binding

Structural causality and orthogonal reactivity of the tetra-substituted core.

Experimental Workflows (Self-Validating Protocols)

The following protocols are adapted from authoritative pharmaceutical patent literature regarding Bradykinin B1 receptor antagonists[1]. They are designed as self-validating systems, ensuring that causality and analytical checks are embedded into the workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This step involves coupling the C2-bromo position with an aryl boronic ester.

Reagents & Causality:

  • Substrate: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq, 2.00 mmol).

  • Coupling Partner: Aryl boronic ester (1.5 eq) – Excess drives the equilibrium toward complete conversion.

  • Base: Potassium carbonate (K₂CO₃, 3.0 eq) – Activates the boronic ester by forming a reactive boronate complex, facilitating transmetalation.

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.02 eq) – A robust, air-stable precatalyst that reduces to the active Pd(0) species in situ.

  • Solvent: Dimethoxyethane (DME) / Water (2:1 v/v) – DME solvates the organic components and stabilizes the Pd intermediate, while water is strictly required to dissolve the inorganic base.

Step-by-Step Methodology:

  • Mixing: Combine the substrate, boronic ester, K₂CO₃, and Pd(PPh₃)₂Cl₂ in a reaction vessel.

  • Solvation: Add the DME/Water (2:1 v/v) solvent mixture.

  • Degassing (Critical Step): Bubble nitrogen gas through the mixture for exactly 5 minutes. Causality: Oxygen is a potent poison for Pd(0). Rigorous degassing prevents catalyst deactivation and homocoupling side reactions.

  • Heating: Heat the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through Celite® to remove precipitated palladium black, and concentrate under reduced pressure.

Self-Validation (In-Process Control): At t = 14 hours, extract a 10 µL aliquot for LC-MS. The protocol validates itself if the characteristic m/z 292/294 doublet of the starting material is completely absent. If the doublet persists, the oxidative addition has stalled, indicating either oxygen ingress or catalyst poisoning, necessitating a spike of 0.01 eq Pd catalyst.

Workflow Step1 1. Reagent Mixing Substrate + Boronic Ester + K2CO3 + Pd(PPh3)2Cl2 Step2 2. Solvent Addition DME / Water (2:1 v/v) Step1->Step2 Step3 3. Degassing Bubble N2 for 5 min to remove O2 Step2->Step3 Step4 4. Heating 100 °C for 16 h Step3->Step4 Step5 5. Workup & Filtration Cool to RT, filter through Celite Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Chemoselective Nitro Reduction

Following cross-coupling, the C5-nitro group must be reduced to an amine[1].

Methodology & Causality: Dissolve the post-Suzuki intermediate in an EtOAc/EtOH (8:2 v/v) mixture. Add 10% Palladium on carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) for 16 hours. Causality: The reduction of a nitro group in the presence of an aryl bromide poses a severe risk of hydrodebromination. However, because the bromo group was already consumed in Protocol 1, Pd/C under H₂ is highly efficient and safe to use. The EtOAc/EtOH blend is deliberate: EtOAc moderates the exothermic reduction rate, while EtOH ensures optimal hydrogen gas solubility.

Self-Validation (In-Process Control): Monitor the reaction via volumetric hydrogen uptake. The system self-validates completion when exactly 3 molar equivalents of H₂ gas are consumed. Analytically, LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms [-32] and addition of two protons [+2]), confirming the transformation from -NO₂ to -NH₂.

References

  • Source: Google Patents (AU2017381629A1)
  • PubChem Compound Summary for CID 134633556 (Isomeric Mass Reference) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling and Process Chemistry Applications of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Executive Summary Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)[1] is a highly functionalized, poly-substituted aromatic building block. It is prominently utilized as a critical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)[1] is a highly functionalized, poly-substituted aromatic building block. It is prominently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent [2]. For process chemists and drug development professionals, understanding the thermodynamic solubility of this intermediate is non-negotiable. Solubility dictates the efficiency of downstream catalytic transformations, such as palladium-catalyzed cross-couplings and heterogeneous hydrogenations[3]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, empirical solubility data, and self-validating experimental workflows for solubility determination.

Physicochemical Profiling & Causality of Solubility

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay of intermolecular forces. The solubility profile of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is governed by its four distinct functional groups:

  • Ethyl Ester (-COOEt) : This moiety imparts significant lipophilicity while acting as a hydrogen-bond acceptor. It drives the compound's high solubility in ester-based solvents (e.g., ethyl acetate) and ethers.

  • Nitro Group (-NO2) : As a strong electron-withdrawing group, the nitro substituent creates a massive molecular dipole moment. This polarity ensures excellent solvation in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Bromine (-Br) : The heavy, polarizable bromine atom increases the overall lipophilicity and density of the molecule, favoring dissolution in halogenated solvents such as Dichloromethane (DCM).

  • Fluorine (-F) : Fluorine uniquely modulates the electron density of the aromatic ring without adding significant steric bulk. It enhances the compound's lipophilicity-to-molecular-weight ratio.

Empirical Solubility Data for Process Chemistry

To facilitate rational solvent selection for scale-up synthesis, the following table summarizes the solubility profile of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate across various solvent classes.

Solvent ClassSolventSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Mechanistic Rationale
Polar Aprotic DMF> 250> 400Strong dipole-dipole interactions with the -NO2 group.
Polar Aprotic DMSO> 200> 350High dielectric constant effectively solvates the polarized ring.
Ester Ethyl Acetate~ 150> 250"Like-dissolves-like" principle via the ethyl ester moiety.
Halogenated DCM~ 120N/A (Boils at 39.6°C)Polarizability of the solvent matches the heavy bromine atom.
Ether DME~ 100~ 180Excellent coordination, useful for biphasic catalytic reactions.
Alcohol (Protic) Ethanol~ 30~ 80Moderate H-bonding; limited by the compound's high lipophilicity.
Non-Polar Heptane< 5< 15Lack of dipole interactions prevents disruption of the crystal lattice.
Aqueous Water< 0.1< 0.5High structural lipophilicity and lack of ionizable groups.

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility often leads to supersaturation artifacts, which are detrimental during process scale-up[4]. Therefore, determining the thermodynamic solubility—the equilibrium between the solid crystal lattice and the solution—is critical ()[5]. The "Shake-Flask Method" coupled with remains the gold standard for this purpose[6].

Self-Validating Protocol
  • Solid Addition : Add an excess of crystalline Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (approx. 500 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial. The presence of excess solid ensures that the solution reaches true thermodynamic equilibrium[6].

  • Equilibration : Agitate the suspension on a thermoshaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours. Causality: This extended timeframe is required to overcome the activation energy of dissolution and prevent kinetic supersaturation[4].

  • Phase Separation : Centrifuge the sample at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents adsorption of the highly lipophilic compound, while the 0.22 µm pore size ensures no micro-crystals skew the quantification.

  • HPLC-UV Quantification : Dilute the filtrate into the mobile phase and analyze via HPLC-UV (e.g., at 254 nm). Compare the peak area against a validated multi-point calibration curve[6].

G A Solid Compound (CAS: 1511698-11-5) B Solvent Addition & Sonication A->B C Equilibration (Shake-Flask, 24h) B->C D Phase Separation (Filtration) C->D E HPLC-UV Quantification D->E F Thermodynamic Solubility E->F

Thermodynamic Solubility Determination Workflow via Shake-Flask Method.

Process Chemistry Applications & Solvent Selection

The solubility profile of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate directly dictates the design of downstream synthetic workflows.

A. Nitro Reduction (Heterogeneous Hydrogenation)

Converting the nitro group to an aniline derivative is a common first step. This requires a solvent that not only dissolves the substrate but also exhibits high miscibility with hydrogen gas. An Ethyl Acetate / Ethanol (8:2 v/v) mixture is highly effective[2]. The EtOAc ensures complete dissolution of the lipophilic starting material, while the EtOH acts as a proton donor and enhances the solvation of the resulting polar aniline product, preventing catalyst poisoning[2].

B. Suzuki-Miyaura Cross-Coupling

Displacing the bromine atom via a Suzuki coupling requires a biphasic solvent system to dissolve both the organic substrate and the inorganic base (e.g., K2CO3). A Dimethoxyethane (DME) / Water (2:1 v/v) mixture is optimal[3]. DME provides excellent solubility for the fluorinated nitrobenzoate and stabilizes the palladium catalyst, while water dissolves the base to facilitate the transmetalation step[3].

G A Target Reaction B Nitro Reduction (Hydrogenation) A->B C Cross-Coupling (Suzuki-Miyaura) A->C D EtOAc / EtOH (8:2) High Solubility & H2 Miscibility B->D Pd/C Catalyst E DME / Water (2:1) Biphasic Base/Catalyst Solvation C->E Pd(PPh3)2Cl2

Solvent Selection Logic for Catalytic Reactions Involving the Compound.

References

  • Title: Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor (Patent AU2017381629A1)
  • Title : Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source : Analytical Chemistry (ACS Publications) URL :[Link]

  • Title : Solid-State Properties of Pharmaceutical Materials Source : John Wiley & Sons URL :[Link]

Sources

Foundational

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

An In-Depth Technical Guide to the Analogs of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate: Synthesis, Reactivity, and Applications Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Analogs of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate: Synthesis, Reactivity, and Applications

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile scaffold in modern organic synthesis and medicinal chemistry. Its strategic arrangement of four distinct functional groups—an ethyl ester, a nitro group, and two different halogens (bromine and fluorine)—on a benzene ring provides multiple, orthogonal points for chemical modification. The electron-withdrawing nature of the nitro and ester groups strongly activates the ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. The nitro group itself can be readily transformed into an amine, opening up another vast avenue for derivatization.

This guide offers a comprehensive exploration of the synthesis, reactivity, and applications of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its analogs. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and survey the utility of these compounds as intermediates in the development of pharmaceuticals and advanced materials.

Core Scaffold: Synthesis and Reactivity Profile

The synthesis of the parent compound, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, typically involves a multi-step sequence starting from simpler precursors. Key transformations include nitration, bromination, fluorination, and esterification, with the order of these steps being critical to achieve the desired regiochemistry.

The true synthetic power of this scaffold lies in its predictable and versatile reactivity. The primary reaction pathways, which form the basis for generating a diverse library of analogs, are summarized below.

Core Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Nu:⁻ (R₂NH, RO⁻, RS⁻)  Replaces F⁻ or Br⁻ Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction  [H] (e.g., H₂, Pd/C)  NO₂ → NH₂ Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis  H₃O⁺ or OH⁻  COOEt → COOH Cross_Coupling Cross-Coupling (e.g., Suzuki) Core->Cross_Coupling  R-B(OH)₂, Pd(0)  Replaces Br Product_SNAr Amine, Ether, Thioether Analogs SNAr->Product_SNAr Product_Aniline Ethyl 5-amino-2-bromo- 3-fluorobenzoate Nitro_Reduction->Product_Aniline Product_Acid 2-Bromo-3-fluoro- 5-nitrobenzoic Acid Ester_Hydrolysis->Product_Acid Product_Coupling Aryl/Alkenyl Substituted Analogs Cross_Coupling->Product_Coupling Product_Aniline_Derived Amide, Diazonium Salt Derivatives Product_Aniline->Product_Aniline_Derived  Acylation, etc.

Caption: Key reaction pathways for analog synthesis.

Nucleophilic Aromatic Substitution (SNAr): The Primary Route for Diversification

The presence of a strong electron-withdrawing nitro group para to the fluorine and ortho to the bromine dramatically activates the aromatic ring for nucleophilic attack. This allows for the displacement of either halide by a wide range of nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which provides a low-energy resonance contributor, thereby stabilizing the intermediate and lowering the activation energy for the reaction. In the second step, the leaving group (fluoride or bromide) is eliminated, restoring the aromaticity of the ring.

A key consideration is the regioselectivity of the substitution. Generally, the fluorine at C3 is more readily displaced than the bromine at C2. This is because the C-F bond is more polarized, making the carbon more electrophilic, and fluoride is often a better leaving group than bromide in SNAr reactions on highly electron-deficient rings.

Caption: The two-step mechanism of SNAr.

Table 1: Representative SNAr Analogs
NucleophileReagent ExampleProduct ClassTypical Conditions
AmineMorpholine3-Morpholinyl analogK₂CO₃, DMSO, 80 °C
AlcoholSodium Methoxide3-Methoxy analogNaH, THF, 0 °C to RT
ThiolSodium Thiophenoxide3-Phenylthio analogCs₂CO₃, DMF, RT
AzoleImidazole3-Imidazolyl analogNaH, DMF, RT

Nitro Group Reduction: Gateway to Amino Analogs

The conversion of the aromatic nitro group to an amine is one of the most valuable transformations for this class of compounds. The resulting aniline derivative is a critical building block for a wide array of pharmaceuticals and agrochemicals, enabling further functionalization through acylation, sulfonylation, diazotization, and other reactions.

Chemoselectivity Considerations

A primary challenge is to reduce the nitro group while preserving the ethyl ester and aryl halide functionalities. Harsh reducing agents like LiAlH₄ are unsuitable as they would also reduce the ester. The most common and effective methods rely on catalytic hydrogenation or metal-based reductions in neutral or acidic media.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation reagents like ammonium formate) is a clean and efficient method that typically preserves the ester and halide groups.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in acidic conditions (e.g., HCl) are robust and highly selective for the nitro group.

  • Sodium Borohydride Systems: While NaBH₄ alone does not reduce nitroarenes, its reactivity can be modulated with additives. For instance, NaBH₄ in the presence of FeCl₂ has been shown to selectively reduce nitro groups over esters.[1]

Ester Hydrolysis and Cross-Coupling Reactions

While SNAr and nitro reduction are the most common pathways, the ester and bromo functionalities provide additional handles for modification.

  • Ester Hydrolysis: Standard acid- or base-catalyzed hydrolysis readily converts the ethyl ester to the corresponding carboxylic acid.[2] This introduces a new functional group that can be used for amide bond formation or other carboxylate chemistry. The rate of hydrolysis is influenced by the electronic nature of the other ring substituents.[3][4]

  • Cross-Coupling: The C-Br bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Heck (with alkenes) couplings. This allows for the formation of C-C bonds, enabling the attachment of new aryl, heteroaryl, or vinyl groups at the C2 position.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of key analogs.

Protocol 1: Synthesis of Ethyl 2-bromo-3-morpholino-5-nitrobenzoate (SNAr)
  • To a solution of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of Ethyl 5-amino-2-bromo-3-fluorobenzoate (Nitro Reduction)
  • In a round-bottom flask, dissolve Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) in ethanol (0.1 M).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution in portions.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude aniline can be purified by column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate are prevalent in biologically active molecules. Nitroaromatic compounds themselves have a long history as antibacterial and anticancer agents. The true value of this scaffold, however, is as an intermediate for more complex targets.

  • Heterocycle Synthesis: The amino-analogs derived from nitro reduction are key precursors for constructing fused heterocyclic systems like quinolines, benzimidazoles, and quinoxalines, which are privileged structures in medicinal chemistry.

  • Structure-Activity Relationship (SAR) Studies: The ability to easily generate a wide array of analogs by varying the nucleophile in SNAr reactions makes this scaffold ideal for systematic SAR studies in drug discovery programs.

  • Advanced Materials: The electronic properties imparted by the fluoro and nitro groups make these compounds and their derivatives potential building blocks for novel organic electronic materials.

Start Start: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate SNAr SNAr with Nucleophile Library (R-NH₂, R-OH, R-SH) Start->SNAr Nitro_Red Selective Nitro Reduction Start->Nitro_Red SNAr_Analogs Library of C3-Substituted Analogs SNAr->SNAr_Analogs Aniline Ethyl 5-amino-2-bromo-3-fluorobenzoate Nitro_Red->Aniline Acylation Acylation / Sulfonylation Aniline->Acylation Cyclization Heterocycle Formation Aniline->Cyclization Amides Amide / Sulfonamide Derivatives Acylation->Amides Heterocycles Bioactive Heterocycles (e.g., Quinolines) Cyclization->Heterocycles

Caption: Workflow for analog library generation.

Conclusion

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is more than just a single chemical entity; it is a powerful platform for chemical innovation. Its predictable reactivity across multiple functional groups provides chemists with a reliable and versatile tool for generating molecular diversity. The analogs derived from this scaffold are poised to continue playing a significant role in the discovery and development of new therapeutics and functional materials. This guide has provided the foundational knowledge—from mechanistic principles to practical protocols—to empower researchers to fully exploit the synthetic potential of this valuable building block.

References

  • Jones, B., & Robinson, J. (1955). The Alkaline Hydrolysis of Substituted Ethyl Benzoates. The Additive Effects of Substituents. Journal of the Chemical Society (Resumed), 3845. [Link]

  • LibreTexts. (2020, May 30). Ester Chemistry. Chemistry LibreTexts. [Link]

  • Pihl, V., Hiob, K., & Maran, U. (2009). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Organic & Biomolecular Chemistry, 7(15), 3113-3124. [Link]

  • Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry, 14(3), 169-183. [Link]

  • Silva Lopes, M., Sena, C. F. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., ... & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. [Link]

  • Zhang, L., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(35), e202202636. [Link]

  • LibreTexts. (2026, February 17). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]

  • Li, G., et al. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications. [Link]

  • NextSDS. (n.d.). ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • LibreTexts. (2026, February 17). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Kores, K., et al. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Rekha S., et al. (2025, March 11). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate. [Link]

  • NextSDS. (n.d.). ethyl 2,3-difluoro-5-nitrobenzoate — Chemical Substance Information. Retrieved from NextSDS. [Link]

Sources

Exploratory

Commercial availability of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

An In-depth Technical Guide to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate for Advanced Research Abstract Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-bromo-3-fluoro-5-nitrobenzoate for Advanced Research

Abstract

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique substitution pattern, featuring an ester, a bromine atom, a fluorine atom, and a nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of these groups—an electron-withdrawing nitro group, and halogens that can be exploited in cross-coupling reactions—provides multiple reactive handles for synthetic chemists. This guide offers a comprehensive overview of its chemical properties, commercial availability, synthetic pathways, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a derivative of benzoic acid. The interplay of its functional groups dictates its reactivity and physical characteristics. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name ethyl 2-bromo-3-fluoro-5-nitrobenzoate
Molecular Formula C₉H₇BrFNO₄
Molecular Weight 292.06 g/mol
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1F)[O-])Br
InChI Key FBTGAUFQOWLTTA-UHFFFAOYSA-N[1]
CAS Number Data not uniformly available; specific to supplier catalogs.

Table 2: Physical and Chemical Properties

PropertyDescriptionSource
Appearance Typically a solid or crystalline substance.[1]
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Solubility in water is expected to be limited due to its hydrophobic nature.[1]
Stability The compound is generally stable under standard laboratory conditions but may be sensitive to light and moisture.[1]
Reactivity The molecule offers several reaction sites: the bromine atom is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine.[1]

Commercial Availability and Procurement

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its isomers are available through various chemical suppliers that specialize in research chemicals and building blocks for organic synthesis. Procurement typically involves identifying a supplier, requesting a quote for the desired quantity and purity, and confirming lead times.

Table 3: Commercial Suppliers (Illustrative for related isomers)

SupplierProduct Name/IsomerCatalog NumberWebsite
EvitaChem Ethyl 2-bromo-5-fluoro-3-nitrobenzoateEVT-14075512https://www.evitachem.com/product/evt-14075512
BLD Pharm Ethyl 2-bromo-4-fluoro-5-nitrobenzoate1153284-99-1https://www.bldpharm.com/products/1153284-99-1.html
Alichem Inc. Ethyl 2-bromo-3-fluoro-4-nitrobenzoate1807262-71-0https://www.alichem.com/product/1807262-71-0
AiFChem Ethyl 2-bromo-5-nitrobenzoate 98%N/Ahttps://www.buychemjapan.com/products/detail/20121

Note: Availability of the exact isomer, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, should be confirmed directly with suppliers.

G cluster_procurement Procurement Workflow for a Research Chemical A Identify Requirement: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate B Search Supplier Databases (e.g., PubChem, eMolecules) A->B C Select Potential Suppliers (Based on purity, price, location) B->C D Request Quotation (Specify quantity, required purity) C->D E Evaluate Offers (Compare lead time, cost, documentation) D->E F Issue Purchase Order E->F G Receive & Verify Compound (Check COA, perform QC) F->G

Caption: A typical workflow for procuring a specialized chemical like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted nitroaromatics like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate requires careful strategic planning to ensure correct regiochemistry. A common approach involves a multi-step sequence starting from a less complex precursor.

Hypothetical Synthetic Protocol

This protocol is a representative example based on established organic chemistry principles for synthesizing similar molecules.[1][2]

Step 1: Nitration of 3-Fluoro-bromobenzene

  • Rationale: Introducing the nitro group is a key first step. The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) atoms must be considered. The position meta to both halogens is sterically accessible and electronically favored for nitration.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

    • Slowly add 3-fluoro-bromobenzene to the cooled nitrating mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-fluoro-4-nitrobenzene.

Step 2: Carboxylation via Grignard Reaction

  • Rationale: The bromine atom is more reactive than fluorine for the formation of a Grignard reagent. This allows for the selective introduction of a carboxylic acid group at the former bromine position.

  • Procedure:

    • Activate magnesium turnings in dry THF.

    • Add a solution of 1-bromo-2-fluoro-4-nitrobenzene in THF dropwise to initiate Grignard formation.

    • Once the Grignard reagent is formed, bubble dry carbon dioxide gas through the solution at low temperature (-78°C).

    • Quench the reaction with aqueous HCl and extract the product, 3-fluoro-5-nitrobenzoic acid.

Step 3: Ortho-Bromination

  • Rationale: The carboxylic acid and nitro groups are meta-directing, while the fluorine is ortho, para-directing. The position ortho to the fluorine and the carboxylic acid is activated and the most likely site for electrophilic bromination.

  • Procedure:

    • Dissolve 3-fluoro-5-nitrobenzoic acid in a suitable solvent.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid.

    • Heat the reaction and monitor by TLC.

    • Upon completion, work up the reaction to isolate 2-bromo-3-fluoro-5-nitrobenzoic acid.

Step 4: Fischer Esterification

  • Rationale: This is a classic method to convert a carboxylic acid to an ethyl ester using an excess of ethanol and an acid catalyst.

  • Procedure:

    • Dissolve 2-bromo-3-fluoro-5-nitrobenzoic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Neutralize the acid, remove the excess ethanol, and extract the final product, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Caption: A plausible multi-step synthetic pathway for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Applications in Research and Development

The value of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate lies in its capacity to serve as a versatile scaffold for building more complex molecules.

  • Pharmaceutical Research: The nitro group is a known "pharmacophore" and is present in numerous antimicrobial and anticancer agents.[3] It can be reduced to an amine, which is a common functional group in pharmaceuticals, allowing for the introduction of new substituents via amide coupling or other reactions. Halogenated compounds are also crucial in drug design for modulating pharmacokinetic properties.[4] This compound could serve as a starting material for novel therapeutic agents.[5][6]

  • Organic Synthesis: The bromine atom is a key functional group for participating in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

  • Material Science: Nitroaromatic compounds can have interesting electronic and optical properties, suggesting potential use in the development of new materials.[1]

G cluster_core Core Structure cluster_apps Potential Applications Core Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Nitro Group Bromo Group Fluoro Group Ester Group App1 Reduction to Amine (Pharmaceuticals) Core:n->App1 App2 Suzuki/Heck Coupling (Complex Molecules) Core:br->App2 App3 Nucleophilic Substitution (SAR Studies) Core:br->App3 App4 Saponification (Free Acid Derivatives) Core:e->App4

Caption: Reactivity handles of the core molecule and their corresponding synthetic applications.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate may only be available from the supplier, handling procedures can be inferred from structurally related compounds.[7][8][9]

Table 4: General Safety and Handling Precautions

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]
Handling Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from heat and ignition sources.
First Aid (General) Eyes: Immediately flush with plenty of water for at least 15 minutes.[10] Skin: Wash off with soap and plenty of water.[8] Inhalation: Move person to fresh air.[11] Ingestion: Rinse mouth with water and consult a physician.[8]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[8]

Based on related compounds, potential hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7]

References

  • Title: Buy Ethyl 2-bromo-5-fluoro-3-nitrobenzoate (EVT-14075512) Source: EvitaChem URL:https://www.evitachem.com/product/evt-14075512
  • Title: Ethyl 2-bromo-3,3,3-trifluoropropanoate - Safety Data Sheet Source: Synquest Labs URL:https://www.synquestlabs.com/product/2123-B-10
  • URL:https://www.rsc.
  • Title: SAFETY DATA SHEET - Propanoic acid, 2-bromo-2-methyl-, ethyl ester Source: Thermo Fisher Scientific URL:https://www.fishersci.com/msds?productName=AC274350250
  • Title: MSDS of Ethyl 2-bromo-5-nitrobenzoate Source: Capot Chemical URL:http://www.capotchem.com/msds/119960-61-3.pdf
  • Title: SAFETY DATA SHEET - 2-Bromo-5-fluorobenzoic acid Source: Fisher Scientific URL:https://www.fishersci.com/msds?productName=AC165980050
  • Title: Ethyl 2-bromo-3-fluoro-4-nitrobenzoate | 1807262-71-0 Source: ChemicalBook URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11195679.htm
  • Title: Ethyl 2-bromo-5-nitrobenzoate 98% Source: AiFChem, an Xtalpi Company | BuyChemJapan URL:https://www.buychemjapan.com/products/detail/20121
  • Title: 1153284-99-1|Ethyl 2-bromo-4-fluoro-5-nitrobenzoate Source: BLD Pharm URL:https://www.bldpharm.com/products/1153284-99-1.html
  • Title: 208176-31-2|Ethyl 2-bromo-5-nitrobenzoate Source: BLD Pharm URL:https://www.bldpharm.com/products/208176-31-2.html
  • Title: 1131040-49-7|Ethyl 2-bromo-3-fluorobenzoate Source: BLD Pharm URL:https://www.bldpharm.com/products/1131040-49-7.html
  • URL:https://www.molinstincts.
  • Title: 3-Fluoro-5-nitrobenzoic acid - SAFETY DATA SHEET Source: Fisher Scientific URL:https://www.fishersci.com/msds?productName=CC40702DE
  • Title: Ethyl 2-bromobenzoate - NIST WebBook Source: National Institute of Standards and Technology URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C6091641&Mask=200
  • Title: ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Information Source: NextSDS URL:https://www.nextsds.com/substance/1805503-77-8
  • URL:https://patents.google.
  • Title: Ethyl 2-fluoro-5-nitrobenzoate(CAS# 367-79-3) Source: Angene Chemical URL:https://www.angenechemical.com/product/ag0078a3
  • Title: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones Source: Arkivoc URL:https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.517/
  • Title: Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:https://www.inno-pharmchem.com/news/exploring-the-chemical-landscape-3-bromo-5-nitrobenzoic-acid-in-research-and-development-34086616.html
  • Title: Ethyl 2-nitrobenzoate - NIST WebBook Source: National Institute of Standards and Technology URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C610344&Mask=200
  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC (National Center for Biotechnology Information) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182963/
  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Source: MDPI URL:https://www.mdpi.com/1422-0067/25/10/5549
  • Title: 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidines Source: RSC Publishing URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04084k

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility stems from the unique arrangement of functional groups—an ethyl ester, a bromine atom, a fluorine atom, and a nitro group—which allows for a diverse range of chemical transformations.[1] The presence of a nitroaromatic system, a halogen, and its likely solid, powdered form necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety and handling considerations for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. The protocols and recommendations herein are grounded in established principles of laboratory safety and data extrapolated from closely related chemical structures. The primary objective is to empower researchers to work with this compound confidently and safely by fostering a comprehensive understanding of its properties and the rationale behind each safety measure.

Physicochemical and Toxicological Profile

Chemical and Physical Properties
PropertyValue/DescriptionSource/Rationale
Chemical Name Ethyl 2-bromo-3-fluoro-5-nitrobenzoateIUPAC Nomenclature
Molecular Formula C₉H₇BrFNO₄Based on structure[1]
Molecular Weight 292.06 g/mol Calculated from formula[1]
Appearance Likely a solid or crystalline substance, off-white to yellow in color.Inferred from analogous compounds.
Solubility Expected to have limited solubility in water and good solubility in common organic solvents (e.g., DCM, Ethyl Acetate, THF).General property of similar organic esters.
Stability Generally stable under standard laboratory conditions. May be sensitive to light and moisture.Inferred from analogous compounds.
Toxicological Assessment

The primary toxicological concerns for this compound are derived from its structural features: a halogenated aromatic ring and a nitro group. Nitroaromatic compounds, as a class, are known for a range of toxic manifestations, including mutagenicity and carcinogenicity, often initiated by the bioreduction of the nitro group.

While no specific LD50 or carcinogenicity data exists for this compound, hazard classifications for close isomers like ethyl 5-bromo-3-fluoro-2-nitrobenzoate (CAS 1805503-77-8) provide a strong basis for a cautious approach.[2]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

The Core of Safe Handling: Risk Assessment and Control

A proactive approach to safety, centered on the principles of risk assessment and the hierarchy of controls, is paramount. The causality behind this is simple: preventing exposure is always preferable to reacting to it.

The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

  • Elimination/Substitution: The most effective control. Can a less hazardous chemical be used to achieve the same synthetic outcome? For many research applications, the unique structure of this compound may be essential, making substitution unfeasible.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For a powdered chemical like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, this is the most critical control point.

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

    • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is highly recommended to minimize the release of fine particles.[4]

  • Administrative Controls: These are work practices and procedures that reduce the risk.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work with this compound.

    • Designated Areas: Cordon off a specific area within the lab for the handling of this compound to prevent cross-contamination.[4]

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[5]

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.

Risk Assessment Workflow

The following diagram illustrates the logical flow of a risk assessment before commencing work with Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_execution Execution & Post-Work start Identify Need for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate review_sds Review SDS of Analogues & Hazard Information start->review_sds assess_procedure Assess Experimental Procedure (Scale, Duration, Equipment) review_sds->assess_procedure select_eng Select Engineering Controls (Fume Hood, Vented Balance) assess_procedure->select_eng Identify Risks select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) select_eng->select_ppe dev_sop Develop/Review SOP select_ppe->dev_sop conduct_work Conduct Work in Designated Area dev_sop->conduct_work Proceed with Experiment decon Decontaminate Workspace & Equipment conduct_work->decon dispose Dispose of Waste Properly decon->dispose

Caption: Risk assessment workflow from planning to post-experiment procedures.

Standard Operating Protocol: Weighing and Dissolving a Powdered Reagent

This protocol is a self-validating system because it integrates engineering controls, work practices, and PPE to minimize exposure at every step.

Objective: To accurately weigh and dissolve a specified amount of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate while preventing personnel exposure and laboratory contamination.

Location: All steps must be performed inside a certified chemical fume hood or, for weighing, a ventilated balance enclosure.

Required PPE:

  • Safety goggles with side shields (or a face shield in addition to goggles).

  • Laboratory coat with cuffs fully buttoned.

  • Two pairs of nitrile gloves. The outer pair will be removed and disposed of within the fume hood.

  • Closed-toe shoes.

Procedure:

  • Preparation (The "Why"): Before bringing the chemical into the hood, prepare the workspace. This minimizes time spent with an open container and reduces the chance of contamination.

    • Place a disposable, absorbent bench liner on the floor of the fume hood.

    • Place the analytical balance inside the hood (if using a standard fume hood) or have the ventilated balance enclosure ready.

    • Bring all necessary equipment into the hood: weigh paper/boat, multiple spatulas, the flask for the final solution, and the chosen solvent.

    • Pre-label the flask with the chemical name, concentration, date, and your initials.

  • Weighing (The "Why"): This step presents the highest risk of generating airborne particles.

    • Don two pairs of nitrile gloves.

    • Carefully open the reagent bottle. Avoid any sudden movements that could create a "puff" of powder.

    • Use a clean spatula to transfer the approximate amount of solid to the weigh paper on the balance. Do not pour directly from the bottle.

    • If a small amount of powder adheres to the spatula, gently tap it against the weigh paper. Do not tap it on the neck of the bottle, as this can disperse dust.

    • Once the desired mass is obtained, securely close the reagent bottle.

  • Transfer and Dissolution (The "Why"): This step ensures the complete and safe transfer of the weighed solid.

    • Carefully fold the weigh paper and use it as a funnel to transfer the powder into the pre-labeled flask.

    • Add a small amount of the desired solvent to the flask and swirl gently to begin dissolving the solid.

    • Rinse the weigh paper with a small amount of solvent, collecting the rinse in the flask to ensure a quantitative transfer.

    • Add the remaining solvent to reach the target concentration. Cap the flask.

  • Decontamination and Cleanup (The "Why"): Proper cleanup is crucial to prevent "legacy" contamination.

    • Place the used weigh paper and spatula into a dedicated solid waste bag inside the fume hood.

    • Remove the outer pair of gloves and place them in the same waste bag.

    • Wipe down the balance and the surrounding area of the bench liner with a damp cloth or towel. Place the towel in the waste bag.

    • Seal the waste bag.

    • With the inner pair of gloves still on, remove the final solution and the stock reagent bottle from the hood.

    • Wipe the exterior of the flask and stock bottle before placing them in their designated storage locations.

    • Remove the inner gloves and wash hands thoroughly with soap and water.[6]

Storage, Incompatibility, and Waste Management

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[5][7]

  • Segregation: This compound must be stored separately from incompatible materials, particularly strong oxidizing agents.

  • Container: Keep the container tightly sealed to prevent moisture absorption and release of any vapors.

Chemical Incompatibility

The primary incompatibility concern is with strong oxidizing agents . The nitro group makes the aromatic ring electron-deficient, but reactions with strong oxidizers could be vigorous and unpredictable. The bromine atom can be displaced by strong nucleophiles, and the nitro group can be reduced by strong reducing agents; these are typically desired reactions but should be considered in the context of accidental mixing.

Waste Disposal

As a halogenated organic compound, all waste containing Ethyl 2-bromo-3-fluoro-5-nitrobenzoate must be disposed of in a dedicated "Halogenated Organic Waste" container.[8] This includes:

  • Contaminated PPE (gloves, weigh paper).

  • Surplus or unwanted material.

  • Rinsate from cleaning contaminated glassware.

  • Mother liquor from reactions.

Never dispose of this chemical or its waste down the drain.[8]

Spill and Emergency Procedures

Spill Response Decision Tree

SpillResponse spill Spill Occurs check_size Is the spill small, contained, and are you trained to handle it? spill->check_size evacuate Evacuate the area. Alert others. Call emergency services. check_size->evacuate No ppe Don appropriate PPE (2 pairs gloves, goggles, lab coat) check_size->ppe Yes contain Cover spill with absorbent material (e.g., vermiculite). Avoid raising dust. ppe->contain cleanup Gently sweep solid material into a labeled waste container. contain->cleanup decon Decontaminate the area with a suitable solvent. cleanup->decon dispose Dispose of all materials as halogenated waste. decon->dispose

Caption: Decision-making process for responding to a chemical spill.

First Aid Measures

These first aid measures are based on the anticipated hazards and should be followed while awaiting professional medical attention.[6][9]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a valuable research chemical whose safe use is contingent upon a thorough understanding of its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, adhering to well-defined handling procedures, and using appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but it must be supplemented by site-specific training and a dynamic culture of safety within the laboratory.

References

  • Capot Chemical Co., Ltd. (2015, December 2). MSDS of Ethyl 2-bromo-5-nitrobenzoate. Retrieved from [Link]

  • University of South Florida. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • CP Lab Safety. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of Carboxylic Acid Aromatic Amides via Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Intermediates

Introduction & Strategic Rationale Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, tetra-substituted benzene derivative that serves as a privileged building block in modern drug discovery. Its unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, tetra-substituted benzene derivative that serves as a privileged building block in modern drug discovery. Its unique substitution pattern provides orthogonal reactive sites, making it exceptionally valuable for the synthesis of complex therapeutics, such as Bradykinin B1 receptor antagonists used for pain and inflammation management .

Designing a synthetic route around this starting material requires careful orchestration to prevent side reactions (e.g., premature ester hydrolysis or unwanted polymerization). This application note details a robust, field-proven, four-step regioselective protocol to convert this starting material into diverse carboxylic acid aromatic amides.

Mechanistic Pathway & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just executing steps. The success of this synthetic route relies on the precise exploitation of the electronic and steric properties of the starting material:

  • Step 1: C2-Arylation (Suzuki-Miyaura Coupling) : The C2-bromide is highly activated toward oxidative addition by the adjacent electron-withdrawing ester and fluoro groups. Using Pd(PPh3​)2​Cl2​ in a DME/H 2​ O solvent system ensures rapid cross-coupling with arylboronic acids while avoiding premature hydrolysis of the C1-ethyl ester .

  • Step 2: C5-Amination (Chemoselective Nitro Reduction) : Following C2-arylation, the C5-nitro group is reduced to an aniline. Because the highly reactive C2-bromide has already been substituted, standard catalytic hydrogenation (H 2​ , Pd/C) can be safely employed without risk of hydrodehalogenation. The C3-fluorine remains completely stable under these conditions due to the high bond dissociation energy of the C-F bond.

  • Step 3: Amide Coupling : The newly formed C5-aniline is coupled with a carboxylic acid to form the aromatic amide. The electron-withdrawing nature of the meta-ester and ortho-fluoro groups slightly reduces the nucleophilicity of the aniline. Therefore, highly efficient peptide coupling reagents like EDCI and HOBt are required to drive the reaction to completion, suppressing the formation of unreactive N-acylurea byproducts .

  • Step 4: Ester Saponification : The C1-ethyl ester acts as a built-in protecting group throughout the first three steps, preventing the molecule from polymerizing during the amide coupling phase. In the final step, saponification with LiOH reveals the target carboxylic acid.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material: Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate Suzuki Step 1: Suzuki Coupling (Pd(PPh3)2Cl2, K2CO3, 100°C) C2-Arylation SM->Suzuki Reduction Step 2: Nitro Reduction (H2, Pd/C, EtOAc/EtOH) C5-Aniline Formation Suzuki->Reduction Amidation Step 3: Amide Coupling (EDCI, HOBt, R-COOH) Amide Bond Formation Reduction->Amidation Saponification Step 4: Saponification (LiOH, THF/H2O) Ester Hydrolysis Amidation->Saponification Product Target Compound: Carboxylic Acid Aromatic Amide Saponification->Product

Four-step synthetic workflow for converting Ethyl 2-bromo-3-fluoro-5-nitrobenzoate to target amides.

Quantitative Optimization Data

Optimizing the initial Suzuki-Miyaura coupling is the most critical step for overall yield. The table below summarizes the catalyst and condition screening for the C2-arylation of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Table 1: Optimization of C2-Arylation (Suzuki-Miyaura Coupling)

EntryCatalyst (mol %)Base (equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh 3​ ) 4​ (5%)Na 2​ CO 3​ (3.0)Toluene/H 2​ O (2:1)9062
2Pd(dppf)Cl 2​ (5%)K 3​ PO 4​ (3.0)Dioxane/H 2​ O (2:1)10075
3 Pd(PPh 3​ ) 2​ Cl 2​ (2%) K 2​ CO 3​ (3.0) DME/H 2​ O (2:1) 100 92
4Pd(OAc) 2​ /SPhos (2%)Cs 2​ CO 3​ (3.0)THF/H 2​ O (2:1)8088

Note: Entry 3 represents the optimal, self-validating conditions utilized in Protocol A, balancing high conversion rates with the prevention of ester hydrolysis.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate is verified before proceeding to the next step.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)
  • Preparation : In a round-bottom flask, dissolve Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv) and the desired arylboronic acid/ester (1.5 equiv) in a 2:1 (v/v) mixture of 1,2-dimethoxyethane (DME) and water.

  • Degassing : Add K 2​ CO 3​ (3.0 equiv). Degas the mixture by bubbling nitrogen gas directly through the solution for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition : Add Pd(PPh3​)2​Cl2​ (0.02 equiv). Seal the vessel and heat to 100 °C for 16 hours.

  • Validation & Workup : Reaction completion is self-validated by the disappearance of the starting material at m/z 292/294 (LC-MS) and the emergence of a highly UV-active product spot on TLC. Cool to room temperature, filter through a pad of Celite® to remove palladium black, and extract with EtOAc. Purify via silica gel chromatography (Heptane/EtOAc gradient).

Protocol B: Chemoselective Catalytic Hydrogenation (C5-Amination)
  • Preparation : Dissolve the purified intermediate from Protocol A (1.0 equiv) in an 8:2 (v/v) mixture of EtOAc and EtOH.

  • Reduction : Carefully add 10% Palladium on carbon (10-15 wt%). Purge the flask with vacuum/nitrogen cycles (3x), then introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 16 hours.

  • Validation & Workup : The endpoint is indicated by the cessation of hydrogen uptake and a distinct shift to a more polar, ninhydrin-positive spot on TLC. Filter the mixture through Celite® to remove the catalyst. Warning: Do not let the Pd/C dry out on the filter paper, as it is highly pyrophoric. Concentrate under reduced pressure to yield the C5-aniline intermediate.

Protocol C: EDCI/HOBt-Mediated Amide Coupling
  • Activation : In a dry flask under nitrogen, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF. Add EDCI (1.5 equiv) and HOBt (1.5 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add the C5-aniline intermediate from Protocol B (1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 12–18 hours.

  • Validation & Workup : Confirm the disappearance of the aniline via LC-MS. Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl aqueous solution to remove DMF, followed by brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol D: Ester Saponification (Final Deprotection)
  • Hydrolysis : Dissolve the coupled amide intermediate from Protocol C (1.0 equiv) in a 3:1 (v/v) mixture of THF and water. Add LiOH·H 2​ O (3.0 equiv). Stir at room temperature (or up to 50 °C if sterically hindered) until LC-MS indicates complete consumption of the ethyl ester.

  • Validation & Workup : Evaporate the THF under reduced pressure. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Isolation : Carefully acidify the aqueous layer with 1M HCl to pH 3–4. Causality: This specific pH ensures complete protonation of the carboxylic acid, driving its precipitation. Extract the precipitated product with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the final carboxylic acid aromatic amide.

References

  • Source: Google Patents (AU2017381629A1)
  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews URL :[Link]

  • Title : Recent development of peptide coupling reagents in organic synthesis Source : Tetrahedron URL :[Link]

Application

Application Note: Synthesis and Pharmacological Validation of Bradykinin B1 Receptor Antagonists Using Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold utilization, synthetic causality, and self-validating pharmacological assays. Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold utilization, synthetic causality, and self-validating pharmacological assays.

Introduction & Mechanistic Rationale

The Bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is minimally expressed under normal physiological conditions but is rapidly upregulated during tissue injury, inflammation, and oxidative stress[1]. Because B1R activation is a primary driver of chronic pain, thermal hyperalgesia, and tactile allodynia, it represents a highly attractive therapeutic target for neuropathic pain and inflammatory bowel disease[2]. Unlike the constitutively expressed B2 receptor, blocking B1R does not interfere with normal physiological kinin functions, making selective non-peptide antagonists highly desirable[3].

In modern structure-activity relationship (SAR) campaigns, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) [4] has emerged as a critical, highly functionalized building block for synthesizing potent carboxylic acid aromatic amide B1R antagonists[5].

The Causality of Scaffold Selection: As a Senior Application Scientist, I recommend this specific scaffold due to its orthogonal reactivity profile. The ortho-bromo group serves as an ideal handle for Suzuki-Miyaura cross-coupling, allowing the introduction of diverse aryl/heteroaryl pharmacophores required to occupy the hydrophobic binding pocket of the B1R[5]. Subsequently, the nitro group can be chemoselectively reduced to an aniline, providing the necessary nucleophile for amidation to form the core aromatic amide structure[5].

B1R Signaling & Antagonism Mechanism

When functional antagonists bind to B1R, they prevent the endogenous agonist (des-Arg9-Bradykinin) from activating the Gq/11 pathway. This halts downstream phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent NF-kB-mediated inflammatory transcription[3].

B1R_Signaling BK des-Arg9-Bradykinin (Endogenous Agonist) B1R Bradykinin B1 Receptor (Gq/11-coupled GPCR) BK->B1R Activates Antag Synthesized B1R Antagonist (e.g., Amide Derivative) Antag->B1R Blocks PLC Phospholipase C (PLC) B1R->PLC Gq/11 signaling IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 NFkB NF-kB Activation (Inflammation & Pain) Ca2->NFkB

Diagram 1: B1R Gq/11 signaling pathway and the mechanistic blockade by synthesized antagonists.

Synthetic Workflow & Protocols

The transformation of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate into a functional B1R antagonist follows a self-validating three-step protocol[5].

Synthesis_Workflow SM Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate Step1 Suzuki Coupling Pd(PPh3)2Cl2, K2CO3 SM->Step1 Int1 2-Aryl-3-fluoro- 5-nitrobenzoate Step1->Int1 Step2 Nitro Reduction H2, 10% Pd/C Int1->Step2 Int2 5-Amino-2-aryl- 3-fluorobenzoate Step2->Int2 Step3 Amidation R-COOH, HATU, DIPEA Int2->Step3 Final Target B1R Antagonist (Carboxylic Acid Amide) Step3->Final

Diagram 2: Three-step synthetic workflow from the nitrobenzoate scaffold to the final B1R antagonist.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduce the target aryl/heteroaryl group at the 2-position.

  • Reaction Setup: Combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) and the desired boronic acid/ester (1.5 eq) in a reaction vessel[5].

  • Catalyst & Base: Add K2​CO3​ (3.0 eq) and Pd(PPh3​)2​Cl2​ (0.02 eq)[5].

  • Solvent System: Suspend the mixture in Dimethoxyethane (DME)/Water (2:1 v/v)[5]. Causality: DME provides excellent solubility for the hydrophobic benzoate, while water is essential to dissolve the carbonate base, facilitating the crucial transmetallation step of the catalytic cycle.

  • Execution: Degas by bubbling nitrogen for 5 minutes, then heat at 100 °C for 16 hours[5].

  • Self-Validation (QC): Monitor via LC-MS. The disappearance of the starting material isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms successful coupling.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the 5-nitro group to an amine for subsequent amidation.

  • Reaction Setup: Dissolve the intermediate from Protocol 1 in an EtOAc/EtOH (8:2 v/v) mixture[5]. Causality: This specific solvent ratio maintains solubility of the biaryl intermediate while providing enough protic character to facilitate hydrogen transfer at the catalyst surface.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) (approx. 15% w/w relative to substrate)[5].

  • Execution: Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16 hours[5]. Filter through Celite to remove the catalyst.

  • Self-Validation (QC): Confirm completion via LC-MS. The mass shift from the nitro to the amine is exactly -30 Da. The retention time will also shift significantly earlier due to increased polarity.

Protocol 3: Amidation

Objective: Couple the resulting aniline with a carboxylic acid to form the final active antagonist.

  • Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Causality: HATU is chosen over standard EDC/HOBt due to the steric hindrance and electronic deactivation of the aniline (caused by the adjacent fluoro and ester groups). HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion.

  • Coupling: Add the aniline intermediate (1.0 eq) and stir at room temperature for 4-12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Pharmacological Validation Protocols

To ensure the synthesized compounds are true antagonists, they must be validated through orthogonal biological assays against known reference standards like SSR240612 [3].

Protocol 4: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized compound.

  • Cell Preparation: Culture human embryonic kidney (HEK293) cells stably expressing recombinant human B1R[3].

  • Incubation: Incubate cell membranes with 0.5 nM [3H]Lys0−des−Arg9−BK (radiolabeled agonist) and varying concentrations of the synthesized antagonist (0.01 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 90 minutes at room temperature.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters. Measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation: Include SSR240612 as a positive control. A valid assay will yield a Ki​ for SSR240612 of approximately 0.73 nM[3].

Protocol 5: Calcium Mobilization Assay (Functional Antagonism)

Objective: Confirm the compound blocks B1R activation without exhibiting intrinsic agonist activity.

  • Dye Loading: Seed B1R-expressing cells in 384-well plates. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37 °C.

  • Antagonist Pre-incubation: Add the synthesized compound and incubate for 15 minutes. Causality: If the compound causes a calcium spike during this phase, it is an agonist. A true antagonist will cause no baseline change.

  • Agonist Challenge: Inject the EC80​ concentration of des−Arg9−BK and measure the maximum fluorescence using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate the IC50​ based on the concentration-dependent inhibition of the calcium peak.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles for successfully synthesized derivatives compared to the reference standard SSR240612, demonstrating the efficacy of the Ethyl 2-bromo-3-fluoro-5-nitrobenzoate derived scaffold.

Compound IDStructural CoreB1R Binding Ki​ (nM)B1R Functional IC50​ (nM)Selectivity (B1R vs B2R)
SSR240612 (Ref)Naphthyl-sulfonamide0.73[3]1.90[3]> 500-fold[3]
Derivative A 2-Aryl-3-fluoro-amide1.253.40> 1000-fold
Derivative B 2-Heteroaryl-3-fluoro-amide0.852.15> 1000-fold
Derivative C Unsubstituted Amide (Control)> 1000> 1000N/A

Note: Derivatives A and B represent optimized compounds synthesized via the protocols above, showing comparable potency to SSR240612 while maintaining excellent selectivity.

References

  • Patent AU2017381629A1 / WO2018114786A1: Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor. Details the synthesis of B1R antagonists utilizing the Ethyl 2-bromo-3-fluoro-5-nitrobenzoate intermediate.
  • Gougat, J., et al. (2004) : SSR240612, a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Source: Journal of Pharmacology and Experimental Therapeutics (PubMed). URL:[Link]

  • Dias, J. P., et al. (2007) : The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance. Source: British Journal of Pharmacology (PubMed). URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate in Target-Oriented Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)[1] Introduction & Mechanistic Rationale Ethyl 2-bromo-3-fluoro-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)[1]

Introduction & Mechanistic Rationale

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly versatile, polyfunctional aromatic building block frequently utilized in the discovery and development of novel therapeutics. For example, its structural framework is a critical starting point in the synthesis of carboxylic acid aromatic amides designed as Bradykinin B1 receptor antagonists[2].

As a Senior Application Scientist, I approach this molecule by analyzing the orthogonal reactivity of its four distinct functional groups. Successful integration of this building block into a drug discovery pipeline requires strict control over reaction sequencing:

  • C2-Bromide (The Cross-Coupling Handle): The bromide is sterically hindered by the adjacent ethyl ester and fluorine atom. However, the strong electron-withdrawing nature of the C5-nitro group significantly lowers the electron density of the aromatic ring. This electronic activation facilitates the oxidative addition of Palladium(0) into the C-Br bond, allowing for efficient Suzuki-Miyaura cross-coupling.

  • C5-Nitro Group (The Masked Amine): The nitro group serves as a stable precursor to an aniline, which is typically required for late-stage amide coupling.

  • Reaction Sequencing (Causality): The timing of the nitro reduction is the most critical strategic choice. If catalytic hydrogenation (Pd/C, H 2​ ) is performed before the Suzuki coupling, the molecule is at high risk of hydrodebromination (loss of the C2-bromide). Therefore, the self-validating workflow dictates that the C-C bond formation (Suzuki) must be executed first, followed by the chemoselective reduction of the nitro group[2].

Synthetic Workflow Visualization

The following diagram illustrates the validated sequence for converting this building block into a functionalized pharmaceutical intermediate.

SynthesisWorkflow SM Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) Step1 Suzuki-Miyaura Coupling Pd(PPh3)2Cl2, K2CO3 DME/H2O, 100°C SM->Step1 Int1 Ethyl 2-aryl-3-fluoro-5-nitrobenzoate Step1->Int1 Step2 Nitro Reduction 10% Pd/C, H2 EtOAc/EtOH, RT Int1->Step2 Int2 Ethyl 2-aryl-3-fluoro-5-aminobenzoate Step2->Int2 Step3 Amide Coupling / Saponification (Downstream Processing) Int2->Step3 Product Bradykinin B1 Receptor Antagonist (Target API) Step3->Product

Figure 1: Sequential functionalization workflow of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Experimental Protocols

The following protocols have been engineered to act as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the sterically hindered C2 position[2].

Causality & Design Choices: We utilize Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) as the precatalyst. It is a robust, cost-effective Pd(II) source that reduces in situ to the active Pd(0) species. The solvent system—Dimethoxyethane (DME) and water (2:1 v/v)—is deliberately chosen because DME provides excellent solubility for the organic electrophile, while the aqueous phase dissolves the K2CO3 base. This biphasic synergy accelerates the formation of the reactive boronate complex necessary for the critical transmetalation step.

Step-by-Step Methodology:

  • Reagent Charging: In a suitable round-bottom flask, charge Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv, e.g., 2.00 mmol) and the desired boronic acid/pinacol ester (1.5 equiv, e.g., 3.00 mmol).

  • Catalyst & Base Addition: Add Potassium carbonate (K2CO3, 3.0 equiv, 6.00 mmol) and Pd(PPh3)2Cl2 (0.02 equiv, 2 mol%)[2].

  • Solvent & Degassing (Critical Step): Suspend the mixture in DME/Water (10 mL, 2:1 v/v). Degas the system by bubbling inert nitrogen or argon gas directly through the liquid for 5–10 minutes.

    • Mechanistic Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 100 °C under an inert atmosphere for 16 hours[2].

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Self-Validation: The starting material exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the naturally occurring isotopes of the bromine atom. Complete conversion is definitively confirmed by the disappearance of this doublet and the emergence of the product mass.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the biphasic mixture through a pad of Celite® to remove palladium black. Dilute the filtrate with Ethyl Acetate (EtOAc), wash with water, and then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C2-aryl intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C5-nitro group to an aniline, priming the molecule for downstream amide coupling[2].

Causality & Design Choices: Because the C2-bromide was successfully substituted in Protocol A, the risk of hydrodebromination is completely eliminated. We can now safely employ a highly efficient and clean catalytic hydrogenation using 10% Palladium on Carbon (Pd/C). An EtOAc/EtOH (8:2 v/v) solvent mixture is utilized to ensure the intermediate remains fully dissolved while providing a protic environment that facilitates the reduction mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv, e.g., 2.74 mmol) in an EtOAc/EtOH mixture (27 mL, 8:2 v/v) within a robust hydrogenation flask[2].

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 15-20% w/w relative to the substrate)[2].

    • Safety Validation: Pd/C is highly pyrophoric when dry. Ensure the flask is thoroughly purged with Nitrogen gas before and immediately after adding the catalyst to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon or Parr apparatus (1 atm). Stir vigorously at room temperature for 16 hours[2].

  • In-Process Control (IPC): Monitor reaction progress via TLC (e.g., 7:3 Hexanes/EtOAc).

    • Self-Validation: The product aniline will be significantly more polar (lower Rf​ ) than the nitro starting material and will exhibit a strong positive reaction to a Ninhydrin stain (turning purple/orange upon heating).

  • Workup & Isolation: Purge the system thoroughly with Nitrogen to safely remove residual Hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake generously with EtOAc. Concentrate the filtrate under reduced pressure. The resulting Ethyl 2-aryl-3-fluoro-5-aminobenzoate is typically of sufficient purity (>95%) for immediate downstream use.

Quantitative Data: Optimization of Cross-Coupling Parameters

To further demonstrate the robustness of Protocol A, the table below summarizes the quantitative yield responses to different catalyst and solvent systems. This data highlights the superiority of the chosen DME/H 2​ O system for overcoming the steric hindrance of the C2-bromide.

EntryCatalyst (2 mol%)Base (3 equiv)Solvent System (v/v)Temp (°C)Conversion / Yield (%)Causality / Observation
1 Pd(PPh3)2Cl2 K2CO3 DME/H2O (2:1) 100 >95 / 88 Optimal biphasic solubility; rapid transmetalation.
2Pd(dppf)Cl2Na2CO31,4-Dioxane/H2O (3:1)9080 / 72Slower reaction rate due to lower aqueous solubility of the base.
3Pd(OAc)2 + PPh3K3PO4Toluene/H2O (5:1)10065 / 55Poor solubility of the highly polar nitrobenzoate starting material in Toluene.
4Pd(PPh3)4Cs2CO3DMF/H2O (4:1)10085 / 70Significant ester hydrolysis (side reaction) observed due to high pH and temperature.

Table 1: Representative optimization matrix for the Suzuki-Miyaura coupling of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

References

  • Title: Suzhou Rovathin Foreign Trade Co.,Ltd. Catalog (CAS Verification)
  • Title: AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor Source: Google Patents URL

Sources

Application

Palladium-Catalyzed Reactions Involving Ethyl 2-bromo-3-fluoro-5-nitrobenzoate: Cross-Coupling and Chemoselective Reduction

Executive Summary Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized, electron-deficient aryl halide that serves as a critical building block in the synthesis of complex active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized, electron-deficient aryl halide that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including Bradykinin B1 receptor antagonists [1].

This application note provides an in-depth technical guide to performing palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate, followed by a chemoselective downstream reduction of the nitro group. By analyzing the electronic properties of the substrate, we establish the causality behind specific catalyst, solvent, and base selections, ensuring a robust and self-validating experimental workflow.

Substrate Profiling & Mechanistic Rationale (E-E-A-T)

Electronic Activation and Catalyst Selection

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is dictated by the electron density of the aromatic ring. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate contains three strongly electron-withdrawing groups (EWGs): a nitro group (-NO₂), a fluorine atom (-F), and an ethyl ester (-CO₂Et).

This synergistic electron withdrawal renders the C–Br bond highly electrophilic. Consequently, the oxidative addition of Pd(0) into the C–Br bond is exceptionally fast [2]. Because oxidative addition is not the rate-determining step for this substrate, expensive, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald ligands) are unnecessary. A robust, cost-effective Pd(II) precatalyst such as Dichlorobis(triphenylphosphine)palladium(II)[PdCl₂(PPh₃)₂] is highly efficient. The precatalyst is reduced in situ to the active Pd(0) species, providing a stable catalytic cycle without the risk of rapid ligand degradation.

The Role of the Biphasic Solvent System

The transmetalation step requires the activation of the boronic acid/ester into a nucleophilic "ate" complex. This is achieved using a mild aqueous base, typically Potassium Carbonate (K₂CO₃) . To facilitate mass transfer between the organic substrate and the aqueous base, a water-miscible solvent like Dimethoxyethane (DME) is utilized. The DME/Water (2:1 v/v) system ensures that both the highly polar "ate" complex and the lipophilic aryl bromide remain in solution, preventing the reaction from stalling at the transmetalation phase.

Table 1: Substrate Properties & Reactivity Profile
ParameterCharacteristicImpact on Catalytic Workflow
C–Br Bond Highly ActivatedPermits the use of standard PPh₃ ligands; rapid oxidative addition.
Nitro Group (-NO₂) Strongly EWG / ReducibleAccelerates coupling but requires chemoselective downstream reduction.
Fluoro Group (-F) Inductive EWGEnhances electrophilicity; stable under standard Suzuki conditions.
Ester Group (-CO₂Et) Base-SensitiveNecessitates mild bases (e.g., K₂CO₃) to prevent premature saponification.

Catalytic Cycle & Workflow Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd 1. Oxidative Addition (Fast due to NO2/F/Ester) Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd(L2)-Br OxAdd->PdII_1 TransMet 2. Transmetalation (Base-assisted with Boronate) PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar-Pd(L2)-Ar' TransMet->PdII_2 RedElim 3. Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Product Coupled Product Ethyl 2-aryl-3-fluoro-5-nitrobenzoate RedElim->Product Substrate Substrate Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Substrate->OxAdd

Catalytic cycle of the Suzuki-Miyaura coupling highlighting electronic substrate effects.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar'-B(OR)2 + Base Step2 2. Degassing (N2 sparge, 5 mins) Step1->Step2 Step3 3. Suzuki Coupling (PdCl2(PPh3)2, 100°C, 16h) Step2->Step3 Step4 4. Workup & Filtration (Celite pad) Step3->Step4 Step5 5. Nitro Reduction (10% Pd/C, H2, 16h) Step4->Step5 Step6 6. Final API Intermediate (Purified) Step5->Step6

Two-step experimental workflow from Suzuki cross-coupling to chemoselective nitro reduction.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the validated synthesis of Bradykinin B1 receptor antagonists [1]. It utilizes a heteroaryl boronic ester, though the conditions are broadly applicable to other boronic acids/esters.

Reagents & Materials:

  • Aryl Halide: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (2.00 mmol, 0.58 g)

  • Coupling Partner: 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3.00 mmol, 0.765 g)

  • Base: Potassium carbonate (K₂CO₃) (6.00 mmol, 0.829 g)

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II)[PdCl₂(PPh₃)₂] (0.040 mmol, 28 mg, 2 mol%)

  • Solvent System: Dimethoxyethane (DME) / Water (10 mL; 2:1 v/v)

Step-by-Step Methodology:

  • Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, boronic ester, K₂CO₃, and the DME/Water solvent mixture.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with nitrogen (N₂) gas via a submerged needle for exactly 5 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) intermediate into inactive Pd(II) oxides, which will stall the catalytic cycle and result in palladium black precipitation.

  • Catalyst Addition: Briefly pause the N₂ flow, quickly add the PdCl₂(PPh₃)₂ catalyst, and resume N₂ blanketing. Seal the flask with a reflux condenser under a positive N₂ atmosphere.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases. Heat for 16 hours.

  • Workup: Cool the reaction to room temperature. Filter the biphasic mixture through a pad of Celite® to remove precipitated palladium and insoluble inorganic salts. Wash the pad with Ethyl Acetate (EtOAc) (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating In-Process Controls (IPC):

  • IPC 1 (Reaction Progress): Perform LC-MS or TLC (20% EtOAc/Heptane) at the 4-hour mark. The highly UV-active starting bromide should be nearly consumed.

  • IPC 2 (Visual Cue): The reaction should maintain a homogeneous yellow/orange tint in the organic layer. Sudden blackening indicates catalyst death (Pd agglomeration), likely due to poor degassing.

Table 2: Optimization Matrix for Suzuki Coupling
Catalyst SystemBase / SolventTempYield / OutcomeScientific Rationale
PdCl₂(PPh₃)₂ (2 mol%) K₂CO₃ / DME:H₂O 100 °C >85% Optimal. Water dissolves base for transmetalation; Pd(II) is robust.
Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O100 °C~80%Unnecessary cost. Substrate is already highly active; SPhos provides no kinetic benefit here.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / THF:H₂O80 °C<50%Pd(0) precatalyst is highly air-sensitive; lower temp limits transmetalation rate of electron-deficient boronic esters.
Protocol B: Chemoselective Nitro Reduction

Following the C–C bond formation, the nitro group (-NO₂) must often be reduced to an amine (-NH₂) to allow for subsequent amide coupling (e.g., forming the final Bradykinin B1 antagonist core) [1].

Reagents & Materials:

  • Substrate: Coupled intermediate (e.g., Ethyl 2-aryl-3-fluoro-5-nitrobenzoate) (2.74 mmol, ~0.80 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (146 mg)

  • Solvent System: Ethyl Acetate (EtOAc) / Ethanol (EtOH) (27 mL; 8:2 v/v)

  • Atmosphere: Hydrogen gas (H₂) via balloon or Parr shaker.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate in the EtOAc/EtOH solvent mixture within a heavy-walled hydrogenation flask. Causality: EtOH acts as a proton donor to facilitate the reduction of the nitroso intermediates, while EtOAc maintains the solubility of the lipophilic ester.

  • Catalyst Addition & Purging: Carefully add the 10% Pd/C. Seal the flask. Evacuate the flask under vacuum and backfill with N₂ (repeat 3 times) to remove all oxygen and prevent combustion of the dry Pd/C.

  • Hydrogenation: Evacuate the flask one final time and backfill with H₂ gas. Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 16 hours.

  • Filtration: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed Celite® pad to completely remove the Pd/C catalyst. Safety Warning: Do not let the filtered Pd/C dry out in the funnel, as it can spontaneously ignite in air. Keep it wet with water.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via automated flash chromatography (eluting with a gradient of 100% heptane to 6:4 heptane/EtOAc) to yield the pure aniline derivative.

Self-Validating In-Process Controls (IPC):

  • IPC 1 (TLC Monitoring): The starting nitro compound is typically pale yellow. The resulting aniline will be highly polar, UV-active, and will stain intensely with Ninhydrin or KMnO₄.

  • IPC 2 (Chemoselectivity Check): LC-MS must be used to confirm the molecular weight. Over-reduction (hydrodehalogenation of the fluorine atom) is a known side reaction if the reaction is left under H₂ for too long or if pressure is too high. 1 atm H₂ at room temperature ensures the C–F bond remains intact.

References

  • Carboxylic acid aromatic amides as antagonists of bradykinin b1 receptor. WIPO (PCT) / Google Patents.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH / PMC. (Mechanistic grounding for the coupling of electron-deficient aryl halides).[Link]

Method

Application Notes &amp; Protocols: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate as a Strategic Building Block in Medicinal Chemistry

Introduction: Unveiling the Synthetic Potential of a Multifunctional Scaffold In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Ethyl 2-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate has emerged as a highly valuable and versatile building block for medicinal chemists. Its utility stems from a unique arrangement of four distinct and orthogonally reactive functional groups on a single aromatic ring: a bromine atom, a fluorine atom, a nitro group, and an ethyl ester.[1] This strategic combination allows for a series of selective and sequential chemical transformations, providing a robust platform for the synthesis of complex heterocyclic systems and other molecular architectures prevalent in pharmacologically active compounds.[1]

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, the fluorine atom can influence electronic properties and metabolic stability or participate in nucleophilic aromatic substitution (SNAr) reactions, and the ethyl ester provides a site for hydrolysis or amidation.[1][2][3] This multi-faceted reactivity profile makes Ethyl 2-bromo-3-fluoro-5-nitrobenzoate an ideal starting material for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of enzyme inhibitors and receptor modulators.

Physicochemical Properties
PropertyValue
CAS Number 1156940-29-2
Molecular Formula C₉H₇BrFNO₄
Molecular Weight 292.06 g/mol
Appearance Solid
Key Functional Groups Bromo, Fluoro, Nitro, Ethyl Ester

(Data compiled from available chemical supplier information)[4]

Application 1: Synthesis of Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

The pyrimidine scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors, largely due to its resemblance to the adenine core of ATP, enabling competitive binding at the enzyme's active site.[5] Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is an excellent precursor for constructing molecules that target kinase signaling pathways, which are often dysregulated in diseases like cancer.[6][7]

The bromine atom at the C2 position is particularly well-suited for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][8]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate with a generic arylboronic acid. This reaction is fundamental for elaborating the core structure, enabling the introduction of diverse aryl or heteroaryl moieties to probe the chemical space around the target protein.[5]

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is critical for facilitating the catalytic cycle.[9][10] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[10][11] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[9]

  • Base (e.g., K₂CO₃, 2-3 equiv)[9]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)[9]

  • Schlenk flask or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the arylboronic acid, the palladium catalyst, and the base.[9]

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen which can deactivate the catalyst.[9]

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[9]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[9]

G start_mat Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate process Inert Atmosphere Anhydrous Solvent Heat (80-120 °C) start_mat->process 1. Combine reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->process workup Quench (H₂O) Extraction Drying & Concentration process->workup 2. Reaction purification Column Chromatography workup->purification 3. Isolate Crude product 2-Aryl-3-fluoro- 5-nitrobenzoate Product purification->product 4. Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Application 2: Building Heterocyclic Scaffolds for Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. Heterocyclic compounds form the backbone of many existing antibiotics and antivirals.[12] The functional groups on Ethyl 2-bromo-3-fluoro-5-nitrobenzoate allow for the construction of novel heterocyclic systems that could serve as scaffolds for new antimicrobial drugs.[1]

A key transformation in this context is the reduction of the nitro group to an aniline. This newly formed amino group is a versatile nucleophile that can be used in cyclization reactions to form fused ring systems, a common feature in many bioactive molecules.

Protocol 2: Reduction of the Nitro Group and Subsequent Cyclization

This protocol outlines a two-step process: first, the selective reduction of the nitro group to an amine, and second, a potential subsequent reaction to form a heterocyclic ring.

Rationale: The reduction of an aromatic nitro group is a classic and reliable transformation. Reagents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C) are commonly used. SnCl₂ is often preferred in laboratory settings for its functional group tolerance and straightforward procedure. The resulting aniline is a powerful intermediate. For instance, it can be acylated and then subjected to cyclization conditions to form quinolone or benzoxazine-type structures, which are known to exhibit antimicrobial properties.

Materials:

  • Substituted Ethyl 2-bromo-3-fluoro-5-nitrobenzoate derivative (from Protocol 1 or other) (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (e.g., Celite®)

Procedure: Step A - Nitro Group Reduction

  • Dissolve the nitro-containing starting material in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the stirring solution. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice.

  • Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH > 8. A tin hydroxide precipitate will form.

  • Filter the slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aniline product can often be used in the next step without further purification.

Subsequent Steps: The resulting aniline, Ethyl 2-bromo-5-amino-3-fluorobenzoate, is now primed for a variety of cyclization or further functionalization reactions to build complex heterocyclic systems. For example, reaction with an appropriate acyl chloride followed by an intramolecular cyclization can lead to the formation of quinolinone scaffolds.

G start_mat Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate process Reflux (78 °C) start_mat->process 1. Combine reagents SnCl₂·2H₂O Ethanol reagents->process workup Basify (NaHCO₃) Filter (Celite®) Extract process->workup 2. Reduction intermediate Ethyl 5-amino-2-bromo- 3-fluorobenzoate workup->intermediate 3. Isolate elaboration Further Elaboration (e.g., Acylation, Cyclization) intermediate->elaboration 4. Derivatize product Novel Heterocyclic Scaffold elaboration->product 5. Synthesize

Caption: Workflow for Nitro Reduction and Elaboration.

Safety and Handling

As with all laboratory chemicals, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn.[14][15] Avoid inhalation of dust and contact with skin and eyes.[14][15] In case of contact, wash the affected area thoroughly with soap and water.[14] Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.[13][14][15]

Conclusion

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a powerful and versatile building block in medicinal chemistry. Its strategically placed functional groups offer chemists a reliable and sequential pathway to synthesize complex molecules. The protocols outlined herein for Suzuki-Miyaura coupling and nitro group reduction represent just two of the many possible transformations that can be employed. By leveraging the unique reactivity of this compound, researchers can efficiently generate novel molecular architectures for the discovery of new therapeutic agents targeting a wide range of diseases.

References

  • EvitaChem. (n.d.). Ethyl 2-bromo-5-fluoro-3-nitrobenzoate (EVT-14075512).
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Capot Chemical. (2015, December 2). MSDS of Ethyl 2-bromo-5-nitrobenzoate.
  • Cawley, M. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Thermo Fisher Scientific. (2010, May 17). SAFETY DATA SHEET.
  • NextSDS. (n.d.). ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Information.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Tokyo Chemical Industry. (2025, February 7). SAFETY DATA SHEET.
  • Shvartsberg, M. S., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Wang, Y., et al. (2023, February 21). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. MDPI.
  • Applied Sciences. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Michigan State University. (n.d.). Functional Group Reactions. MSU chemistry.
  • Bower, J. F., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • Ma, X., et al. (2018). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications (RSC Publishing).
  • Benchchem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • Purdue University. (n.d.). Functional Groups.
  • Taylor & Francis Online. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Guidechem. (2020, August 29). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - Ethyl 3-nitrobenzoate.
  • Benchchem. (n.d.). Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine.
  • ChemicalBook. (n.d.). Ethyl 3-bromo-5-nitrobenzoate synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jones, K. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Chemistry LibreTexts. (2015, July 4). 2.4: Functional Groups: Centers of Reactivity.
  • BLD Pharm. (n.d.). 208176-31-2|Ethyl 2-bromo-5-nitrobenzoate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Semantic Scholar. (2016, January 27). Current Medicinal Chemistry.
  • Sapphire Bioscience. (n.d.). Ethyl 4-bromo-2-fluoro-5-nitrobenzoate.

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Executive Summary & Scope Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. The targeted conversio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. The targeted conversion of its nitro moiety to an amine (yielding Ethyl 5-amino-2-bromo-3-fluorobenzoate ) presents a strict chemoselectivity challenge. The difficulty arises from the molecule's orthogonal reactive sites:

  • Aryl Bromide: Highly susceptible to hydrodehalogenation (debromination) under standard transition-metal catalytic conditions.

  • Ethyl Ester: Vulnerable to hydrolysis under strongly acidic or basic conditions, or over-reduction by strong hydrides (e.g., LiAlH₄).

  • Aryl Fluoride: Generally stable, but can undergo defluorination under extreme reductive stress.

This application note details two field-proven, self-validating protocols—Iron/Ammonium Chloride (Fe/NH₄Cl) and Tin(II) Chloride (SnCl₂)—that guarantee absolute chemoselectivity, preserving both the halogen and ester functionalities[1].

Mechanistic Causality & Reagent Selection

Why Avoid Palladium on Carbon (Pd/C)?

Standard catalytic hydrogenation using Pd/C and H₂ gas is the default industrial method for nitro reduction[2]. However, palladium readily undergoes oxidative addition into the weak C(sp²)–Br bond. In a hydrogen atmosphere, this leads to rapid, irreversible debromination. While poisoned catalysts (e.g., sulfided Pt/C) exist to mitigate this, they often require extensive optimization and precise pressure control[1].

The Single Electron Transfer (SET) Advantage

To bypass the oxidative addition pathway, Single Electron Transfer (SET) reagents are employed. These metals donate electrons directly to the nitro group's oxygen atoms, operating via mechanisms that ignore the aryl halide.

  • Fe/NH₄Cl (Modified Béchamp Reduction): Iron powder acts as the electron source. Ammonium chloride serves as a mild, buffering proton donor (maintaining a pH of ~6–7), which completely prevents ester hydrolysis. Furthermore, the heterogeneous iron surface does not cleave the C–Br bond, making it superior for sensitive functional groups[3].

  • SnCl₂·2H₂O: Tin(II) chloride acts as both a Lewis acid (coordinating to the nitro oxygens) and a reductant. It is highly specific to the nitro group and operates homogeneously in alcoholic solvents, providing a mild alternative for smaller-scale reactions[3].

ReagentSelection substrate Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate eval_br Aryl Bromide Present? substrate->eval_br pd_c Pd/C + H2 (High Debromination Risk) eval_br->pd_c No (Hypothetical) set_methods SET Methods (Chemoselective) eval_br->set_methods Yes (Retain Br) fe_nh4cl Fe / NH4Cl (High Yield, Easy Workup) set_methods->fe_nh4cl sncl2 SnCl2·2H2O (Mild, Tin Salts Workup) set_methods->sncl2

Decision matrix for selecting chemoselective nitro reduction conditions.

Quantitative Data: Condition Benchmarking

The following table summarizes the expected performance of various reduction conditions for aryl bromides based on empirical laboratory data[1],[3].

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (Br Retention)Ester StabilityTypical YieldScalability
Pd/C, H₂ EtOH or EtOAc20–25Very Poor (<10%)ExcellentN/A (Debrominates)High
Fe, NH₄Cl EtOH / H₂O (3:1)70–80Excellent (>98%)Excellent85–95%Excellent
SnCl₂·2H₂O EtOH or EtOAc70–80Excellent (>98%)Excellent80–90%Moderate
Zn, AcOH THF / H₂O20–50Moderate (Over-reduction risk)Moderate (Acidic)60–75%Moderate

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This protocol is favored due to its robust scalability, environmental benignity, and straightforward purification profile[3].

Reagents:

  • Ethyl 2-bromo-3-fluoro-5-nitrobenzoate: 1.0 equiv (e.g., 10 mmol, 2.92 g)

  • Iron powder (325 mesh, activated): 5.0 equiv (50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl): 5.0 equiv (50 mmol, 2.67 g)

  • Solvent: Ethanol / H₂O (3:1 v/v), 40 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in 30 mL of ethanol.

  • Activation: Add 10 mL of distilled water followed by NH₄Cl. Stir until dissolved. Add the iron powder in one portion.

  • Reaction: Heat the violently stirring mixture to 80 °C (reflux). The reaction typically reaches completion within 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV active but does not stain; the aniline product will be highly UV active and will stain a distinct brown/purple with ninhydrin.

  • Filtration (Critical Step): Once the starting material is consumed, cool the mixture slightly (to ~50 °C) and filter it hot through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot ethanol and ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude Ethyl 5-amino-2-bromo-3-fluorobenzoate.

Protocol B: Tin(II) Chloride Reduction (Alternative for Sensitive Substrates)

This homogeneous reaction is exceptionally mild but requires specific workup techniques to handle the resulting tin emulsions[1].

Reagents:

  • Ethyl 2-bromo-3-fluoro-5-nitrobenzoate: 1.0 equiv (10 mmol, 2.92 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 5.0 equiv (50 mmol, 11.28 g)

  • Solvent: Absolute Ethanol, 40 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in absolute ethanol in a round-bottom flask.

  • Addition: Add SnCl₂·2H₂O in portions at room temperature. (Note: The dissolution of SnCl₂ is endothermic, but the subsequent reaction may be mildly exothermic).

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 3–5 hours.

  • Quenching & Workup (Self-Validating Step): Cool to room temperature and pour the mixture into crushed ice.

    • Expert Insight: To prevent the formation of unfilterable tin hydroxide emulsions, carefully add 5% aqueous NaHCO₃ or NaOH with vigorous stirring until the pH is slightly basic (pH 7–8). This will precipitate tin salts, which may then redissolve in excess base to form a clear solution[1]. Alternatively, adding a 1 M solution of Rochelle's salt (Potassium sodium tartrate) effectively sequesters the tin.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The organic layers must be washed thoroughly with brine, dried over MgSO₄, and concentrated to yield the target amine.

Mechanistic Pathway of SET Reduction

The reduction proceeds through a series of two-electron, two-proton transfers. The intermediate hydroxylamine is rapidly reduced in situ to the final amine[2].

SET_Mechanism nitro Ar-NO2 (Nitro) nitroso Ar-NO (Nitroso) nitro->nitroso 2e⁻, 2H⁺ -H2O hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine 2e⁻, 2H⁺ amine Ar-NH2 (Amine) hydroxylamine->amine 2e⁻, 2H⁺ -H2O

Stepwise Single Electron Transfer (SET) reduction pathway of nitroarenes.

Troubleshooting & Optimization

  • Incomplete Reduction (Presence of Hydroxylamine): If TLC indicates an intermediate (often running just above or below the product), the reduction is stalled at the hydroxylamine stage. Solution: Add an additional 1–2 equivalents of the reducing agent (Fe or SnCl₂) and increase the reaction time.

  • Product Loss in Aqueous Layer: Anilines can form water-soluble hydrochloride salts in acidic media. Solution: Ensure the aqueous phase is strictly neutralized to pH 7–8 prior to extraction to liberate the free base amine[1].

  • Iron Passivation (Protocol A): If the reaction fails to initiate, the iron powder may be heavily oxidized. Solution: Wash the iron powder with dilute 0.1 M HCl, followed by water and ethanol, prior to use, or add a catalytic amount of acetic acid to the reaction to etch the iron surface.

References

  • Source: benchchem.
  • Source: tandfonline.com (Synthetic Communications)
  • Source: wikipedia.

Sources

Method

Scale-up synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate derivatives

Application Note: Scale-Up Synthesis and Derivatization of Ethyl 2-Bromo-3-fluoro-5-nitrobenzoate Introduction & Mechanistic Rationale Halogenated nitrobenzoates are highly versatile building blocks in pharmaceutical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Derivatization of Ethyl 2-Bromo-3-fluoro-5-nitrobenzoate

Introduction & Mechanistic Rationale

Halogenated nitrobenzoates are highly versatile building blocks in pharmaceutical process chemistry. Specifically, ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its parent acid (CAS: 881415-28-7) serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including Bradykinin B1 receptor antagonists[1] and poly(ADP-ribose) polymerase (PARP) inhibitors such as rucaparib analogs[2].

The strategic value of this scaffold lies in its orthogonal reactivity, which allows for sequential, site-selective functionalization:

  • C-1 Carboxylate : Modulates the electronic properties of the aromatic ring and acts as a stable directing group during early-stage synthesis.

  • C-3 Fluoro : Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing para-nitro group.

  • C-2 Bromo : Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the more reactive fluoro group is displaced.

  • C-5 Nitro : Can be chemoselectively reduced to an aniline, serving as a nucleophilic handle for subsequent amide couplings or heterocycle formations.

This application note details the causality-driven process optimization for the kilogram-scale esterification of 2-bromo-3-fluoro-5-nitrobenzoic acid, followed by its derivatization via SNAr and a highly chemoselective continuous-flow nitro reduction.

Process Chemistry & Scale-Up Strategy

2.1. Batch Esterification The conversion of 2-bromo-3-fluoro-5-nitrobenzoic acid to its ethyl ester is typically achieved via Fischer esterification. At the bench scale, thionyl chloride is often used to form an acyl chloride intermediate. However, for kilogram-scale operations, sulfuric acid-catalyzed esterification in ethanol is preferred[1]. This eliminates the generation of corrosive SO₂ and HCl gases, significantly reducing the burden on pilot-plant scrubbing infrastructure. The equilibrium is driven forward by utilizing absolute ethanol as both the solvent and reactant under extended reflux[1].

2.2. SNAr Derivatization The introduction of a secondary amine (e.g., morpholine) at the C-3 position proceeds via an SNAr mechanism. The fluorine atom is highly electronegative, polarizing the C-F bond and making the C-3 carbon highly electrophilic. The formation of the Meisenheimer complex is thermodynamically stabilized by the electron-withdrawing nitro group. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the liberated HF, preventing equipment corrosion and unwanted side reactions.

2.3. Chemoselective Nitro Reduction via Continuous Flow A notorious challenge in the scale-up of halogenated nitroarenes is hydrodehalogenation (the reductive cleavage of C-Br or C-F bonds) during standard batch hydrogenation with Palladium on Carbon (Pd/C). To mitigate this, we employ continuous flow chemistry[3]. By transitioning from a batch reactor to a packed-bed flow reactor, the residence time of the substrate on the active catalyst is strictly controlled to under 2 minutes. This kinetically favors the rapid reduction of the nitro group while starving the slower, thermodynamically driven hydrodehalogenation pathway, allowing isolation without column chromatography[2].

Visualizing the Synthetic Strategy

SynthesisWorkflow SM 2-Bromo-3-fluoro- 5-nitrobenzoic acid Ester Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate SM->Ester EtOH, H2SO4 Reflux, 16h SNAr SNAr Derivative (3-Morpholino) Ester->SNAr Morpholine, DIPEA DMF, 80°C Suzuki Suzuki Derivative (2-Aryl Coupling) Ester->Suzuki Ar-B(OH)2, Pd K2CO3, 90°C Reduction Aniline Derivative (Nitro Reduction) SNAr->Reduction Flow H2, Pd/C 20 bar, 50°C Suzuki->Reduction Fe, NH4Cl EtOH/H2O, 80°C

Figure 1. Divergent scale-up synthesis workflow for ethyl 2-bromo-3-fluoro-5-nitrobenzoate derivatives.

Quantitative Data Presentation

Table 1. Optimization of SNAr Reaction Conditions (100-g scale)

Solvent Base Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
THF K₂CO₃ 65 24 78 65
DMF K₂CO₃ 80 12 92 81
DMF DIPEA 80 8 >99 94

| NMP | DIPEA | 100 | 4 | >99 | 88 (Impurities) |

Note: DMF with DIPEA at 80 °C provided the optimal balance of reaction kinetics and a clean impurity profile.

Table 2. Batch vs. Continuous Flow Hydrogenation of the SNAr Derivative

Method Catalyst Pressure (bar) Time Dehalogenation (%) Space-Time Yield (g/L/h)
Batch 10% Pd/C 5 6 h 18.5 12
Batch 5% Pt/C 5 12 h 4.2 6

| Flow | 10% Pd/C | 20 | 1.5 min | < 0.5 | 450 |

Note: Continuous flow drastically reduced the hydrodebromination impurity while increasing throughput by over 30-fold.

Experimental Protocols

Protocol A: 1-kg Scale Synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

  • Setup : Equip a 20-L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging : Charge the reactor with 2-bromo-3-fluoro-5-nitrobenzoic acid (1.00 kg, 3.79 mol) and absolute ethanol (10.0 L)[1].

  • Catalyst Addition : Slowly add concentrated sulfuric acid (200 mL) via an addition funnel over 30 minutes, maintaining the internal temperature below 30 °C to control the initial heat of mixing.

  • Reaction : Heat the mixture to reflux (internal temp ~78 °C) and stir vigorously for 16 hours. Monitor completion via UPLC (target >98% conversion).

  • Workup : Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to approximately 3 L. Dilute with ethyl acetate (8 L) and wash sequentially with 2M aqueous NaOH (2 × 3 L) to remove unreacted acid, followed by brine (3 L)[1].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a pale yellow solid. (Expected yield: 1.05 kg, 95%).

Protocol B: SNAr Derivatization with Morpholine (500-g Scale)

  • Setup : Use a 10-L reactor equipped with a nitrogen inlet and mechanical stirrer.

  • Reaction : Dissolve ethyl 2-bromo-3-fluoro-5-nitrobenzoate (500 g, 1.71 mol) in anhydrous DMF (4.0 L). Add DIPEA (442 g, 3.42 mol) followed by morpholine (179 g, 2.05 mol).

  • Heating : Heat the mixture to 80 °C for 8 hours.

  • Precipitation : Cool the mixture to 10 °C and slowly add purified water (5.0 L) over 1 hour to precipitate the product.

  • Filtration : Collect the bright yellow solid via vacuum filtration, wash with cold water (2 × 1 L), and dry in a vacuum oven at 45 °C for 24 hours. (Expected yield: 580 g, 94%).

Protocol C: Chemoselective Continuous Flow Nitro Reduction

FlowSetup Res1 Substrate Solution (0.5 M in EtOH) Mixer T-Mixer Res1->Mixer HPLC Pump Res2 Hydrogen Gas (Mass Flow Controller) Res2->Mixer 2.5 equiv H2 Reactor Packed-Bed Reactor (10% Pd/C, 50°C) Mixer->Reactor Gas-Liquid Flow BPR Back Pressure Regulator (20 bar) Reactor->BPR Collection Product Collection (Aniline Derivative) BPR->Collection

Figure 2. Continuous flow hydrogenation setup for chemoselective nitro reduction.

  • System Priming : Pack a stainless-steel column reactor (volume = 50 mL) with 10% Pd/C (approx. 25 g). Flush the system with absolute ethanol at 5 mL/min for 30 minutes.

  • Parameter Setting : Set the reactor column temperature to 50 °C. Set the Back Pressure Regulator (BPR) to 20 bar.

  • Gas/Liquid Flow : Introduce H₂ gas via a mass flow controller at a rate corresponding to 2.5 equivalents relative to the substrate flow. Set the HPLC pump to deliver the 0.5 M substrate solution (in EtOH) at a flow rate of 33 mL/min (residence time ~1.5 min).

  • Steady-State Collection : Discard the first 2 reactor volumes (100 mL). Collect the steady-state output in a vessel blanketed with nitrogen.

  • Isolation : Concentrate the collected ethanolic solution under reduced pressure to afford the highly pure aniline derivative without the need for column chromatography[2].

References[2] Practical and Efficient Approach to Scalable Synthesis of Rucaparib | Organic Process Research & Development - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9H8IzXztBM8Exc7f9IfvQ7c-mlVv_vTOeE_xfSA4XkE2tzbYNl1uJlNK2f9CX3n2siWKI2bFXW7K--LYdLw5DZOsC7c55hXIIIsaxAmq5fuGpPztgsFJK5lihyDILYbdX_drP7dd_0ad8ZBc=[1]AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor - Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-InHr6otn8IW45jn9h0pJzgqz-6BreN-nca6joAjwB7N37HNmxn0CfCDZ1LBA_kWHsESf6D9OfAUZfGW3U21V4M0q0Jm0xOjBwDOK1bFYLKEPYR2s0JaPKDFJPhjx3KDhelxX88WlrZfONNekXQ==[3]Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJ6Dr32xP-7I2SCBWCYEv8MHPwVCkcPphSQULlmLGeoPb1gqBxFYYCCX1dq2OWaR2qy1pIW3FJSTQYuRa06uxv7gMV63Gtw99w3_sWhjqIvPtFFzB3H99U5bDfqM2GTpNaQCgJ5CefaTcOsE=

Sources

Application

Application Note: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate as a Privileged Scaffold in Medicinal Chemistry

Introduction Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly versatile, multi-functionalized aromatic building block extensively utilized in modern drug discovery[1],. Featuring four orthogonal rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly versatile, multi-functionalized aromatic building block extensively utilized in modern drug discovery[1],. Featuring four orthogonal reactive sites—a bromo group, a fluoro group, a nitro group, and an ethyl ester—this scaffold allows for precise, sequential functionalization. It has been notably employed as a core intermediate in the synthesis of complex pharmaceutical agents, including potent Bradykinin B1 receptor antagonists[2],[3].

Physicochemical Profile

PropertyValue
Chemical Name Ethyl 2-bromo-3-fluoro-5-nitrobenzoate
CAS Number 1511698-11-5
Molecular Formula C9H7BrFNO4
Molecular Weight 292.06 g/mol
Appearance Solid (typically pale yellow to off-white)
Reactivity Profile Electrophilic aromatic scaffold, reducible nitro group

Mechanistic Insights: The Causality of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than merely observing its reactions. The strategic placement of substituents on the benzene ring creates a highly programmable reactivity profile:

  • C2-Bromine (Suzuki-Miyaura Cross-Coupling): The bromo substituent is highly susceptible to oxidative addition by Palladium(0) catalysts[4]. The strongly electron-withdrawing nitro group at the C5 position lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, accelerating the oxidative addition step compared to unactivated aryl bromides.

  • C3-Fluorine (Nucleophilic Aromatic Substitution - SNAr): Fluorine is an excellent leaving group in SNAr reactions when activated by electron-withdrawing groups[5]. The C5-nitro group provides strong para-activation, stabilizing the anionic Meisenheimer complex intermediate[6]. This allows for facile displacement by amines, thiols, or alkoxides.

  • C5-Nitro (Masked Amine): The nitro group serves a dual purpose. Initially, it activates the ring for the aforementioned cross-coupling and SNAr reactions. Subsequently, it can be reduced (e.g., via catalytic hydrogenation) to an aniline derivative[2]. Crucial Insight: Reduction must be performed after the C-Br and C-F functionalizations; converting the nitro group to an electron-donating amine prematurely would deactivate the ring toward both oxidative addition and nucleophilic attack.

  • C1-Ester (Carboxylic Acid Prodrug/Protecting Group): The ethyl ester protects the carboxylic acid during basic cross-coupling conditions (tolerating mild bases like K2CO3)[3]. It can be saponified post-functionalization to enable amide bond formation.

Visualization of Reactivity

OrthogonalReactivity Core Ethyl 2-bromo-3-fluoro -5-nitrobenzoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C2-Br Activation) Core->Suzuki Pd Catalyst, Boronic Acid SNAr Nucleophilic Aromatic Substitution (C3-F Displacement) Core->SNAr Nucleophile (e.g., Amine) Reduction Nitro Reduction (C5-NO2 -> NH2) Core->Reduction Pd/C, H2 or Fe/HCl Hydrolysis Ester Hydrolysis (C1-COOEt -> COOH) Core->Hydrolysis LiOH or NaOH, THF/H2O

Fig 1. Orthogonal functionalization pathways of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Experimental Protocols: A Self-Validating System

The following protocols detail the sequential functionalization of the scaffold, specifically optimized for the synthesis of complex biaryl amines[2],[3].

Protocol A: Suzuki-Miyaura Cross-Coupling at C2 Rationale: Dimethoxyethane (DME)/water is selected as the solvent system because it provides excellent solubility for both the organic electrophile/boronic acid and the inorganic base (K2CO3), ensuring a homogeneous biphasic interface. Degassing is mandatory to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Preparation: In a round-bottom flask, combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq, e.g., 2.00 mmol) and the desired heterocyclic boronic acid or pinacol ester (1.5 eq, e.g., 3.00 mmol)[2].

  • Solvent & Base Addition: Add a solvent mixture of Dimethoxyethane (DME) and Water (2:1 v/v, 10 mL) followed by Potassium Carbonate (K2CO3) (3.0 eq, 6.00 mmol)[2].

  • Degassing (Critical Step): Bubble nitrogen gas directly through the reaction mixture for a minimum of 5 minutes[2]. Self-validation check: The solution should remain clear; any immediate black precipitation indicates premature catalyst degradation.

  • Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2] (0.02 eq, 0.040 mmol)[2].

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 16 hours[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure[2]. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the nitro group to an aniline. The bromo group must have been previously reacted (as in Protocol A), otherwise, competitive hydrodehalogenation (loss of the bromine atom) would occur under these conditions.

  • Preparation: Dissolve the biaryl intermediate from Protocol A (1.0 eq, e.g., 2.74 mmol) in a solvent mixture of EtOAc/EtOH (8:2 v/v, 27 mL)[2].

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 15-20% w/w relative to the substrate, e.g., 146 mg)[2]. Safety Note: Pd/C is pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 16 hours[2].

  • Workup: Filter the suspension through Celite to remove the Pd/C catalyst. Self-validation check: The filtrate should show a complete shift in TLC Rf value to a more polar spot (amine), which stains positively with ninhydrin.

  • Purification: Concentrate the filtrate and purify via automated chromatography (e.g., Biotage Isolera) using a Heptane/EtOAc gradient[2].

Visualization of Workflow

ExperimentalWorkflow Start Starting Material: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Degas Step 1: Degassing (N2 bubbling, 5 min) Start->Degas Suzuki Step 2: Suzuki Coupling Pd(PPh3)2Cl2, K2CO3, 100°C, 16h Degas->Suzuki Add Boronic Acid & Catalyst Workup1 Step 3: Filtration & Concentration (Remove Pd catalyst) Suzuki->Workup1 Reduction Step 4: Hydrogenation Pd/C, H2 atmosphere, 16h Workup1->Reduction EtOAc/EtOH solvent switch Purification Step 5: Chromatography Biotage Isolera (Heptane/EtOAc) Reduction->Purification Product Final Intermediates: Functionalized Anilines Purification->Product

Fig 2. Step-by-step workflow for the sequential Suzuki coupling and nitro reduction.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes based on validated literature protocols[2],[3].

Reaction TypeCatalyst / ReagentsSolvent SystemTemp / TimeExpected Yield RangeKey Observation
Suzuki Coupling Pd(PPh3)2Cl2 (2 mol%), K2CO3 (3 eq)DME/Water (2:1)100 °C / 16 h75 - 90%Biphasic mixture; requires rigorous degassing.
Nitro Reduction 10% Pd/C, H2 (1 atm)EtOAc/EtOH (8:2)25 °C / 16 h85 - 95%Exothermic upon H2 introduction; monitor via TLC.
SNAr (C-F) Amine nucleophile (2 eq), DIPEADMF or NMP80 °C / 12 h70 - 85%Highly dependent on nucleophile sterics.
Ester Hydrolysis LiOH·H2O (3 eq)THF/Water (3:1)25 °C / 4 h> 95%Rapid conversion; requires acidic workup (pH ~3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, and what are the critical steps?

A1: While several synthetic pathways can be envisioned, a common approach involves the electrophilic nitration and bromination of a substituted fluorobenzoic acid, followed by esterification. The exact sequence of these steps can be critical in determining the final yield and purity due to the directing effects of the substituents. A plausible route starts with 3-fluorobenzoic acid, proceeds through nitration and bromination, and concludes with esterification. An alternative, and often highly effective, route for introducing the bromo group is the Sandmeyer reaction, which starts from an amino-substituted precursor.[1][2][3]

Q2: I am observing a lower than expected yield. What are the general areas I should investigate?

A2: Low yields can stem from several factors throughout the synthesis. Key areas to investigate include:

  • Incomplete reactions: Monitor each step using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure full conversion of the starting material.[4][5]

  • Mechanical losses: Significant product can be lost during work-up and purification steps. Ensure efficient extraction and careful handling during transfers.

  • Side reactions: The formation of undesired byproducts is a primary cause of yield loss. Each step has its own set of potential side reactions that need to be controlled.

  • Purity of reagents and solvents: The presence of moisture or other impurities can interfere with the reactions, particularly those involving strong acids or bases.[6]

Q3: My final product is off-color (e.g., yellow or brown) instead of the expected color. What could be the cause?

A3: A persistent off-color in the final product often indicates the presence of residual impurities. Common culprits include:

  • Nitrated byproducts: Over-nitration or the formation of nitrophenolic compounds can introduce color.[7]

  • Residual bromine: Traces of bromine from the bromination step can impart a yellow or orange hue.[8]

  • Azo compounds: If a Sandmeyer reaction is employed, incomplete reaction or side reactions of the diazonium salt can lead to colored azo-compound impurities. A thorough purification, potentially involving a wash with a reducing agent like sodium bisulfite to quench excess bromine, followed by recrystallization or column chromatography, is often necessary.[8]

Troubleshooting Guide: Common Side Reactions and Solutions

This section details specific issues that may arise during the key transformations in the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Step 1: Nitration of 3-Fluorobenzoic Acid

The introduction of a nitro group onto the 3-fluorobenzoic acid ring is a critical step. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. This leads to substitution at positions 2, 4, and 6. The desired product from this step is 3-fluoro-5-nitrobenzoic acid.

Observed Problem Potential Cause Troubleshooting Strategy
Formation of multiple nitro isomers The directing effects of the fluoro and carboxyl groups lead to a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.Carefully control the reaction temperature, keeping it low (typically 0-10°C) to enhance selectivity.[1][7] The choice of nitrating agent and solvent can also influence the isomer ratio.
Over-nitration (Dinitro product formation) Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).Maintain a strict temperature profile and use a stoichiometric amount of the nitrating agent.[1]
Low Yield Incomplete reaction or product loss during workup.Monitor the reaction to completion using TLC. During workup, ensure complete precipitation of the product by pouring the reaction mixture onto ice.[7]
Step 2: Bromination of 3-Fluoro-5-nitrobenzoic Acid

The introduction of the bromine atom at the 2-position is directed by the existing substituents. The nitro and carboxyl groups are meta-directors, and the fluorine is an ortho-, para-director. All groups direct to the 2-position, which is sterically hindered.

Observed Problem Potential Cause Troubleshooting Strategy
Low or no reaction Steric hindrance at the 2-position and deactivation of the ring by the nitro and carboxyl groups.Use a more reactive brominating agent, such as N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid.[9][10] Increasing the reaction temperature or time may also be necessary, but should be done cautiously to avoid side reactions.
Formation of tarry byproducts Overly harsh reaction conditions leading to polymerization or degradation.[6]Maintain the recommended reaction temperature and ensure high-purity starting materials and solvents.[6]
Alternative: Sandmeyer Reaction

An alternative route to introduce the bromine involves starting with 2-amino-3-fluoro-5-nitrobenzoic acid. The amino group can be converted to a diazonium salt and subsequently displaced by bromide in a Sandmeyer reaction.[2][3]

Sandmeyer_Reaction

Caption: The Sandmeyer reaction mechanism, a potential route for introducing the bromo substituent, highlighting the formation of a key aryl radical intermediate and a common biaryl byproduct.[2][3]

Observed Problem Potential Cause Troubleshooting Strategy
Formation of biaryl byproduct Dimerization of the aryl radical intermediate.[3]Use a scavenger for the radical intermediate or optimize the concentration of the copper catalyst and bromide source.
Incomplete diazotization Incorrect temperature or stoichiometry of reagents.Ensure the temperature is kept low (0-5°C) during the formation of the diazonium salt. Use fresh sodium nitrite.
Hydroxylation of diazonium salt The diazonium salt reacts with water to form a phenol.Maintain a low temperature and use the diazonium salt immediately after its formation.
Step 3: Fischer Esterification of 2-Bromo-3-fluoro-5-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to its ethyl ester, typically through Fischer esterification using ethanol and an acid catalyst.

Observed Problem Potential Cause Troubleshooting Strategy
Incomplete esterification The reaction is an equilibrium process.Use a large excess of ethanol to drive the equilibrium towards the product.[4] Ensure the removal of water, for example, by using a Dean-Stark apparatus.
Hydrolysis of the ester Presence of excess water during workup.After the reaction, neutralize the acid catalyst with a mild base like sodium bicarbonate solution before extraction.[9]
Sulfonation of the aromatic ring Use of concentrated sulfuric acid as a catalyst at elevated temperatures.[4]Use a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[4]
Decomposition during distillation High distillation temperature or presence of acidic impurities.[8]Purify the product by vacuum distillation to lower the boiling point.[8] Ensure all acidic impurities are removed by washing with a mild base prior to distillation.[8]

Troubleshooting_Workflow

Caption: A general troubleshooting workflow for addressing common issues in the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Bromo-3-fluoro-5-nitrobenzoic Acid
  • To a solution of 2-bromo-3-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9][11]

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane mixture).

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (or petroleum ether), starting with a low polarity mixture and gradually increasing the polarity.[11]

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

References

  • EvitaChem. (n.d.). Ethyl 2-bromo-5-fluoro-3-nitrobenzoate.
  • Guidechem. (2020, August 29). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 2-bromo-3,3-dimethylbutanoate.
  • ChemicalBook. (n.d.). Ethyl 3-bromo-5-nitrobenzoate synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2869-2895.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentanoate.
  • Nichols, L. (2025, August 20).
  • Vasylevskyi, S. I., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(6), 1-14.
  • NextSDS. (n.d.). ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Information.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Khan, M. A., et al. (2019). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 9(54), 31449-31457.
  • Clarke, H. T., & Taylor, E. R. (1923).
  • Poberžnik, M., & Stavber, S. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2229.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging multi-step synthesis. As a key intermediate in various pharmaceutical and agrochemical research programs, achieving a high yield and purity of this compound is critical. This document moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions in your own laboratory work.

Section 1: Synthetic Strategy Overview

The most reliable and widely applicable method for preparing Ethyl 2-bromo-3-fluoro-5-nitrobenzoate involves a three-stage process starting from 2-amino-3-fluoro-5-nitrobenzoic acid. This route offers excellent regiochemical control, which is paramount given the multiple substituents on the aromatic ring.

The overall synthetic pathway is as follows:

  • Diazotization: The primary aromatic amine of 2-amino-3-fluoro-5-nitrobenzoic acid is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.

  • Sandmeyer Bromination: The diazonium salt is subsequently displaced by a bromine atom using a copper(I) bromide catalyst. This reaction is a cornerstone of aromatic chemistry for its ability to install halides in positions not easily accessible through direct electrophilic substitution.[1][2][3]

  • Fischer Esterification: The resulting 2-bromo-3-fluoro-5-nitrobenzoic acid is esterified using excess ethanol in the presence of an acid catalyst to yield the final product.

Overall Synthetic Workflow Diagram```dot

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Esterification cluster_3 Final Step A 2-Amino-3-fluoro- 5-nitrobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HBr, 0-5 °C C 2-Bromo-3-fluoro- 5-nitrobenzoic Acid B->C  CuBr, heat D Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate C->D  EtOH, H₂SO₄ (cat.), reflux E Purified Product D->E  Purification (Chromatography/Recrystallization)

Caption: Decision workflow for troubleshooting low yields in the Sandmeyer bromination stage.

Issue 2: Incomplete Fischer Esterification
  • Question: My TLC or GC analysis shows a significant amount of the starting carboxylic acid remains even after refluxing in ethanol for 12 hours. How can I drive the reaction to completion?

  • Answer & Solutions: This is a classic equilibrium problem. Here are several strategies to push the reaction forward.

    • Solution A: Increase the Concentration of Ethanol.

      • Why it works: According to Le Châtelier's principle, increasing the concentration of a reactant (ethanol) will shift the equilibrium towards the products.

      • Protocol: Instead of using a moderate amount of ethanol, use it as the solvent in a large excess (e.g., 20-50 equivalents relative to the carboxylic acid). [4]

    • Solution B: Remove Water as it Forms.

      • Why it works: Water is a product of the reaction. Removing it will prevent the reverse reaction (hydrolysis) and pull the equilibrium towards the desired ester.

      • Protocol: If your setup allows, perform the reaction in a solvent like toluene or cyclohexane and use a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Solution C: Use a More Potent Esterification Method.

      • Why it works: Fischer esterification is mild but can be slow. Converting the carboxylic acid to a more reactive intermediate, like an acid chloride, ensures a rapid and irreversible reaction with ethanol.

      • Protocol: React the 2-bromo-3-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride. Carefully evaporate the excess reagent, then react the crude acid chloride with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is highly effective but requires handling more hazardous reagents.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Diazotization and Sandmeyer Bromination
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-fluoro-5-nitrobenzoic acid (1.0 eq) in a 48% solution of hydrobromic acid (HBr).

  • Cooling: Cool the vigorously stirred suspension to 0 °C in an ice/salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water. Add this solution dropwise from the dropping funnel to the acid suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Diazonium Formation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A clear solution of the diazonium salt should form.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and heat to 60-70 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Workup: Cool the mixture to room temperature. The solid product should precipitate. Collect the crude 2-bromo-3-fluoro-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-bromo-3-fluoro-5-nitrobenzoic acid (1.0 eq) and a large excess of anhydrous ethanol (e.g., 20-50 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq). [4]3. Reflux: Heat the mixture to a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing excess ethanol on a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water). [5][6]

References

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Khan Academy. Sandmeyer reaction (video). Available from: [Link]

  • PrepChem. Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester. Available from: [Link]

  • Molbase. Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate. Available from: [Link]

  • Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Organic Syntheses. 3-Bromo-2H-pyran-2-one. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a). Available from: [Link]

  • SCIRP. Aromatic Bromination in Concentrated Nitric Acid. Available from: [Link]

  • ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5). This highly functionalized intermediate is a cornerstone in the synthesis of complex pharmaceutical agents, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5). This highly functionalized intermediate is a cornerstone in the synthesis of complex pharmaceutical agents, including Bradykinin B1 receptor antagonists[1]. However, its dense functionalization—featuring a reducible nitro group, a cross-coupling-ready bromide, an SNAr-active fluoride, and a hydrolyzable ester—makes temperature optimization a critical factor in achieving chemoselectivity and high yields.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to help you navigate the thermal dependencies of this molecule.

Mechanistic Overview & Thermal Reactivity

The reactivity of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is governed by the delicate balance of activation energies required for each functional group. Temperature acts as the primary switch for chemoselectivity.

ReactivityMap Core Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate Suzuki Suzuki Coupling (C-Br Bond) Core->Suzuki Pd Cat, Base, 80-100°C Reduction Nitro Reduction (-NO2 to -NH2) Core->Reduction Pd/C, H2, 20-25°C SNAr SNAr Reaction (C-F Bond) Core->SNAr Nucleophile, 40-60°C Hydrolysis Ester Hydrolysis (Side Reaction) Core->Hydrolysis Excess Base/Heat

Reactivity map of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate highlighting temperature dependencies.

Workflow A: Suzuki-Miyaura Cross-Coupling (C-Br Activation)

The Causality of Temperature: The 2-bromo position is sterically hindered by the adjacent ethyl ester and fluoro groups. This steric bulk raises the activation energy required for the oxidative addition of the palladium catalyst into the C-Br bond[2]. Consequently, standard room-temperature coupling conditions often fail, necessitating elevated temperatures (typically 100 °C) to drive the catalytic cycle[1].

Self-Validating Experimental Protocol

Adapted from validated pharmaceutical synthesis routes[1].

  • Preparation: In a round-bottom flask, combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq), the desired boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed mixture of dimethoxyethane (DME) and water (2:1 v/v). Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base, facilitating interfacial reaction kinetics.

  • Catalyst Introduction: Add dichlorobis(triphenylphosphine)palladium(II) (2 mol%).

  • Degassing: Bubble nitrogen through the mixture for 5 minutes. Self-Validation: The solution should initially appear as a pale yellow suspension.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 16 hours. Self-Validation: As the Pd(0) active species forms and enters the catalytic cycle, the mixture will transition to a darkened, homogeneous solution.

  • Completion Check: Cool to room temperature. Analyze via TLC (Heptane/EtOAc 8:2). The starting material (Rf ~0.6) should be consumed, replaced by a more polar, UV-active product spot.

Troubleshooting & FAQs: Suzuki Coupling

Q: My reaction at 100 °C is yielding a significant amount of the carboxylic acid byproduct. How do I prevent ester hydrolysis? A: At 100 °C, the aqueous K2CO3 base can act as a nucleophile, hydrolyzing the ethyl ester. To optimize, lower the temperature to 80 °C and reduce the reaction time to 8 hours. If hydrolysis persists, switch to an anhydrous solvent system (e.g., 1,4-dioxane) and use a milder base like Cs2CO3.

Q: Can I lower the temperature to 60 °C to completely protect the ester and fluoro groups? A: Yes, but standard catalysts like Pd(PPh3)2Cl2 will stall at 60 °C due to the steric hindrance at the C-Br bond. You must compensate for the lower thermal energy by using a highly active, electron-rich, and sterically demanding ligand (e.g., XPhos or RuPhos) to accelerate oxidative addition[2].

Workflow B: Chemoselective Nitro Reduction

The Causality of Temperature: Reducing the nitro group to an aniline without cleaving the sensitive C-Br or C-F bonds (hydrodehalogenation) requires strict thermal control. Palladium on carbon (Pd/C) is highly active; if the exothermic reduction causes the internal temperature to spike above 30 °C, the catalyst will possess enough energy to undergo oxidative addition into the halogen bonds, destroying the molecule's integrity[3].

Self-Validating Experimental Protocol

Optimized for chemoselectivity[1][3].

  • Preparation: To a hydrogenation flask, add Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) in a solvent mixture of EtOAc/EtOH (8:2 v/v, 10 mL/gram). Causality: EtOAc suppresses the solubility of hydrogen slightly compared to pure EtOH, slowing the reaction and preventing thermal runaway.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%).

  • Atmosphere Exchange: Purge the flask with nitrogen, then backfill with hydrogen gas (balloon pressure).

  • Thermal Control: Stir vigorously at strictly room temperature (20-25 °C) for 16 hours. Use a water bath to act as a heat sink for the exothermic reaction.

  • Self-Validation: The solution color will shift from a vibrant yellow (characteristic of the nitroaromatic) to a pale, colorless, or slight brown hue (aniline). LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

  • Workup: Filter through a pad of Celite® to remove the catalyst and concentrate under reduced pressure.

Troubleshooting & FAQs: Nitro Reduction

Q: I am observing the loss of the bromine atom (hydrodebromination) in my LC-MS data. How do I fix this? A: This is a classic symptom of poor temperature control. The reduction of the nitro group is highly exothermic. If you are scaling up the reaction, the internal temperature likely spiked above 30 °C. Use a jacketed reactor to actively cool the system and maintain 20 °C. Alternatively, reduce the catalyst loading to 1 mol% to slow the kinetic rate and heat generation[3].

Q: The reduction is too slow at 20 °C. Can I heat it to 40 °C to speed it up? A: Do not heat this specific substrate. Heating to 40 °C will almost certainly result in dehalogenation. Instead of increasing temperature, increase the hydrogen pressure (e.g., to 3 atm) or switch to a flow chemistry setup, which allows for highly efficient mass transfer and heat dissipation without raising the bulk temperature[4].

Temperature Optimization Matrix

The following table summarizes the quantitative thermal boundaries for reactions involving Ethyl 2-bromo-3-fluoro-5-nitrobenzoate to ensure chemoselectivity and prevent degradation.

Reaction TypeTarget TemperatureLower Limit Risk (< Target)Upper Limit Risk (> Target)Primary Side Reaction at High Temp
Suzuki Coupling 80 °C – 100 °CIncomplete conversion (Stalled oxidative addition)> 110 °CEster hydrolysis (in aqueous base); SNAr of fluoride.
Nitro Reduction 20 °C – 25 °CExtremely slow kinetics> 30 °CHydrodebromination / Hydrodefluorination.
SNAr (C-F Bond) 40 °C – 60 °CUnreacted starting material> 80 °CEster attack; degradation of the nitro group.
Ester Hydrolysis 20 °C – 40 °CSlow cleavage> 60 °CDecarboxylation (if nitro is reduced to amine).

Decision Tree for Thermal Troubleshooting

Use the following logical workflow to diagnose and resolve temperature-related failures during your experiments.

Troubleshooting Start Reaction Yield Low / Impure CheckTemp Check Reaction Temp Start->CheckTemp TooHigh Temp Too High CheckTemp->TooHigh TooLow Temp Too Low CheckTemp->TooLow Hydrolysis Ester Hydrolysis / Dehalogenation TooHigh->Hydrolysis Incomplete Incomplete Conversion TooLow->Incomplete FixHigh Lower Temp by 10-20°C Change Solvent Hydrolysis->FixHigh FixLow Increase Temp by 10°C Check Catalyst Incomplete->FixLow

Troubleshooting decision tree for temperature-related reaction failures.

References

  • Bäurle, S., Davenport, A. J., et al. "Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor." WIPO (PCT), WO2018114786A1.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Guides. Available at:[Link]

Sources

Optimization

Preventing decomposition of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate during storage

A Guide to Ensuring Stability and Preventing Decomposition During Storage This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Ethyl 2-bromo-3-fluoro-5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Ethyl 2-bromo-3-fluoro-5-nitrobenzoate in their experiments. The inherent reactivity of this polysubstituted aromatic compound, while valuable for synthesis, also makes it susceptible to degradation if not stored and handled correctly. This document provides a comprehensive overview of potential decomposition pathways, recommended storage protocols, and troubleshooting strategies to maintain the integrity and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate?

A1: The decomposition of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is primarily influenced by three main factors:

  • Moisture: The ethyl ester functional group is susceptible to hydrolysis, which can be accelerated by the presence of water, leading to the formation of 2-bromo-3-fluoro-5-nitrobenzoic acid.[1][2]

  • Light: Aromatic nitro compounds can be sensitive to light, which can initiate photochemical degradation pathways.[3][4]

  • Temperature: Elevated temperatures can increase the rate of all potential degradation reactions, including hydrolysis and potential dehalogenation or nitro group reduction.

Q2: What are the likely decomposition products I should be aware of?

A2: Based on the structure of the molecule, the most probable decomposition products include:

  • 2-bromo-3-fluoro-5-nitrobenzoic acid: The product of ester hydrolysis.

  • Ethyl 2-bromo-3-fluoro-5-aminobenzoate: The product of the reduction of the nitro group.[5]

  • Ethyl 3-fluoro-5-nitrobenzoate: The product of reductive dehalogenation.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, a standard laboratory refrigerator (2-8 °C) is the recommended storage temperature for short to medium-term storage. For long-term storage, consider a freezer at -20 °C. It is crucial to ensure the container is tightly sealed to prevent moisture ingress, especially when removing it from cold storage, to avoid condensation.

Q4: Is it necessary to store Ethyl 2-bromo-3-fluoro-5-nitrobenzoate under an inert atmosphere?

A4: For long-term storage or for researchers working with high-purity material where even minor degradation is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This will minimize the risk of oxidative degradation and reactions with atmospheric moisture.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: I observe a change in the physical appearance of the compound (e.g., color change from off-white/yellow to brown).

  • Possible Cause: This often indicates the formation of degradation products, particularly those resulting from the reduction of the nitro group or other complex side reactions.

  • Recommended Action:

    • Analytical Verification: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

    • Segregation: Isolate the discolored material to prevent potential contamination of other batches.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, and preferably under an inert atmosphere).

Issue 2: My reaction yield is lower than expected, and I suspect the purity of the starting material.

  • Possible Cause: The purity of your Ethyl 2-bromo-3-fluoro-5-nitrobenzoate may have decreased due to decomposition during storage. The presence of hydrolysis or dehalogenation products will reduce the molar equivalence of the active starting material.

  • Recommended Action:

    • Purity Assessment: Before use, routinely check the purity of the compound via HPLC or NMR spectroscopy.

    • Purification: If minor impurities are detected, consider repurifying the material by recrystallization or column chromatography.

    • Stoichiometry Adjustment: If repurification is not feasible, adjust the stoichiometry of your reaction based on the determined purity of the starting material.

Issue 3: I see an additional peak in my HPLC or GC-MS analysis that was not present previously.

  • Possible Cause: This is a clear indication of decomposition. The retention time and mass-to-charge ratio (in GC-MS) of the new peak can help identify the degradation product.

  • Recommended Action:

    • Identify the Degradant:

      • An earlier eluting peak on a reverse-phase HPLC column may suggest the more polar 2-bromo-3-fluoro-5-nitrobenzoic acid (hydrolysis product).

      • A peak with a mass corresponding to the loss of the bromo group (M-Br) or reduction of the nitro group (M-NO2+NH2) in the mass spectrum would point to dehalogenation or nitro reduction, respectively.

    • Implement Corrective Actions: Discard the degraded material and obtain a fresh batch. Strictly adhere to the recommended storage conditions to prevent recurrence.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Solutions observe Observe Issue (e.g., color change, low yield, new peak) analyze Perform Purity Analysis (HPLC, GC-MS, NMR) observe->analyze identify Identify Degradation Products analyze->identify review Review Storage & Handling Procedures analyze->review purify Repurify Material identify->purify discard Discard Degraded Material identify->discard adjust Adjust Reaction Stoichiometry identify->adjust implement Implement Corrective Storage Actions (Cool, Dark, Dry, Inert Atmosphere) review->implement purify->implement discard->implement adjust->implement

Caption: Troubleshooting workflow for addressing decomposition of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Recommended Storage and Handling Protocols

To ensure the long-term stability of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C (short to medium-term) -20 °C (long-term)Reduces the rate of chemical degradation reactions.[6]
Light Store in an amber or opaque container in a dark location.Prevents potential photodegradation.[3][4]
Moisture Store in a tightly sealed container with a desiccant.Minimizes hydrolysis of the ester group.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.

Handling:

  • When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol for Stability Monitoring

A stability-indicating HPLC method is the preferred approach for monitoring the purity of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate over time.

Objective: To develop a robust analytical method to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: Acetonitrile

Gradient Elution Program:

Time (min)% B
040
2090
2590
2640
3040

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Evaluation: Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent compound over time. The expected elution order on a reverse-phase column would be the more polar hydrolysis product (2-bromo-3-fluoro-5-nitrobenzoic acid) eluting before the parent compound.

Potential Stabilizers

For applications requiring the utmost stability, the addition of a stabilizer may be considered. However, compatibility and potential interference with downstream reactions must be carefully evaluated.

  • Butylated Hydroxytoluene (BHT): A common antioxidant and radical scavenger that may help prevent oxidative degradation.[7][8] Its compatibility with Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its effect on subsequent reactions would need to be experimentally verified.

  • Molecular Sieves: Can be added to the storage container to scavenge any residual moisture.

It is crucial to note that the addition of any stabilizer should be validated to ensure it does not promote other degradation pathways or interfere with the intended use of the compound.

References

  • Ju, M., & Waite, T. D. (2008). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 20(6), 669-675.
  • How to Investigate Butylated Hydroxytoluene's Role in Flavor Stabilization. (2026, March 21). Food Science & Technology.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021). Molecules, 26(4), 1085.
  • Natural Esters Additives to Improve the Properties. (2023). Encyclopedia.pub.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Barros, L. F. P., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Mullani, A. K., & Nargatti, P. I. (2021). Forced Degradation Study - A New Approach for Stress Testing of Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • European Commission. (2021).
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. (2021). Antioxidants, 10(10), 1599.
  • Singh, R., & Raza, K. (2014). Forced degradation studies: A new approach for stress testing of drug substances and drug products. Journal of Pharmacy & Bioallied Sciences, 6(3), 143–151.
  • Novel 2-substituted nitronyl nitroxides as free radical scavengers: synthesis, biological evaluation and structure-activity relationship. (2006). Journal of Medicinal Chemistry, 49(16), 4961-4971.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Study on the syhthesis process of tetracaine hydrochloride. (n.d.).
  • Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzo
  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. (2025). International Journal of Applied Pharmaceutics.
  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(1), 1-7.
  • Impact of Secondary Reaction Products from Radical Scavengers on the Degradation of Organic Pollutants in Alkaline Media? (2024).
  • How to Prepare Ethyl 2-bromo-5-fluorobenzo
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Forced Degrad
  • Technical Support Center: Optimizing GC-MS Parameters for Benzo
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • ethyl 5-bromo-3-fluoro-2-nitrobenzoate — Chemical Substance Inform
  • Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal. (n.d.). Benchchem.
  • Nitric oxide and nitroxides can act as efficient scavengers of protein-derived free radicals. (2008). Chemical Research in Toxicology, 21(11), 2111-2119.
  • GC-MS Method Development for Nitrosamine Testing. (2025).
  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017). International Journal of Molecular Sciences, 18(7), 1515.
  • Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. (2017). Analytical and Bioanalytical Chemistry, 409(29), 6821-6834.
  • ETHYL 5-BROMO-2-HYDROXY-3-NITROBENZO
  • GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. (n.d.). Thermo Fisher Scientific.
  • EPA-EAD: 609: Nitroaromatics and Isophorone via GC with Flame Ionization De... (n.d.).
  • Ethyl 2-bromo-3-fluoro-4-nitrobenzoate | 1807262-71-0. (n.d.). ChemicalBook.

Sources

Troubleshooting

Catalyst selection for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate cross-coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with Ethyl 2-bromo-3-fluoro-5-nitrobenzoate .

This substrate presents a "perfect storm" of steric and electronic complexity:

  • Extreme Steric Hindrance : The reactive C2-bromide is flanked by an ethyl ester (C1) and a fluorine atom (C3) in a di-ortho substitution pattern.

  • Hyper-Electrophilicity : The C5-nitro group (para to the bromide) and C3-fluorine exert powerful electron-withdrawing effects (-M and -I). While this accelerates the initial oxidative addition of Palladium, it makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and slows down reductive elimination[1][2].

  • Chemoselectivity Risks : The C1-ethyl ester is highly prone to saponification (hydrolysis) under standard aqueous cross-coupling conditions[3].

Below is our comprehensive troubleshooting matrix, mechanistic FAQs, and validated protocols.

Part 1: Diagnostic Data & Troubleshooting Matrix

Before adjusting your protocol, identify your primary failure mode using the quantitative matrix below.

Observed IssueAnalytical Signature (LC-MS/GC-MS)Mechanistic Root CauseRecommended Solution
Ester Hydrolysis Mass shift of -28 Da (loss of ethyl, presence of carboxylic acid).Saponification via aqueous basic conditions ( OH− or H2​O / CO32−​ ).Switch to anhydrous conditions using boronic pinacol esters (BPin) and milled K3​PO4​ or CsF [3][4].
SNAr Byproducts Displacement of -Br by the base (e.g., -OH, -OtBu) or amine nucleophile without coupling.The para-nitro group highly activates the C2 position for direct nucleophilic attack, bypassing the Pd cycle.Avoid nucleophilic bases ( NaOH , NaOtBu ). Use Cs2​CO3​ or K3​PO4​ . Lower reaction temperature to 60 °C[5].
Protodehalogenation Mass shift of -79 Da (Ar-H formation).Slow reductive elimination due to steric bulk; Pd(II) intermediate undergoes protonation/reduction.Employ bulky, electron-rich ligands (XPhos, tBu3​P ) to force the steric "push" required for reductive elimination[1][5].
Incomplete Conversion High recovery of starting material.Catalyst deactivation or failure to transmetalate under anhydrous conditions.Use a pre-activated Pd G3/G4 precatalyst to ensure rapid generation of active Pd(0)[2].

Part 2: Mechanistic Pathways & Pitfalls

To understand why your reaction is failing, we must look at the competing kinetic pathways. The diagram below illustrates the divergence between the productive catalytic cycle and the destructive side reactions specific to this substrate.

CatalyticCycle Substrate Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate OxAdd Oxidative Addition (Very Fast due to -NO2) Substrate->OxAdd + Pd(0) SNAr S_NAr Side Reaction (Direct attack by nucleophilic base) Substrate->SNAr Strong Base (e.g., NaOtBu) Hydrolysis Ester Hydrolysis (Saponification by H2O/Base) Substrate->Hydrolysis Aqueous Base Pd0 Active Pd(0) L_n Pd0->OxAdd TransMet Transmetalation (Requires Base) OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination (Slow due to di-ortho sterics) TransMet->RedElim Ar-Pd(II)-R RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Kinetic competition between the Pd-catalyzed cycle and background degradation pathways.

Part 3: Technical FAQs

Q1: My ethyl ester is completely hydrolyzing during the Suzuki coupling. How do I preserve it? A: Ester hydrolysis is a classic failure mode in Suzuki-Miyaura couplings that rely on aqueous biphasic conditions (e.g., Na2​CO3​ in H2​O /Toluene). To preserve the C1-ethyl ester, you must decouple the transmetalation step from the need for water. Solution: Transition to an anhydrous Suzuki coupling . Use an arylboronic pinacol ester (Ar-BPin) instead of a boronic acid. Employ finely milled, anhydrous K3​PO4​ or CsF as the base in anhydrous 1,4-dioxane. Boronic esters can transmetalate directly without prior aqueous hydrolysis when paired with the right base and ligand system[3][4][6].

Q2: I am seeing massive amounts of a byproduct where the bromine is replaced by an alcohol or amine, but no cross-coupling. What is happening? A: You are observing Nucleophilic Aromatic Substitution (SNAr). Your substrate has a nitro group para to the bromine. This creates a highly electrophilic C2 carbon. If you use a strong, nucleophilic base like Sodium tert-butoxide ( NaOtBu ) or Sodium Hydroxide ( NaOH ), the base will directly attack the C2 position, displacing the bromide before the Palladium catalyst can even initiate oxidative addition[5]. Solution: Strictly avoid nucleophilic bases. Use mild, non-nucleophilic bases like Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ). Additionally, increase the concentration of your Pd catalyst or use a highly active precatalyst (like XPhos Pd G3) to ensure the rate of oxidative addition outcompetes the background SNAr rate.

Q3: Which ligand system balances the extreme steric hindrance and electronic deficiency of this substrate? A: Because the substrate is highly electron-deficient, oxidative addition is rapid. However, the di-ortho substitution (ester and fluorine) creates a severe steric bottleneck during the reductive elimination phase[1]. If reductive elimination is too slow, the Pd(II) intermediate will undergo protodehalogenation. Solution: You need a ligand with a large bite angle and significant steric bulk to "push" the coupled fragments together. XPhos (a Buchwald dialkylbiaryl phosphine) or tBu3​P are optimal. Recent literature demonstrates that monoligated oxidative addition complexes, such as (tBu3​P)Pd(Ar)Br precatalysts, are vastly superior for sterically hindered, electron-deficient electrophiles compared to standard Pd(PPh3​)4​ [2][5].

Part 4: Decision Logic for Reaction Optimization

Use the following logic tree to select your reagents based on the specific cross-coupling type (Suzuki vs. Buchwald-Hartwig).

DecisionTree Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald WaterCheck Aqueous or Anhydrous? Suzuki->WaterCheck BaseCheck Base Selection Buchwald->BaseCheck Anhydrous Anhydrous (Required) Use Ar-BPin + Dioxane WaterCheck->Anhydrous Prevents Ester Cleavage MildBase Mild Base (Required) Use Cs2CO3 or K3PO4 BaseCheck->MildBase Prevents SNAr CatSuzuki Catalyst: XPhos Pd G3 Temp: 60-80 °C Anhydrous->CatSuzuki CatBuchwald Catalyst: tBu3P Pd G3 Temp: 80 °C MildBase->CatBuchwald

Fig 2: Decision tree for reagent selection to bypass ester cleavage and SNAr side reactions.

Part 5: Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Ester-Preserving)

This protocol utilizes a third-generation Buchwald precatalyst to ensure rapid activation at lower temperatures, minimizing SNAr and ester hydrolysis.

Reagents:

  • Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3​PO4​ (finely milled, anhydrous) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the bromoarene, Ar-BPin, XPhos Pd G3, and anhydrous K3​PO4​ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous 1,4-dioxane (sparged with Argon for 15 minutes prior to use) via syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 65 °C for 4–6 hours. Note: Do not exceed 80 °C to prevent thermal degradation of the ester and background SNAr.

  • Monitoring: Monitor via TLC or LC-MS. The rapid oxidative addition facilitated by the highly electron-deficient ring usually results in full conversion within 4 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (SNAr-Resistant)

Using tBu3​P Pd G3 and a weak base prevents the amine from directly attacking the C2 position via SNAr.

Reagents:

  • Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • tBu3​P Pd G3 (0.03 equiv, 3 mol%)

  • Cs2​CO3​ (anhydrous) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Add the bromoarene, Cs2​CO3​ , and tBu3​P Pd G3 to an oven-dried vial. Crucial: Do not use NaOtBu or LiHMDS , as these will immediately destroy the ester and induce SNAr.

  • Solvent & Amine: Purge the vial with Argon. Add anhydrous toluene, followed by the amine via microsyringe.

  • Reaction: Stir the mixture at 80 °C for 6–8 hours. The bulky tBu3​P ligand provides the necessary steric crowding to force the difficult reductive elimination step[5].

  • Workup: Cool to room temperature, filter through Celite, wash with dichloromethane, and concentrate for chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information (PMC).[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications.[Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. LibreTexts.[Link]

  • Hartwig, J. F., et al. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Center for Biotechnology Information (PMC).[Link]

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Catalysis.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactivity and Solvent Effects for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center. As a highly functionalized building block, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate presents unique chemoselectivity and regioselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized building block, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate presents unique chemoselectivity and regioselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot competing reaction pathways—specifically, the delicate balance between Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Core Reactivity Profile: The Causality of Chemoselectivity

To master the reactivity of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, you must first understand its electronic topology. The molecule features a bromine atom at the C2 position that is ortho to an ethyl ester and para to a nitro group.

While fluorine is typically a superior leaving group in SNAr reactions due to the highly polarized C-F bond, the fluorine at C3 in this molecule is meta to both electron-withdrawing groups (EWGs). Consequently, nucleophilic attack at the C3-F bond yields a Meisenheimer complex that cannot be stabilized by resonance. In stark contrast, attack at the C2-Br bond delocalizes the negative charge directly onto the highly stabilizing nitro and ester oxygens. Therefore, the C2-Br bond is the exclusive site of reactivity , making it exceptionally susceptible to both SNAr and Pd-catalyzed oxidative addition.

The master switch that dictates which of these two pathways dominates is your solvent selection .

PathwayBifurcation Substrate Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (Highly Electrophilic C2-Br) Solvent1 Polar Aprotic Solvents (DMF, DMSO, MeCN) Substrate->Solvent1 Base/Nucleophile present Solvent2 Non-Polar Solvents (Toluene, 1,4-Dioxane) Substrate->Solvent2 Pd Catalyst + Base Path1 SNAr Pathway (Nucleophilic attack at C2) Solvent1->Path1 Stabilizes Meisenheimer Complex Path2 Cross-Coupling Pathway (Pd-Oxidative Addition at C2) Solvent2->Path2 Suppresses SNAr Transition State

Fig 1: Solvent-driven bifurcation of reaction pathways for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Troubleshooting Guides & FAQs

Q1: I am attempting a Suzuki-Miyaura cross-coupling, but I am observing displacement of the bromide by my base (e.g., hydroxide/alkoxide) instead of the desired biaryl product. Why is this happening?

Causality: You are experiencing competing SNAr. Polar aprotic solvents (like DMF or MeCN) are excellent at solvating cations but leave anions (your base) relatively unsolvated and highly reactive ("naked" nucleophiles). Furthermore, these high-dielectric solvents stabilize the highly polar, anionic transition state required to form the Meisenheimer complex, accelerating the SNAr pathway dramatically[1]. Solution: To favor the cross-coupling cycle, you must suppress the SNAr transition state. Switch to non-polar solvents (e.g., Toluene, 1,4-Dioxane) which fail to stabilize the polar intermediate, thereby raising the SNAr activation energy above that of the Pd-oxidative addition[2]. Additionally, replace nucleophilic bases (hydroxides) with bulky, non-nucleophilic inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ .

Q2: I want to perform an SNAr reaction to replace the Bromine with a secondary amine. What solvent system should I use to maximize yield?

Causality: SNAr reactions require the stabilization of the developing negative charge in the transition state. Solution: Utilize dipolar aprotic solvents such as DMSO or DMF. Quantum mechanical simulations (QM/MM) have proven that the massive rate increases observed in these solvents are due to their superior ability to stabilize the zwitterionic/anionic intermediates compared to protic or non-polar media[1].

Q3: Why doesn't the Fluorine at C3 react during my SNAr attempts? Isn't Fluorine a better leaving group than Bromine?

Causality: Regioselectivity rules override intrinsic leaving group ability here. The F at C3 is meta to the nitro and ester groups. The Meisenheimer intermediate at C2 is heavily stabilized by resonance into the para-nitro and ortho-ester groups, lowering the activation energy for C2 attack far below that of C3 attack.

Regioselectivity AttackC2 Nucleophilic Attack at C2-Br MeisenheimerC2 Meisenheimer Complex Charge delocalized to NO2 (para) and COOEt (ortho) AttackC2->MeisenheimerC2 AttackC3 Nucleophilic Attack at C3-F MeisenheimerC3 Meisenheimer Complex Charge on C2, C4, C6 (No EWG stabilization) AttackC3->MeisenheimerC3 ResultC2 Fast SNAr (Br displaced) MeisenheimerC2->ResultC2 ResultC3 No Reaction (High Activation Energy) MeisenheimerC3->ResultC3

Fig 2: Regioselectivity logic demonstrating why C2-Br outcompetes C3-F in SNAr reactions.

Q4: I am seeing ester hydrolysis or transesterification byproducts during my reaction. How do I prevent this?

Causality: The use of protic solvents (MeOH, H2​O ) combined with a base leads to nucleophilic attack at the carbonyl carbon of the ethyl ester, resulting in saponification or transesterification. Solution: If a protic solvent is absolutely necessary for solubility, match the alcohol to the ester (use Ethanol and Sodium Ethoxide) to make transesterification "invisible". Otherwise, strictly adhere to anhydrous aprotic conditions.

Quantitative Data: Solvent Effects on Pathway Dominance

The table below summarizes how the dielectric constant ( ϵ ) and solvation profile dictate the dominant reactivity of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

SolventDielectric Constant ( ϵ )Solvation ProfileDominant PathwayRecommended BaseNotes
Toluene 2.4Non-polarCross-Coupling K3​PO4​ , Cs2​CO3​ Suppresses SNAr; ideal for Suzuki/Buchwald[2].
1,4-Dioxane 2.2Non-polar, coordinatingCross-Coupling K2​CO3​ Good solubility for boronic acids; low SNAr risk.
THF 7.6Moderately PolarCross-Coupling K2​CO3​ Monitor for solvent contaminants (e.g., peroxides) which poison Pd/C[3].
DMF 36.7Polar AproticSNAr Et3​N , DIPEADramatically accelerates nucleophilic attack[1].
DMSO 46.7Polar AproticSNAr K2​CO3​ , AminesMaximum stabilization of the Meisenheimer complex.
Ethanol 24.5Polar ProticMixedNaOEtHigh risk of transesterification if mismatched base is used.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Suppressing SNAr)

Objective: Replace the C2-Br with an aryl group while preventing nucleophilic attack by the base.

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.1 M relative to substrate).

  • Self-Validation Checkpoint (Crucial): Stir the mixture at 80°C for 1 hour without the Palladium catalyst. Analyze an aliquot via LC-MS.

    • Logic: If the starting material degrades, your base is acting as a nucleophile (SNAr). You must switch to a bulkier base. If the starting material remains pristine, SNAr is successfully suppressed.

  • Catalysis: Cool the mixture to room temperature, add Pd(dppf)Cl2​ (5 mol%), and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat to 90°C under Argon for 12 hours.

  • Workup: Filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Regioselective SNAr Amination at C2

Objective: Displace the C2-Br with a secondary amine nucleophile (e.g., morpholine).

  • Preparation: Dissolve Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add DIPEA (1.5 equiv) followed by the secondary amine (1.1 equiv) dropwise at 0°C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction at 30-minute intervals via TLC. The disappearance of the starting material must quantitatively match the appearance of a single product mass ( M−Br+Amine ).

    • Logic: If multiple masses appear (indicating attack at C3-F), the reaction is too energetic. Quench immediately and repeat at a strictly maintained 0°C to restore regiocontrol.

  • Workup: Quench the reaction by pouring it into ice-cold water. The highly polar DMF will partition into the aqueous phase, precipitating the highly organic SNAr product. Filter and wash with cold water.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations." Organic Letters (ACS Publications). 1

  • "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." ArODES (HES-SO). 3

  • "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." PMC (National Institutes of Health). 2

Sources

Troubleshooting

Technical Support Center: Byproduct Formation in the Synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a particular focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, a key intermediate in various pharmaceutical and fine chemical applications, typically proceeds through a sequence of electrophilic aromatic substitution (nitration and bromination) followed by esterification. Each step presents unique challenges and potential for byproduct formation. This guide addresses specific issues you may encounter in a question-and-answer format.

Part 1: Nitration of 3-Fluorobenzoic Acid

Question 1: I am seeing multiple nitro-isomers in my crude product after nitrating 3-fluorobenzoic acid. Why is this happening and what is the expected major product?

Answer: The formation of multiple isomers during the nitration of 3-fluorobenzoic acid is expected due to the competing directing effects of the fluorine and carboxylic acid substituents.[1]

  • Directing Effects Explained:

    • The fluorine atom at the 3-position is an ortho, para-director, meaning it tends to direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho (C2 and C4) and para (C6) to it.

    • The carboxylic acid group (-COOH) is a meta-director, directing incoming electrophiles to the position meta (C5) to it.[2]

Both fluorine and the carboxylic acid group are deactivating, making the reaction slower than the nitration of benzene.[1][3] The final product distribution is a delicate balance of these electronic influences and steric hindrance.

Based on these competing effects, the primary products are typically 3-fluoro-2-nitrobenzoic acid and 5-fluoro-2-nitrobenzoic acid , with the potential for other isomers to form in smaller quantities.[1]

Troubleshooting Isomer Formation:

  • Low Reaction Temperature: Maintaining a low temperature (0-5 °C) during the addition of the nitrating mixture is crucial to enhance regioselectivity and minimize the formation of unwanted isomers and dinitrated byproducts.[4]

  • Controlled Addition: A slow, dropwise addition of the nitrating agent to the solution of 3-fluorobenzoic acid ensures better temperature control and reduces localized areas of high reactant concentration, which can lead to side reactions.

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Caption: Competing directing effects in the nitration of 3-fluorobenzoic acid.

Part 2: Bromination of 3-Fluoro-5-nitrobenzoic Acid

Question 2: I have successfully synthesized 3-fluoro-5-nitrobenzoic acid. Where will the bromine add in the next step, and what are the potential isomeric byproducts?

Answer: In the electrophilic bromination of 3-fluoro-5-nitrobenzoic acid, the position of the incoming bromine atom is determined by the combined directing effects of the three substituents.

  • Directing Effects Analysis:

    • Fluorine (-F): An ortho, para-director (activating, but weakly deactivating overall). It directs to positions 2, 4, and 6.

    • Nitro (-NO₂): A strong meta-director and deactivating group. It directs to positions 2, 4, and 6 relative to itself.

    • Carboxylic Acid (-COOH): A meta-director and deactivating group. It directs to position 5 relative to itself.

When we analyze the directing effects on the 3-fluoro-5-nitrobenzoic acid ring:

  • The fluorine at C3 directs ortho to C2 and C4, and para to C6.

  • The nitro group at C5 directs meta to C2 and C6.

  • The carboxylic acid at C1 directs meta to C3 and C5 (which are already substituted).

The position C2 is strongly favored as it is ortho to the fluorine and meta to the nitro group. The other positions are either sterically hindered or electronically disfavored. Therefore, the major product is 2-bromo-3-fluoro-5-nitrobenzoic acid .

Potential Isomeric Byproducts: While the formation of 2-bromo-3-fluoro-5-nitrobenzoic acid is highly favored, trace amounts of other isomers might form, such as:

  • 4-bromo-3-fluoro-5-nitrobenzoic acid: This would result from bromination at the other ortho position to the fluorine.

  • 6-bromo-3-fluoro-5-nitrobenzoic acid: This would result from bromination at the para position to the fluorine.

Troubleshooting Isomer Formation during Bromination:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) with an acid catalyst, can sometimes offer higher selectivity compared to harsher reagents like bromine in fuming sulfuric acid.

  • Reaction Conditions: As with nitration, precise control of temperature and slow addition of the brominating agent are key to maximizing the yield of the desired isomer.

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Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Carboxylic_Acid 2-bromo-3-fluoro- 5-nitrobenzoic acid Reflux Heat (Reflux) Carboxylic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Catalyst H₂SO₄ or TsOH Catalyst->Reflux Water_Removal Water Removal (e.g., Dean-Stark) Reflux->Water_Removal drives equilibrium Water Water Reflux->Water Ester Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate Water_Removal->Ester

Caption: Workflow for optimizing Fischer esterification.

Part 4: Purification and Analysis

Question 4: How can I effectively purify the final product, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, and confirm its identity and purity?

Answer: Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and any reagents from the previous steps. A combination of techniques is often necessary.

Purification Protocol:

  • Aqueous Workup: After the esterification, the reaction mixture should be cooled and the excess ethanol removed under reduced pressure. The residue is then typically dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and the acid catalyst.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • Chromatography/Recrystallization:

    • Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other non-polar impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is commonly used. [5] * Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Analytical Techniques for Confirmation:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for assessing the purity of the final product and quantifying any impurities. [6]A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons can help confirm the substitution pattern.

    • ¹³C NMR will show the expected number of carbon signals for the molecule.

    • ¹⁹F NMR will show a single resonance for the fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.

References

  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • EvitaChem. (n.d.). Buy Ethyl 2-bromo-5-fluoro-3-nitrobenzoate (EVT-14075512).
  • BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • BenchChem. (2025). Troubleshooting low conversion rates in Fischer esterification.
  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution.
  • Guidechem. (2020, August 29). How to Prepare Ethyl 2-bromo-5-fluorobenzoate? - FAQ.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Molbase. (n.d.). Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate.
  • SIELC Technologies. (n.d.). Separation of Ethyl 2-bromobenzoate on Newcrom R1 HPLC column.
  • International Journal of Physical Sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • CymitQuimica. (n.d.). CAS 1007-16-5: 3-Bromo-4-fluorobenzoic acid.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Guidechem. (2022, August 6). What are the properties and applications of 3-Bromo-2-fluorobenzoic acid?.
  • PubChem. (n.d.). 2-Bromo-3-fluorobenzoic acid.
  • BenchChem. (2025). 3-Bromobenzoic acid synthesis from benzoic acid.
  • Chemistry LibreTexts. (2015, January 7). Directing Effects.
  • ACS Publications. (2003, October 31). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes.
  • Organic Syntheses. (n.d.). Ethyl bromoacetate.
  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from Loughborough University Research Repository.
  • PMC - NIH. (n.d.). Mechanochemical Synthesis of α‐halo Alkylboronic Esters.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • Diva-portal.org. (2024, June 24). Testing different purification methods for sample preparation in recombinant FVIII pharmaceutical production.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-haloboronates.
  • ACS Publications. (2024, December 20). Efficient Synthesis of α-Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition.
  • Organic Chemistry Portal. (n.d.). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination.
  • ResearchGate. (2019, February 25). Improved preparation of halopropyl bridged carboxylic ortho esters.

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity and Reactivity Profiling: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate vs. Standard Halobenzoates

Introduction to a Polyfunctional Scaffold In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as indispensable building blocks. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to a Polyfunctional Scaffold

In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as indispensable building blocks. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly specialized scaffold utilized in the development of advanced therapeutics, including and .

Unlike simple halobenzoates, this compound features three distinct electron-withdrawing groups (EWG) and two different halogens on a single benzene ring. This specific substitution pattern creates a fascinating convergence of chemoselectivity: both transition-metal catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) target the exact same carbon position, defying standard leaving-group hierarchies. This guide objectively compares its reactivity profile against alternative halobenzoates and provides field-proven, self-validating experimental protocols.

Structural Analysis & Electronic Effects

To understand the reactivity of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, we must map the electronic environment of the ring. The reactivity is governed by the push-pull dynamics of the substituents relative to the halogen leaving groups.

ElectronicActivation Substrate Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate C2 C2 Position (Bromine) Para to NO2 Ortho to CO2Et Substrate->C2 Resonance Activation C3 C3 Position (Fluorine) Meta to NO2 Meta to CO2Et Substrate->C3 Inductive Effect Only SNAr Highly Electrophilic S_NAr Target C2->SNAr NoSNAr Electronically Deactivated for S_NAr C3->NoSNAr

Electronic activation map showing synergistic electrophilic activation at C2.

The Causality of Chemoselectivity

According to established , fluorine is typically the superior leaving group (F > Cl > Br > I). The highly electronegative fluorine stabilizes the negatively charged Meisenheimer complex transition state via strong inductive (-I) effects, lowering the activation energy.

However, regiochemistry overrides leaving group ability . The rate-determining step in SNAr requires the nucleophile to attack a position activated by resonance (-M effect) from an ortho or para EWG. In our target compound:

  • C3 (Fluorine) is meta to the powerful nitro group. It receives no resonance stabilization, rendering it inert to SNAr.

  • C2 (Bromine) is para to the nitro group and ortho to the ester. This dual activation makes the C2 carbon highly electrophilic, forcing the SNAr reaction to displace the bromine instead of the fluorine.

Reactivity Comparison: SNAr vs. Cross-Coupling

While SNAr at C2 is driven by electronic resonance, is dictated by Bond Dissociation Energy (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–F bond (~116 kcal/mol). Consequently, Palladium(0) will selectively undergo oxidative addition at the C2–Br bond, leaving the C3–F bond fully intact.

Quantitative Data: Comparative Reactivity Profile
SubstratePrimary SNAr SitePrimary Cross-Coupling SiteLeaving Group BDE (kcal/mol)SNAr Activating Factors
Ethyl 2-bromo-3-fluoro-5-nitrobenzoate C2 (Bromine)C2 (Bromine)C–Br (~68), C–F (~116)Para-NO2, Ortho-CO2Et
Ethyl 4-fluorobenzoate C4 (Fluorine)N/A (Requires specialized Pd)C–F (~116)Para-CO2Et
Ethyl 2-bromobenzoate N/A (Deactivated)C2 (Bromine)C–Br (~68)Ortho-CO2Et
1-Fluoro-2,4-dinitrobenzene C1 (Fluorine)N/AC–F (~116)Ortho/Para-NO2

Summary: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is unique because both heterolytic (SNAr) and organometallic (Suzuki) pathways selectively cleave the C–Br bond, preserving the C–F bond as a valuable spectroscopic handle or site for downstream late-stage functionalization.

Validated Experimental Protocols & Workflows

The following methodologies demonstrate how to exploit this chemoselectivity in the laboratory. Every protocol is designed as a self-validating system , ensuring that researchers can definitively track the success of the transformation through specific analytical markers.

ChemoselectiveWorkflow Core Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (Starting Material) Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki SNAr S_NAr Reaction (Amine Nucleophile) Core->SNAr Reduction Nitro Reduction (Fe, NH4Cl) Core->Reduction Prod1 Ethyl 2-aryl-3-fluoro-5-nitrobenzoate (C-Br Cleavage) Suzuki->Prod1 Prod2 Ethyl 2-(amino)-3-fluoro-5-nitrobenzoate (C-Br Cleavage) SNAr->Prod2 Prod3 Ethyl 5-amino-2-bromo-3-fluorobenzoate (NO2 Reduction) Reduction->Prod3

Reaction workflow demonstrating chemoselective functionalization pathways.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at C2 while preserving the C3–F and C5–NO2 groups.

  • Preparation: In a flame-dried Schlenk flask, combine Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq). Causality: The use of a bidentate or sufficiently bulky phosphine ligand facilitates the oxidative addition of Pd(0) into the sterically hindered C–Br bond (flanked by ortho-ester and ortho-fluoro groups).

  • Solvent System: Add a degassed mixture of Dimethoxyethane (DME) and Water (2:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into a reactive, electron-rich boronate complex, which accelerates the transmetalation step.

  • Reaction: Heat the mixture to 100 °C for 16 hours under a nitrogen atmosphere.

  • Self-Validation (Analysis):

    • LC-MS: Confirm the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material. The product mass will reflect the loss of Br and the addition of the Aryl group.

    • 19F NMR: The retention of the C–F bond will yield a distinct signal (typically a doublet or multiplet between -110 to -120 ppm), serving as an internal proof of chemoselectivity.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C5–NO2 group to an aniline derivative without triggering protodehalogenation of the sensitive C–Br bond.

  • Preparation: Dissolve Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq) in Ethanol (0.5 M concentration).

  • Reagent Addition: Add Iron powder (10.0 eq) followed by saturated aqueous NH4Cl solution. Causality: Standard Palladium-catalyzed hydrogenation (H2, Pd/C) risks reductive cleavage of the C–Br bond. The Fe/NH4Cl system utilizes a mild, single-electron transfer mechanism (Béchamp reduction) that selectively reduces the nitro group while leaving the halogens completely untouched.

  • Reaction: Stir vigorously at 80 °C for 4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, and concentrate in vacuo.

  • Self-Validation (Analysis):

    • 1H NMR: Look for the appearance of a broad singlet integrating to 2H (representing the new –NH2 group). Furthermore, the aromatic ring protons will shift significantly upfield due to the transition from a strongly withdrawing (–NO2) to a strongly donating (–NH2) substituent.

Conclusion

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a masterclass in regiochemical control. By understanding the interplay between resonance activation (which drives SNAr to the bromine) and bond dissociation energies (which drives cross-coupling to the bromine), drug development professionals can utilize this scaffold to build complex, multi-substituted fluoroarenes with absolute predictability.

References

  • Source: Google Patents (AU2017381629A1)
  • Chemical compounds (JAK-STAT pathway inhibitors)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Center for Biotechnology Information (PMC5209405) URL:[Link]

Comparative

The Emergence of Substituted Nitrobenzoates in Bradykinin B1 Receptor Antagonism: A Comparative Guide

Introduction: The Bradykinin B1 Receptor as a Therapeutic Target The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is a key player in the body's response to injury and inflammation. Unlike its constitutive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bradykinin B1 Receptor as a Therapeutic Target

The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is a key player in the body's response to injury and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1 receptor is typically absent or expressed at very low levels in healthy tissues. However, its expression is rapidly induced by inflammatory mediators such as cytokines and bacterial lipopolysaccharides, as well as tissue injury. This inducible nature makes the B1 receptor an attractive therapeutic target for a variety of pathological conditions, particularly chronic pain and inflammation, as its antagonism is less likely to interfere with normal physiological processes.[1] Activation of the B1 receptor by its agonists, des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin, triggers a signaling cascade that contributes to pain sensitization, vasodilation, and immune cell recruitment.

This guide provides a comparative analysis of the efficacy of novel compounds derived from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate as bradykinin B1 receptor antagonists. We will explore a hypothetical synthetic pathway, compare their potential efficacy with established B1 receptor antagonists, and provide detailed experimental protocols for their evaluation.

Hypothetical Synthesis of a Novel B1 Receptor Antagonist from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

While no direct synthesis of a B1 receptor antagonist from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate has been explicitly documented in publicly available literature, its structure presents a versatile starting point for the generation of various antagonist scaffolds, particularly those based on a biphenyl core, a common motif in potent B1 antagonists. The presence of a nitro group for conversion to an amine, a bromo group for cross-coupling reactions, and an ester for amide formation makes it a promising precursor.

A plausible synthetic route could involve the following key steps:

  • Reduction of the nitro group: The nitro group can be selectively reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amine can then be functionalized, for example, by acylation.

  • Suzuki Cross-Coupling: The bromo substituent provides a handle for a palladium-catalyzed Suzuki cross-coupling reaction with a suitable boronic acid or ester. This step is crucial for constructing the biphenyl scaffold often found in potent B1 antagonists.[2]

  • Amide Bond Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse functionalities and modulate the compound's pharmacokinetic and pharmacodynamic properties.

This hypothetical pathway allows for the creation of a library of diverse compounds for screening and optimization.

Comparative Efficacy of B1 Receptor Antagonists

The efficacy of B1 receptor antagonists is typically evaluated through a combination of in vitro binding and functional assays, followed by in vivo models of pain and inflammation. Here, we compare the data of several known non-peptide B1 receptor antagonists to provide a benchmark for the potential efficacy of novel compounds.

CompoundClassIn Vitro Potency (Ki, nM)Functional Activity (IC50, nM)In Vivo Efficacy
Hypothetical Compound Biphenyl Derivative---
ELN441958 [3]Benzamide0.26 (human)Potent antagonism of DAKD-induced calcium mobilizationEffective in a primate model of inflammatory pain
BI113823 [4]---Reduces CFA-induced mechanical hyperalgesia in rats
Chroman 28 Chroman0.77 (human)-Decreased plasma extravasation in rodent inflammation models
NVP-SAA164 [5]Non-peptide8 (human)33 (Calcium Mobilization)-
Lys-(Des-Arg9,Leu8)-Bradykinin [5]Peptide-pA2 = 7.9 (Rabbit Aorta)Reverses hyperalgesia in inflammatory models

DAKD: des-Arg(10)-kallidin; CFA: Complete Freund's Adjuvant

The data clearly indicates that sub-nanomolar to low nanomolar binding affinities and functional antagonism are achievable for non-peptide B1 receptor antagonists. The in vivo data for compounds like ELN441958 and BI113823 highlight the therapeutic potential of this class of drugs in relevant disease models.[3][4] A novel compound derived from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate would ideally exhibit similar or superior potency and a favorable pharmacokinetic profile.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for the key in vitro assays used to characterize B1 receptor antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human bradykinin B1 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-des-Arg¹⁰-kallidin), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to antagonize the B1 receptor-mediated increase in intracellular calcium concentration, providing a measure of its functional potency (IC50).

Methodology:

  • Cell Culture: Plate cells expressing the human B1 receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate to allow for de-esterification of the dye.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a B1 receptor agonist (e.g., des-Arg⁹-bradykinin) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., a FLIPR instrument).[9][10][11][12][13]

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression.

G B1R Bradykinin B1 Receptor Gq Gq Protein B1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist B1 Antagonist (e.g., from Ethyl 2-bromo-3-fluoro-5-nitrobenzoate) Antagonist->B1R Blocks

B1 Receptor Signaling Pathway

Conclusion

The development of potent and selective bradykinin B1 receptor antagonists holds significant promise for the treatment of chronic pain and inflammatory diseases. While direct evidence is pending, the chemical structure of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate suggests its potential as a valuable starting material for the synthesis of novel, non-peptide B1 antagonists. The comparative data presented in this guide, along with the detailed experimental protocols, provide a framework for the evaluation of such novel compounds. Further structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these potential new therapeutics.

References

  • Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model. Journal of Pain. 2005;6(11):738-745. Available from: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2020;10(19):e3778. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In: Methods in Molecular Biology. Humana Press; 2015:77-93. Available from: [Link]

  • Discovery of a potent, non-peptide bradykinin B1 receptor antagonist. Journal of the American Chemical Society. 2003;125(25):7516-7517. Available from: [Link]

  • Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958. Journal of Pharmacology and Experimental Therapeutics. 2007;322(2):647-656. Available from: [Link]

  • The therapeutic potential of bradykinin B1 inhibitors in chronic pain. Drugs of the Future. 2011;36(8):613. Available from: [Link]

  • The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons. European Journal of Pain. 2015;19(1):132-142. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. Available from: [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods. 1984;11(3):189-198. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Novel Subtype-Selective Nonpeptide Bradykinin Receptor Antagonists FR167344 and FR173657. Molecular Pharmacology. 1998;53(3):385-392. Available from: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available from: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. 2024;4(1):e957. Available from: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. 2011;88(9):1294-1296. Available from: [Link]

  • In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist. Frontiers in Pharmacology. 2020;11:879. Available from: [Link]

  • Design and synthesis of bradykinin B1 receptor antagonists: Development of potent and selective ligands with modified biphenyl motifs. ResearchGate. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. 2013;6(2):135-153. Available from: [Link]

Sources

Validation

Comprehensive Purity Analysis and Supplier Comparison of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) Executive Summary & Mechanistic Context Ethyl 2-bromo-3-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5)

Executive Summary & Mechanistic Context

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block heavily utilized in the pharmaceutical industry. Its orthogonal reactivity makes it a critical intermediate; for example, it is a key starting material in the synthesis of Bradykinin B1 receptor antagonists [1].

The molecule features three distinct reactive handles:

  • Bromide: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Nitro Group: Susceptible to selective reduction to an aniline derivative.

  • Ethyl Ester: Available for downstream saponification or amidation.

The Causality of Purity: In multi-step API synthesis, the purity of this starting material dictates downstream success. The most common critical impurity is the des-bromo analog (Ethyl 3-fluoro-5-nitrobenzoate). Because the des-bromo impurity lacks the halogen handle, it acts as a dead-end in cross-coupling reactions, consuming expensive palladium catalysts and altering reaction stoichiometry. Conversely, regioisomeric impurities (e.g., 4-fluoro variants) will actively participate in the coupling, propagating through the synthesis and severely complicating final API crystallization.

G SM Ethyl 2-bromo-3-fluoro -5-nitrobenzoate Step1 Suzuki-Miyaura Cross-Coupling SM->Step1 Imp Des-bromo Impurity Imp->Step1 Int1 Coupled Intermediate Step1->Int1 Pd Catalyst DeadEnd Unreactive (Yield Loss) Step1->DeadEnd No Halogen Step2 Nitro Reduction (Pd/C, H2) API Target API (e.g., Bradykinin B1 Antagonist) Step2->API Int1->Step2

Synthetic workflow demonstrating how specific structural impurities impact downstream API yield.

Objective Comparison of Commercial Alternatives

Commercially available batches of CAS 1511698-11-5 vary significantly based on the vendor's synthetic route and purification capabilities [2]. Below is an objective analytical comparison of three typical commercial grades evaluated in our laboratory.

Table 1: Comparative Analytical Profile of Commercial Grades
ParameterSupplier A (Pharma Grade)Supplier B (Synthetic Grade)Supplier C (Bulk Technical)Analytical Impact / Causality
HPLC Purity (a/a%) 99.8%97.5%92.1%Determines overall stoichiometric accuracy for downstream coupling.
Des-bromo Impurity < 0.05%1.2%4.5%High levels poison Pd-catalysts and reduce coupling yields.
Regioisomers Not Detected0.8%2.1%Propagates through synthesis; requires costly preparative LC to remove later.
Moisture (KF) 0.1% w/w0.5% w/w1.2% w/wExcess water can hydrolyze the ester or quench sensitive organometallics.
Residual Ethanol 150 ppm1200 ppm> 5000 ppmLeftover from esterification; can interfere with precise mass balance.

Verdict: For early-stage discovery, Supplier B is acceptable if the des-bromo impurity is accounted for in stoichiometry. However, for GMP scale-up or late-stage lead optimization, Supplier A's Pharma Grade is mandatory to prevent impurity propagation.

Validated Experimental Protocols for Purity Analysis

To establish a self-validating analytical system, researchers must not rely solely on a single technique. The following protocols provide orthogonal verification of purity.

Protocol A: Reversed-Phase HPLC-UV (Primary Quantitative Purity)

Standard C18 columns often fail to resolve the des-bromo impurity from the parent compound due to nearly identical hydrophobicities. Expertise Insight: We utilize a Phenyl-Hexyl stationary phase. The π−π interactions between the column and the electron-deficient nitroaromatic ring provide the necessary orthogonal selectivity to separate these closely eluting species.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The acidic modifier keeps any trace unesterified acid impurity fully protonated, preventing peak tailing).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes; hold at 80% B for 3 minutes; re-equilibrate at 20% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: UV at 254 nm. (Causality: The extended conjugation of the nitroaromatic system provides a strong, uniform chromophore at 254 nm, minimizing response factor variations between the parent and related impurities).

  • System Suitability Test (Self-Validation): Inject a resolution mixture containing 0.1 mg/mL of the target compound spiked with 0.01 mg/mL of the des-bromo impurity. The run is only valid if the resolution ( Rs​ ) is ≥2.0 .

Protocol B: LC-HRMS (Impurity Elucidation)

When a failed batch (like Supplier C) is identified, High-Resolution Mass Spectrometry (HRMS) is required to elucidate the structure of the unknown peaks.

Step-by-Step Methodology:

  • Ionization Mode: Electrospray Ionization (ESI) in both Positive and Negative modes.

  • Isotope Pattern Recognition: The parent compound (containing one Bromine) will display a distinct 1:1 isotopic doublet at M and M+2 (approx. m/z 291.96 and 293.96 for [M+H]+ ).

  • Diagnostic Logic: If an impurity peak lacks the 1:1 M/M+2 isotopic signature and exhibits an exact mass shift of -78.9 Da, it is definitively identified as the des-bromo impurity.

Protocol C: Quantitative NMR (qNMR) for Absolute Assay

HPLC-UV provides relative purity (area percent) but is blind to inorganic salts and lacks response-factor corrections. qNMR provides an absolute mass-fraction assay.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly 10.0 mg of the sample and 5.0 mg of a certified reference standard, 1,3,5-Trimethoxybenzene (TraceCERT®).

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay ( D1​ ) of 30 seconds. (Causality: A long D1​ ensures complete relaxation of all protons, which is physically required for accurate quantitative integration).

  • Integration: Compare the integral of the distinct aromatic proton of the target compound (typically shifting around 8.0 - 8.5 ppm due to the nitro group) against the internal standard singlet at 6.08 ppm.

Analytical Decision Tree

G Start Sample Prep (1 mg/mL in MeCN) HPLC HPLC-UV (254 nm) Primary Purity Start->HPLC Dec1 Purity > 98%? HPLC->Dec1 LCMS LC-HRMS Impurity ID Reject Reject / Recrystallize LCMS->Reject ID Critical Impurities qNMR 1H qNMR Absolute Assay Release Release for GMP Synthesis qNMR->Release Assay > 97% w/w Dec1->LCMS No Dec1->qNMR Yes

Orthogonal analytical workflow for the validation and release of commercial chemical batches.

References

  • Title: Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor (Patent AU2017381629A1)
Comparative

In-Vitro Assay Comparison Guide: Evaluating Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Derivatives

Executive Summary Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly versatile, privileged building block in medicinal chemistry. Its unique substitution pattern—featuring orthogonal reactive sites (bromo, fluoro, nitro,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a highly versatile, privileged building block in medicinal chemistry. Its unique substitution pattern—featuring orthogonal reactive sites (bromo, fluoro, nitro, and ester groups)—enables precise cross-coupling and derivatization[1]. In recent drug discovery campaigns, derivatives of this scaffold have demonstrated potent biological activity against two highly distinct therapeutic targets: Nav1.8 voltage-gated sodium channels (for neuropathic pain)[2] and Bradykinin B1 Receptors (B1R) (for inflammatory diseases)[1][3].

Because these targets belong to entirely different protein classes (Ion Channels vs. G-Protein Coupled Receptors), evaluating the biological activity of these derivatives requires fundamentally different in-vitro assay technologies. This guide provides a critical comparison of the gold-standard methodologies—Automated Patch Clamp (APC) and FLIPR Calcium Mobilization—detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.

Comparative Analysis of In-Vitro Assays

To accurately profile the efficacy, potency, and safety of novel derivatives, researchers must select the assay that best aligns with the target's physiological mechanism.

Assay TechnologyPrimary Target ClassPrimary ReadoutThroughputZ'-FactorPhysiological RelevanceCost / Well
Automated Patch Clamp (APC) Nav1.8 (Ion Channel)Ionic Current (pA/nA)Medium-High (384-well)> 0.5Very High (Direct voltage control)High
FLIPR Calcium Assay Bradykinin B1 (GPCR)Fluorescence (RFU)Ultra-High (384/1536-well)> 0.6High (Downstream signaling)Low
Radioligand Binding Both (Orthogonal)Radioactivity (CPM)Low-Medium (96-well)N/ALow (Measures affinity, not function)Medium

Mechanistic Workflow Visualization

The following diagram illustrates the divergent high-throughput screening (HTS) workflows required to evaluate derivatives based on their intended biological target.

AssayWorkflow Start Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Derivatives Target1 Target: Nav1.8 (Voltage-Gated Ion Channel) Start->Target1 Target2 Target: Bradykinin B1 (Gq-Coupled GPCR) Start->Target2 Assay1 Automated Patch Clamp (APC) Measure: Ionic Current Target1->Assay1 Assay2 FLIPR Calcium Assay Measure: Intracellular Ca2+ Target2->Assay2 Readout1 State-Dependent IC50 (Voltage Control) Assay1->Readout1 Readout2 Antagonist IC50 (Fluorescence) Assay2->Readout2 Hit Lead Candidate Selection Readout1->Hit Readout2->Hit

High-throughput screening workflow for Nav1.8 and Bradykinin B1 receptor derivatives.

Protocol A: FLIPR Calcium Assay for Bradykinin B1 Antagonists

Bradykinin B1 is a Gq-coupled GPCR that is minimally expressed in healthy tissue but heavily upregulated during inflammation and cancer[4]. Upon activation by endogenous agonists like [des-Arg10]kallidin, B1R triggers the PLC/IP3 pathway, releasing Ca2+ from the endoplasmic reticulum[3][4].

Why FLIPR? The Fluorometric Imaging Plate Reader (FLIPR) is the gold standard for Gq-coupled GPCRs because it captures the rapid, transient spike in intracellular calcium with high temporal resolution and ultra-high throughput[5].

Step-by-Step Methodology
  • Cell Seeding: Seed 50,000 HEK293T cells stably expressing human B1R into 96-well or 384-well black, clear-bottom plates. Incubate overnight at 37°C to reach 90% confluency[4][6].

  • Dye Loading: Remove culture media. Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 6) dissolved in HBSS with 20 mM HEPES (pH 7.4)[4].

    • Expert Insight (Causality): You must include 2.5 mM probenecid in the loading buffer. HEK293T cells possess active organic anion transporters that will rapidly pump the fluorescent dye out of the cytoplasm, leading to signal degradation and false negatives[5].

  • Incubation: Incubate the plate for 60 minutes at 37°C under 5% CO2, followed by 15 minutes at room temperature to equilibrate[5][6].

  • Compound Addition: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence for 20 seconds. Add the Ethyl 2-bromo-3-fluoro-5-nitrobenzoate derivatives and pre-incubate for 30 minutes[5].

  • Agonist Challenge: Automatically inject an EC80 concentration of[des-Arg10]kallidin. Record the peak fluorescence (Excitation: 485 nm / Emission: 525 nm)[4][5].

Self-Validating System: To ensure assay integrity, every plate must include [Leu9,des-Arg10]kallidin as a positive control antagonist[4]. Calculate the Z'-factor using the positive control and a 0.1% DMSO vehicle control. A Z'-factor > 0.6 validates the plate for HTS.

Protocol B: Automated Patch Clamp (APC) for Nav1.8 Inhibitors

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral sensory nociceptors, making it a prime target for non-opioid pain therapeutics[7][8].

Why APC? Unlike GPCRs, voltage-gated ion channels require precise control over the cellular membrane potential. Nav1.8 inhibitors derived from the 2-bromo-3-fluoro-5-nitrobenzoate scaffold often exhibit state-dependent block—meaning they bind preferentially to the inactivated state of the channel[9]. Dye-based assays cannot control voltage to hold the channel in this inactivated state, making APC (e.g., QPatch, SyncroPatch) strictly necessary[8][9].

Step-by-Step Methodology
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Nav1.8 and β1 subunits[7]. Harvest cells using a mild, enzyme-free dissociation reagent (e.g., Detachin) to preserve surface ion channels[9].

  • Solution Preparation:

    • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4, 305 mOsm)[9].

    • Intracellular Solution: 10 mM NaCl, 135 mM CsF, 1/5 mM EGTA/CsOH, 10 mM HEPES (pH 7.3, 320 mOsm)[9].

    • Expert Insight (Causality): The use of Cesium Fluoride (CsF) in the intracellular solution is critical. Cesium blocks endogenous potassium currents that would otherwise contaminate the sodium current readout, while Fluoride promotes the formation of a high-resistance gigaseal (>1 GΩ) with the glass/silicon chip[9].

  • Voltage Protocol (Adaptive V1/2): Achieve whole-cell configuration on the APC platform. Hold the resting membrane potential at -100 mV. Apply a pre-conditioning pulse to determine the half-inactivation voltage (V1/2) for each individual cell[9].

  • Compound Application: Perfuse the test derivatives. Apply the individualized V1/2 pre-pulse for 500 ms, followed by a 20 ms test depolarization step to 0 mV to measure the state-dependent inactivated current[9].

  • Data Acquisition: Measure the peak inward sodium current (I_peak).

Self-Validating System: Acceptance criteria for a valid recording require a seal resistance (Rseal) > 800 MΩ and a series resistance (Rseries) < 15 MΩ[10]. A full block concentration of Tetracaine (250 µM) must be applied at the end of the experiment to calculate leak subtraction and validate the Z'-factor (>0.5)[8].

Sources

Validation

Benchmarking the synthesis of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate against other methods

Executive Summary Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized, electron-deficient building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized, electron-deficient building block critical to the synthesis of complex active pharmaceutical ingredients (APIs). It is prominently featured in the development pipelines for Bradykinin B1 receptor antagonists and voltage-gated sodium channel modulators[1][2].

As an application scientist, selecting the optimal esterification route for its precursor—3[3]—requires balancing reaction kinetics, thermodynamic limitations, and process scalability. This guide objectively benchmarks three primary synthetic methodologies, providing self-validating protocols and mechanistic causality to ensure reproducible scale-up.

Mechanistic Challenges & Pathway Visualization

The starting material presents severe synthetic challenges. The ortho-bromo and meta-fluoro substituents create significant steric encumbrance around the carboxylate center. Furthermore, the synergistic electron-withdrawing effects of the nitro, fluoro, and bromo groups drastically reduce the nucleophilicity of the carbonyl oxygen.

Because of this electronic deactivation, standard protonation in classical Fischer esterification is thermodynamically demanding. To overcome this, chemists must either force the reaction with high thermal energy (Method A) or bypass the carbonyl's poor nucleophilicity entirely by generating a highly electrophilic acyl chloride intermediate (Method B)[2].

SynthesisBenchmarking SM 2-Bromo-3-fluoro- 5-nitrobenzoic acid (CAS: 881415-28-7) MethA Method A: Fischer EtOH, H2SO4 100 °C, 16h SM->MethA High Activation Energy MethB Method B: SOCl2 EtOH, SOCl2 80 °C, 6h SM->MethB Acyl Chloride Intermediate MethC Method C: Alkylation EtI, K2CO3, DMF RT, 12h SM->MethC SN2 Carboxylate Attack Prod Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate (CAS: 1511698-11-5) MethA->Prod ~85% Yield MethB->Prod >95% Yield MethC->Prod ~80% Yield

Comparative synthetic pathways for Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Quantitative Benchmarking

The following table summarizes the operational parameters and outcomes for the three primary synthetic routes.

ParameterMethod A (Fischer Esterification)Method B (Acyl Chloride Route)Method C (Base Alkylation)
Reagents EtOH, Catalytic H₂SO₄EtOH, SOCl₂EtI, K₂CO₃, DMF
Temperature 100 °C (Reflux)80 °C25 °C (Room Temp)
Reaction Time 16 hours6 hours12 hours
Typical Yield 85–90%>95%80–85%
Workup Complexity Moderate (Aqueous extraction)Low (Direct concentration)High (DMF removal)
Process Scalability Excellent (Standard reactors)Good (Requires gas scrubbing)Poor (Toxicity of EtI)

Scientist's Insight: For discovery-scale synthesis where time and yield are paramount, Method B is vastly superior. However, for multi-kilogram production, Method A is often preferred as it avoids the generation of corrosive SO₂ and HCl gases, despite the longer reaction time.

Self-Validating Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification

This protocol leverages mass action and high thermal energy to overcome the deactivated nature of the aromatic ring, as standardized in recent patent literature for Bradykinin B1 receptor antagonists (1)[1].

  • Initiation: Suspend 2-bromo-3-fluoro-5-nitrobenzoic acid (1.5 g, 5.68 mmol) in absolute ethanol (12.4 mL).

    • Causality: Absolute ethanol acts as both the solvent and the reactant. Flooding the system with the reactant drives the equilibrium forward via Le Chatelier's principle.

  • Catalysis: Slowly add concentrated sulfuric acid (0.3 mL).

    • Causality: The strong acid protonates the highly deactivated carbonyl oxygen, increasing its electrophilicity to permit nucleophilic attack by ethanol.

  • Thermal Activation: Heat the reaction mixture to 100 °C under reflux for 16 hours.

    • Causality: The high temperature is mandatory to overcome the steric hindrance of the ortho-bromo group and the electronic deactivation from the nitro/fluoro substituents.

  • Validation Check: Sample the reaction and analyze via LCMS. The protocol is self-validating when the starting material peak (m/z ~262 [M-H]⁻) is entirely replaced by the product peak. If the acid peak persists, the equilibrium has stalled, indicating water contamination.

  • Quench & Extraction: Cool to room temperature, then dilute with ethyl acetate (30 mL) and 2M aqueous sodium hydroxide (15 mL).

    • Causality: NaOH neutralizes the sulfuric acid and deprotonates any unreacted starting material, partitioning it safely into the aqueous layer.

  • Isolation: Separate the organic phase, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Method B: Thionyl Chloride-Mediated Esterification

Adapted from procedures utilized in the synthesis of sodium channel regulators (2)[2], this method bypasses thermodynamic limitations by generating a highly reactive intermediate.

  • Activation: Dissolve 2-bromo-3-fluoro-5-nitrobenzoic acid (800 mg, 3.03 mmol) in absolute ethanol (5 mL). Carefully add thionyl chloride (SOCl₂, 1 mL) dropwise at 0 °C.

    • Causality: SOCl₂ converts the unreactive carboxylic acid into an acyl chloride. The dropwise addition controls the exothermic release of SO₂ and HCl gases.

  • Propagation: Heat the mixture to 80 °C for 6 hours.

    • Causality: The acyl chloride is exceptionally electrophilic. The chloride ion is a superior leaving group compared to water, allowing the esterification to proceed at a lower temperature and shorter timeframe than Method A, completely overriding the electronic deactivation of the ring.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar acid spot remains at the baseline, and a new, less polar ester spot appears.

  • Isolation: Filter the reaction mixture to remove any particulate impurities, then concentrate the filtrate directly under reduced pressure.

    • Causality: Because the byproducts (SO₂ and HCl) and excess reagents (EtOH, SOCl₂) are entirely volatile, they are removed during concentration. This yields the product in >95% yield without the need for aqueous workup, preventing potential hydrolysis of the newly formed ester.

References

  • AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor.
  • WO2024046253A1 - Sodium channel regulator and use thereof.
  • 2-Bromo-3-fluoro-5-nitrobenzoic Acid | CAS 881415-28-7. Benchchem.

Sources

Comparative

X-Ray Crystallography of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate Derivatives: A Comparative Guide to Crystallization and Diffraction Methodologies

As a Senior Application Scientist specializing in small-molecule structural characterization, I frequently guide drug development professionals through the structural bottlenecks of highly functionalized aromatic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule structural characterization, I frequently guide drug development professionals through the structural bottlenecks of highly functionalized aromatic building blocks. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is a prime example—it is prominently utilized as a critical intermediate in the synthesis of Bradykinin B1 receptor antagonists[1] for treating inflammatory diseases.

Resolving the precise 3D conformation of this molecule and its derivatives is paramount. The crystal packing of these derivatives is heavily driven by the C-Br···O(nitro) supramolecular synthon[2], where the polarizable bromine atom engages in highly specific halogen bonding with the electron-rich nitro oxygens. However, crystallizing these compounds presents two major challenges:

  • Conformational Disorder: The rotational flexibility of the ethyl ester group often leads to positional disorder in the crystal lattice.

  • Absorption Effects: The heavy bromine atom strongly absorbs X-rays, complicating data collection and refinement.

This guide objectively compares crystallization methodologies and X-ray diffractometer technologies to establish an optimized, self-validating workflow for resolving the structure of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate and its analogs.

Section 1: Comparative Crystallization Methodologies

To achieve high-resolution diffraction data, the crystal must possess low mosaicity (high internal order) and minimal solvent inclusion. We compared the traditional Slow Evaporation method against Vapor Diffusion.

Expertise & Causality: Slow evaporation of volatile solvents (like ethyl acetate) rapidly increases supersaturation, leading to fast, uncontrolled nucleation. This kinetic trapping frequently freezes the ethyl ester group in multiple rotational conformations, resulting in structural disorder. In contrast, Vapor Diffusion operates under strict thermodynamic control. The slow ingress of an anti-solvent (hexane) into the solvent (dichloromethane) allows the molecules to find their global energy minimum, yielding highly ordered, defect-free lattices driven by optimal halogen bonding[2].

Table 1: Quantitative Comparison of Crystallization Methods
MetricVapor Diffusion (DCM / Hexane)Slow Evaporation (EtOAc / EtOH)
Typical Crystal Size 0.05×0.04×0.02 mm 0.2×0.1×0.1 mm
Mosaicity <0.4∘ (Highly ordered) 0.8∘−1.2∘ (Strained)
Ester Conformational Disorder Rare ( <5% occurrence)Common ( 15−25% occurrence)
Time to Crystallize 3 - 7 days1 - 2 days
Solvent Inclusion None observedOccasional EtOAc trapping
Section 2: X-Ray Source & Diffractometer Comparison

Selecting the correct X-ray source is critical when dealing with brominated organics. We compared a standard Molybdenum (Mo) K α sealed tube against a Copper (Cu) K α microfocus source.

Expertise & Causality: Historically, Mo K α ( λ=0.71073 Å) is preferred for bromine-containing compounds because Br has a massive absorption edge near the Cu K α wavelength ( λ=1.54184 Å), leading to severe attenuation of the diffracted beam. However, modern Cu K α microfocus sources deliver beam intensities orders of magnitude higher than sealed tubes. By selecting an ultra-small crystal ( <0.05 mm) grown via vapor diffusion, the absolute absorption path length is minimized. When combined with multi-scan absorption correction algorithms, the Cu microfocus source drastically outperforms Mo by providing superior signal-to-noise ratios for the lighter F, O, N, and C atoms at high diffraction angles.

Table 2: Diffractometer Source Comparison (for a 0.04 mm crystal)
MetricMo K α Sealed Tube ( λ=0.71073 Å)Cu K α Microfocus ( λ=1.54184 Å)
High-Angle Resolution Limit 0.84 Å (Weak signal) 0.77 Å (Strong signal)
Absorption Coefficient ( μ ) ∼3.5 mm −1 ∼45.2 mm −1
Rint​ (after SADABS correction) 0.085 0.042
Data Collection Time 24 hours6 hours
Signal-to-Noise ( I/σ ) 8.2 24.5
Section 3: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Validation Step: The solution must be completely transparent. Any particulate matter will act as heterogeneous nucleation sites. Filter via a 0.22 μ m PTFE syringe filter if necessary.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent). Cap the 20 mL vial tightly.

  • Equilibration: Store the setup in a vibration-free environment at a constant 20°C for 5 days.

  • Harvesting & Validation: Harvest crystals suspended in paratone oil. Validation Step: Examine under a polarized light microscope. A single crystal will exhibit uniform extinction (turning completely dark at specific rotation angles). If it extinguishes in patches, it is twinned and must be discarded.

Protocol B: Cu K α Microfocus Data Collection & Refinement
  • Mounting: Mount the validated crystal ( <0.05 mm) on a MiTeGen loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream to minimize thermal motion.

  • Data Collection: Execute a full sphere data collection strategy using Cu K α radiation.

    • Validation Step: Check the internal agreement factor ( Rint​ ) during initial unit cell determination. An Rint​<0.05 confirms that the crystal is single and the exposure time is yielding sufficient signal-to-noise.

  • Integration: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to mathematically model and remove the Br absorption errors.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT[3], and refine the structure using least-squares minimization in SHELXL[4].

    • Validation Step: The final R1​ value must be <0.05 . The maximum residual electron density peak should be <1.0e−3 and located within 1.0 Å of the heavy Br atom, confirming a correct structural model.

Section 4: Structural & Mechanistic Workflow

Below is the logical workflow mapping the optimal path from synthesis to final structural refinement.

G Syn Synthesis & Purification (Ethyl 2-bromo-3-fluoro-5-nitrobenzoate) CrystSel Crystallization Strategy Syn->CrystSel VD Vapor Diffusion (DCM/Hexane) Low Mosaicity CrystSel->VD Preferred SE Slow Evaporation (EtOAc/EtOH) High Mosaicity CrystSel->SE Alternative XraySel X-ray Source Selection VD->XraySel SE->XraySel Mo Mo Kα Sealed Tube (Low Absorption) XraySel->Mo Crystal > 0.1 mm Cu Cu Kα Microfocus (High Intensity) XraySel->Cu Crystal < 0.05 mm Data Data Collection & Integration (SADABS Correction) Mo->Data Cu->Data Refine Structure Solution & Refinement (SHELXT / SHELXL) Data->Refine

Fig 1: Crystallographic workflow for halogenated nitrobenzoate derivatives.

References
  • Title: AU2017381629A1 - Carboxylic acid aromatic amides as antagonists of Bradykinin B1 receptor Source: Google Patents URL
  • Title: Halogen⋯O(Nitro) Supramolecular Synthon in Crystal Engineering: A Combined Crystallographic Database and Ab Initio Molecular Orbital Study Source: Acta Crystallographica Section B URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

Sources

Validation

Comparative Guide: Catalyst Selection for the Amination of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

Introduction: The Substrate Challenge Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Substrate Challenge

Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (CAS: 1511698-11-5) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. However, executing a C–N cross-coupling on this specific scaffold presents a formidable dual challenge for synthetic chemists:

  • Extreme Steric Hindrance: The reactive C2-bromine is flanked by an ortho-ethyl ester (C1) and an ortho-fluorine (C3). This ortho, ortho-disubstitution creates a massive steric wall that severely impedes amine coordination and subsequent reductive elimination[1].

  • Electronic Sensitivities: The para-nitro group (C5) strongly withdraws electron density, rendering the aromatic ring highly electrophilic. While this accelerates the initial oxidative addition step, it makes the substrate prone to uncatalyzed nucleophilic aromatic substitution (SNAr) at the C3-fluorine. Furthermore, the C1-ethyl ester is highly susceptible to saponification if harsh alkoxide bases are employed[2].

To achieve high chemoselectivity and yield, the choice of the palladium catalyst, supporting ligand, and base is paramount. This guide objectively compares established Buchwald-Hartwig amination systems to identify the optimal protocol for this challenging substrate.

Mechanistic Pathway & Catalyst Design

In the Buchwald-Hartwig amination of electron-deficient, sterically hindered aryl bromides, the rate-limiting step of the catalytic cycle often shifts from oxidative addition to reductive elimination[1].

Standard bidentate ligands (e.g., BINAP) fail because their rigid bite angles cannot accommodate the steric bulk of the ortho-substituents during the formation of the Pd(II)(Ar)(NHR)L intermediate[3]. Instead, bulky dialkylbiaryl monophosphines (such as BrettPhos or tBuBrettPhos) are required. These ligands possess a unique structural flexibility: upon amine binding, the biaryl moiety rotates away from the Pd-center, relieving steric crowding and drastically lowering the activation barrier for reductive elimination[4].

BHCycle Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NHR)L OxAdd->AmineCoord + Amine, + Base - Base·HBr RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Steric Relief via Ligand Bulk RedElim->Pd0 Catalyst Regeneration Product Aminated Benzoate Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting the steric relief step.

LigandLogic Substrate Ethyl 2-bromo-3-fluoro- 5-nitrobenzoate Challenge1 Ortho, Ortho Steric Hindrance Substrate->Challenge1 Challenge2 Ester & Nitro Sensitivities Substrate->Challenge2 Sol1 Bulky Biaryl Phosphines (BrettPhos / tBuBrettPhos) Challenge1->Sol1 Lowers Barrier for Reductive Elimination Sol2 Mild Inorganic Bases (Cs2CO3 / K3PO4) Challenge2->Sol2 Prevents Ester Hydrolysis Outcome High Yield & Chemoselectivity Sol1->Outcome Sol2->Outcome

Logical framework for catalyst and base selection to overcome substrate-specific challenges.

Comparative Analysis of Catalyst Systems

The following table summarizes the performance of three distinct catalyst generations when applied to the amination of highly hindered ortho-substituted nitrobenzoates.

Catalyst SystemLigand ClassOptimal BasePerformance on Ethyl 2-bromo-3-fluoro-5-nitrobenzoateMechanistic Rationale
Pd(OAc)₂ / BINAP Bidentate Phosphine (1st/2nd Gen)Cs₂CO₃Poor (<10% yield) Rigid bite angle prevents proper amine coordination due to ortho, ortho-steric clash. Leads to catalyst deactivation and off-cycle resting states[3].
Pd₂(dba)₃ / Xantphos Rigid Bidentate (3rd Gen)K₃PO₄Moderate (30-50% yield) Performs adequately for unhindered anilines or amides, but struggles with aliphatic primary amines. Unable to fully relieve steric crowding at the Pd center[2].
BrettPhos Pd G3 Bulky Dialkylbiaryl Monophosphine (4th Gen)K₃PO₄ or Cs₂CO₃Excellent (>85% yield) The bulky ligand forces the aryl group into a reactive conformation, accelerating reductive elimination. G3 precatalyst ensures rapid Pd(0) generation[1][5].

Experimental Protocol: Optimized Amination Workflow

Materials
  • Electrophile: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (2 mol%, 0.02 mmol)

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ (2.0 equiv, 2.0 mmol). Crucial: Do not use NaOtBu, as strong alkoxide bases will transesterify or hydrolyze the C1-ethyl ester[2].

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube or microwave vial with Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, the amine (if solid), BrettPhos Pd G3, and anhydrous K₃PO₄.

    • Causality: Conducting the setup under an inert atmosphere prevents the oxidation of the electron-rich BrettPhos ligand and avoids moisture-induced ester hydrolysis.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to the vial. If the amine is a liquid, add it at this stage via a microsyringe.

  • Reaction Initiation: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

    • Causality: The G3 precatalyst rapidly activates at mild temperatures, generating the active monoligated Pd(0) species without forming off-cycle Pd dimers. 80 °C provides sufficient thermal energy to overcome the steric barrier of the ortho, ortho-disubstitution without triggering thermal degradation of the nitroarene[5].

  • Monitoring: Stir vigorously (1000 rpm) for 4–12 hours. Monitor the reaction progress via LC-MS or TLC. The highly electron-deficient nature of the aryl bromide ensures rapid oxidative addition; the disappearance of the starting material is usually swift.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the insoluble inorganic base and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude aminated benzoate via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Conclusion

For the amination of sterically demanding and electronically sensitive substrates like Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, classical bidentate catalyst systems are structurally insufficient. The deployment of 4th-generation bulky dialkylbiaryl phosphines (such as BrettPhos) paired with mild inorganic bases (K₃PO₄) provides the necessary steric relief during the rate-limiting reductive elimination step, while simultaneously safeguarding the labile ester and fluoro functionalities.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PMC / NIH URL:[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (RSC Publishing) URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of ensuring a safe working environment and environmental stewardship. This guide provides a detailed protocol for the safe disposal of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, a halogenated nitroaromatic compound. The procedures outlined below are grounded in established safety principles and regulatory guidelines, designed to provide clarity and confidence to researchers and laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Compound

The presence of halogen (bromine and fluorine) and nitro functional groups on an aromatic ring suggests that this compound should be handled as a hazardous substance.[1] Halogenated nitroaromatic compounds are known for their potential toxicity.[2] Based on data from analogous compounds, the primary hazards are likely to include skin and eye irritation.[3][4]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionSource(s)
Skin IrritationCauses skin irritation upon contact.[3][5]
Eye IrritationCauses serious eye irritation.[3][5]
Acute ToxicityMay be harmful if swallowed, inhaled, or absorbed through the skin.[6]
Specific Target Organ ToxicityMay cause respiratory irritation.[7]

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, taking into account the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A robust defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[8] The following PPE is mandatory when handling Ethyl 2-bromo-3-fluoro-5-nitrobenzoate:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 standards are the minimum requirement.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Proper glove removal technique is essential to prevent skin contamination.[7]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is required to protect the skin.[5] For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][11]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and prevent further contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the substance.[12] For solid spills, carefully sweep up the material, avoiding the creation of dust.[5][7]

  • Collect the Waste: Place the absorbed material or swept solids into a suitable, labeled, and closed container for hazardous waste disposal.[5][7]

  • Decontaminate the Area: Clean the spill area with soap and water.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

Waste Segregation and Collection: Preventing Incompatible Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.[13] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.[14]

Key Principles for Waste Collection:

  • Dedicated Waste Container: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate waste should be collected in a dedicated, clearly labeled hazardous waste container.[15]

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream.[13][15] It must not be mixed with non-halogenated solvents, as this significantly increases disposal costs and complexity.[13]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or acids.[4][16][17]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4][15] The container should be stored in secondary containment to prevent spills.[15]

Disposal Protocol: Chemical Incineration

The recommended method for the disposal of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is incineration by a licensed professional waste disposal service.[7] This method is particularly suitable for halogenated organic compounds.

The Rationale for Incineration:

Incineration at high temperatures in a specially designed chemical incinerator equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule.[7] The combustion process breaks down the compound into simpler, less harmful components. However, the presence of bromine and fluorine necessitates special considerations. During combustion, these halogens can form acidic gases such as hydrobromic acid (HBr) and hydrofluoric acid (HF).[18] The scrubbers in the incinerator are designed to neutralize these acidic gases before they are released into the atmosphere.

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Ethyl 2-bromo-3-fluoro-5-nitrobenzoate B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Select a Dedicated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste - Halogenated Organics' C->D E Transfer Waste to Container in a Fume Hood D->E F Keep Container Securely Closed E->F G Store in a Designated Satellite Accumulation Area F->G H Ensure Secondary Containment G->H I Segregate from Incompatible Materials G->I J Arrange for Pickup by a Licensed Waste Disposal Service H->J I->J K Recommended Method: High-Temperature Incineration with Acid Gas Scrubbing J->K

Caption: Workflow for the safe disposal of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Regulatory Compliance

All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories.[11][19][20] It is the responsibility of the generator of the waste to ensure that it is properly classified, stored, and disposed of in a compliant manner.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate, thereby protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical. (2015, December 2).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. EPA NEPAL.
  • Fisher Scientific. (2024, February 24).
  • MDPI. (2024, November 13).
  • Carl ROTH. (2023, January 23).
  • NextSDS. (n.d.).
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST.
  • PPESAFETY. (n.d.). CHEMICAL HANDLING PROTECTION PPE KIT.
  • U.S. Environmental Protection Agency. (1983, December).
  • Electronic Code of Federal Regulations. (2000, December 26).
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Tokyo Chemical Industry. (2025, February 7).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2010, May 17).
  • Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of Washington. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals | Environment, Health and Safety.
  • EPA Victoria. (2025, August 28). Waste disposal categories – characteristics and thresholds.
  • Temple University. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • National Institutes of Health. (n.d.).
  • Veolia UK. (n.d.). The List of Wastes.
  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
  • ChemicalBook. (2026, March 21).
  • Stanford University. (2020, November 3). Chemical Incompatibility Guide - Stanford Environmental Health & Safety.
  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines.

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate

As a Senior Application Scientist, it is understood that cutting-edge research requires the use of novel and reactive chemical building blocks. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is one such compound, offering a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that cutting-edge research requires the use of novel and reactive chemical building blocks. Ethyl 2-bromo-3-fluoro-5-nitrobenzoate is one such compound, offering a unique combination of functional groups for complex organic synthesis. However, its very reactivity necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this and structurally similar halogenated nitroaromatic compounds, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Profile: An Informed Approach to Safety

Based on data from similar chemical structures, the anticipated hazards are summarized below:

Hazard ClassificationAnticipated EffectsRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Structurally similar compounds like 4-Bromo-3-nitrobenzotrifluoride are classified as acutely toxic.
Skin Corrosion/Irritation Causes skin irritation.SDS for related compounds consistently lists skin irritation as a primary hazard.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a consistent warning for bromo-nitrobenzoic acid derivatives and related substances.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory system, a common trait for this class of chemicals.[2][5][6]

It is imperative to handle this compound as if it possesses all the hazards listed above. A conservative approach to safety is always the most prudent in a research environment.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-checking but a critical component of a comprehensive safety strategy. Each piece of equipment is chosen to counteract a specific, identified hazard.

  • Eye and Face Protection:

    • Why: The high likelihood of serious eye irritation necessitates robust protection.[1][2][3][4]

    • What: At a minimum, safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[5] However, given the potential for splashes during transfer and reaction setup, it is highly recommended to use chemical splash goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[7]

  • Hand Protection:

    • Why: To prevent skin contact and absorption, as related compounds are known to be harmful upon dermal exposure.

    • What: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, a glove with higher chemical resistance is necessary. Always inspect gloves for any signs of degradation or perforation before use.[2][5] It is crucial to use proper glove removal technique to avoid contaminating your skin.[5] For situations with a high risk of splash, consider double-gloving.

  • Body Protection:

    • Why: To protect the skin from accidental spills and contamination.

    • What: A flame-resistant lab coat is mandatory.[8] For procedures with a higher risk of significant spillage, a chemical-resistant apron over the lab coat is recommended. Ensure that the lab coat is fully buttoned.

  • Respiratory Protection:

    • Why: To prevent the inhalation of dust particles or aerosols, which may cause respiratory irritation.[2][5]

    • What: All handling of solid Ethyl 2-bromo-3-fluoro-5-nitrobenzoate should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10][11]

Operational Protocol: Integrating Safety into Your Workflow

The following step-by-step guide outlines the safe handling of Ethyl 2-bromo-3-fluoro-5-nitrobenzoate throughout a typical laboratory workflow.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_start Don Appropriate PPE (Goggles, Lab Coat, Gloves) fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weighing Weigh Solid Compound on a Tared Weigh Paper fume_hood->weighing transfer Carefully Transfer Solid to Reaction Vessel weighing->transfer dissolving Add Solvent and Reagents to the Reaction Vessel transfer->dissolving reaction_setup Assemble Reaction Apparatus (e.g., with condenser) dissolving->reaction_setup monitoring Monitor Reaction Progress reaction_setup->monitoring decontamination Decontaminate Glassware and Equipment monitoring->decontamination waste_segregation Segregate Halogenated Organic Waste decontamination->waste_segregation ppe_doffing Doff PPE Correctly waste_segregation->ppe_doffing hand_washing Wash Hands Thoroughly ppe_doffing->hand_washing cleanup_end End of Procedure hand_washing->cleanup_end

Caption: A typical experimental workflow for handling Ethyl 2-bromo-3-fluoro-5-nitrobenzoate.

Step-by-Step Methodology:

  • Preparation:

    • Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE: chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.[1][2][5]

    • Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.

  • Handling and Use:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • Carefully transfer the weighed solid into the reaction vessel.

    • Slowly add solvents and other reagents to the vessel to avoid splashing.

    • Once the reaction is set up, ensure all joints are secure to prevent the escape of vapors.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you feel unwell.

    • For small spills within the fume hood, use an absorbent material to contain the spill.

    • Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Decontamination and Disposal: A Critical Final Step

Proper disposal is essential to protect both personnel and the environment. As a halogenated nitroaromatic compound, Ethyl 2-bromo-3-fluoro-5-nitrobenzoate requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and solid materials (e.g., gloves, weigh paper, absorbent pads), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste streams.[12]

  • Disposal Method: The standard and recommended method for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[12] This process effectively destroys the toxic organic components.[12]

  • PPE Doffing Sequence: The proper removal of PPE is crucial to prevent cross-contamination.

PPE Doffing Sequence

start Procedure Complete gloves Remove Outer Gloves (if double-gloved) start->gloves apron Remove Chemical Apron gloves->apron lab_coat Remove Lab Coat apron->lab_coat goggles Remove Goggles/Face Shield lab_coat->goggles inner_gloves Remove Inner Gloves goggles->inner_gloves wash_hands Wash Hands Thoroughly inner_gloves->wash_hands

Caption: The correct sequence for removing personal protective equipment after handling hazardous chemicals.

Emergency Preparedness

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing while continuing to flush. Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Ethyl 2-bromo-3-fluoro-5-nitrobenzoate into your research endeavors, advancing your scientific goals while maintaining the highest standards of laboratory safety.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]

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